Product packaging for Cy7.5(Cat. No.:CAS No. 847180-48-7)

Cy7.5

Cat. No.: B3287522
CAS No.: 847180-48-7
M. Wt: 943.1 g/mol
InChI Key: ISGPOTXIUFNEFH-UHFFFAOYSA-N
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Description

Cy7.5 is a useful research compound. Its molecular formula is C43H46N2O14S4 and its molecular weight is 943.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H46N2O14S4 B3287522 Cy7.5 CAS No. 847180-48-7

Properties

IUPAC Name

(2Z)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N2O14S4/c1-6-44-33-20-18-29-31(23-27(60(48,49)50)25-35(29)62(54,55)56)40(33)42(2,3)37(44)15-11-8-7-9-12-16-38-43(4,5)41-32-24-28(61(51,52)53)26-36(63(57,58)59)30(32)19-21-34(41)45(38)22-14-10-13-17-39(46)47/h7-9,11-12,15-16,18-21,23-26H,6,10,13-14,17,22H2,1-5H3,(H4-,46,47,48,49,50,51,52,53,54,55,56,57,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGPOTXIUFNEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)O)C(/C1=C/C=C/C=C/C=C/C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N2O14S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

943.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cy7.5 Fluorescent Dye: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the near-infrared fluorescent dye, Cy7.5, tailored for researchers, scientists, and drug development professionals. This guide details its core properties, applications, and the experimental protocols necessary for its effective use in advanced biological research.

Cyanine 7.5 (this compound) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in the fields of biochemistry and molecular biology.[1] Belonging to the cyanine dye family, it is characterized by two nitrogen atoms linked by an odd number of methine units.[2][3] Its prominence stems from its long-wavelength spectral properties, which fall within the NIR window (700-900 nm). This region is advantageous for biological imaging as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration, making this compound particularly well-suited for in vivo imaging applications.[1][4][5][6]

Core Properties of this compound

This compound exhibits a high molar extinction coefficient and a respectable quantum yield, contributing to its bright fluorescent signal.[1] The dye's spectral characteristics, along with other key quantitative data, are summarized in the table below. Its photostability and pH insensitivity across a broad range (pH 3-10) further enhance its utility in diverse experimental conditions.[1][4]

PropertyValueSource(s)
Maximum Excitation Wavelength (λabs) ~788 nm[1][7]
Maximum Emission Wavelength (λem) ~808 nm[1][7]
Stokes Shift ~20 nm[1]
Molar Extinction Coefficient (ε) 223,000 L·mol-1·cm-1[7]
Fluorescence Quantum Yield (Φ) 0.10[7][8]
Molecular Weight Varies by derivative (e.g., ~943.09 g/mol for a specific form)[9]
Solubility Soluble in organic solvents like DMSO and DMF; water solubility varies by derivative (sulfo-cyanine versions are water-soluble).[9][10][11]

Key Applications in Research and Drug Development

The unique spectral properties of this compound make it a versatile dye for a range of applications:

  • In Vivo Imaging: This is a primary application of this compound.[1] Its emission in the NIR spectrum allows for deep tissue imaging with minimal background signal, making it ideal for tracking cells, biomolecules, and drug candidates in small animal models.[5][6][12]

  • Fluorescence Microscopy: this compound is used for clear imaging of cellular structures and processes.[1]

  • Flow Cytometry: The dye provides distinct and reliable signals for cell sorting and analysis.[1]

  • Bioanalytical Assays: It is effective for the detection and analysis of multiple biomolecular targets.[1]

Experimental Protocols: Labeling Biomolecules with this compound

This compound can be conjugated to various biomolecules, including proteins, antibodies, peptides, and oligonucleotides, through different reactive chemistries.[2][9] The most common methods involve amine-reactive NHS esters and thiol-reactive maleimides.

General Workflow for Biomolecule Conjugation and In Vivo Imaging

The following diagram illustrates a typical workflow from labeling a target protein with this compound to its application in small animal in vivo imaging.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_application Application Protein Target Protein (e.g., Antibody) Reaction Incubation (Controlled pH, Temp) Protein->Reaction Cy75_dye Reactive this compound Dye (NHS Ester or Maleimide) Cy75_dye->Reaction Purify Column Chromatography (e.g., Sephadex G-25) Reaction->Purify Removal of unconjugated dye Inject Injection into Animal Model Purify->Inject Labeled Conjugate Imaging In Vivo NIR Fluorescence Imaging Inject->Imaging

A typical experimental workflow for this compound conjugation and in vivo imaging.
Protocol 1: Amine-Reactive Labeling using this compound NHS Ester

This protocol is suitable for labeling proteins and other biomolecules containing primary amines (e.g., the ε-amino group of lysine residues).[10]

1. Reagent Preparation:

  • Protein Solution: Prepare the protein (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS).[2][13] The pH should be adjusted to 8.0-9.0 to ensure the primary amines are deprotonated and reactive. A common choice is 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[14]
  • This compound NHS Ester Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[2][13]

2. Conjugation Reaction:

  • Calculate the required volume of the this compound stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point, but this should be optimized for each specific protein.[2][13]
  • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
  • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[15]

3. Purification:

  • Separate the this compound-protein conjugate from the unreacted dye and other byproducts. This is typically achieved using a desalting column (e.g., Sephadex G-25) or through dialysis.[3][13][14]
  • Collect the fractions containing the labeled protein, which can be identified by their color and absorbance.

The following diagram illustrates the chemical reaction between a primary amine and a this compound NHS ester.

nhs_ester_reaction R_NH2 Protein-NH₂ Conjugate Protein-NH-CO-Cy7.5 R_NH2->Conjugate Stable Amide Bond Formation plus + Cy75_NHS This compound-NHS Ester Cy75_NHS->Conjugate NHS N-hydroxysuccinimide plus2 +

Reaction mechanism for this compound NHS ester conjugation with a primary amine.
Protocol 2: Thiol-Reactive Labeling using this compound Maleimide

This protocol is designed for labeling biomolecules with free sulfhydryl (thiol) groups, such as those found in cysteine residues.[16]

1. Reagent Preparation:

  • Protein Solution: Dissolve the protein at 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, HEPES).[16] The buffer must be free of thiol-containing reagents.
  • (Optional) Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100x molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine) and incubate for 20-30 minutes at room temperature.[16] If DTT is used, it must be removed before adding the maleimide dye.
  • This compound Maleimide Stock Solution: Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMSO or DMF.

2. Conjugation Reaction:

  • Add the this compound maleimide stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1.[15]
  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[16]
  • Incubate for 2 hours at room temperature or overnight at 2-8°C, protected from light.

3. Purification:

  • Purify the conjugate using gel filtration, dialysis, or HPLC to remove unreacted dye.[16]

The diagram below shows the reaction between a thiol group and a this compound maleimide.

maleimide_reaction R_SH Protein-SH Conjugate Protein-S-Cy7.5 R_SH->Conjugate Stable Thioether Bond plus + Cy75_Maleimide This compound-Maleimide Cy75_Maleimide->Conjugate

Reaction mechanism for this compound maleimide conjugation with a sulfhydryl group.

Conclusion

This compound is a powerful near-infrared fluorescent dye with significant advantages for biological research, particularly in the realm of in vivo imaging. Its high extinction coefficient, good quantum yield, and favorable spectral properties allow for sensitive detection with deep tissue penetration. By utilizing well-established conjugation protocols, researchers can effectively label a wide array of biomolecules, enabling detailed studies of their distribution, trafficking, and function in complex biological systems. This guide provides a foundational understanding and practical protocols to facilitate the successful integration of this compound into advanced research and drug development workflows.

References

A Technical Guide to Cy7.5 Dye: Principles and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye, Cyanine 7.5 (Cy7.5). It details its core spectral properties, experimental protocols for its use in various research applications, and the underlying principles of its utility in biological imaging. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are leveraging fluorescence-based techniques.

Core Properties of this compound Dye

This compound is a member of the cyanine dye family, characterized by two nitrogen atoms connected by a polymethine chain. This structure results in strong light absorption and intense fluorescence in the near-infrared spectrum.[1] Its long emission wavelength makes it particularly well-suited for deep-tissue in vivo imaging, as longer wavelength light can penetrate tissues more effectively with reduced background autofluorescence.[2][3]

The key spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) ~788 nm[4][5][6]
Emission Maximum (λem) ~808 nm[4][5][6]
Stokes Shift ~20 nm[4]
Molar Extinction Coefficient (ε) 223,000 L·mol⁻¹·cm⁻¹[5][6]
Fluorescence Quantum Yield (Φ) 0.10[5][6]
Recommended Excitation Range 700 - 770 nm[7][8]
Recommended Emission Filter 790 nm long-pass[7][8]

Experimental Protocols

This compound is a versatile dye that can be conjugated to various biomolecules, such as proteins, antibodies, peptides, and oligonucleotides, for a wide range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] The most common reactive form is the N-hydroxysuccinimide (NHS) ester, which efficiently labels primary amines.

Protein and Antibody Labeling with this compound NHS Ester

This protocol outlines the general steps for labeling proteins and antibodies with this compound NHS ester.

Materials:

  • Protein or antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate solution

  • Purification column (e.g., Sephadex G-25)[1]

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[1]

    • The protein must be in a buffer free of primary amines (e.g., Tris or glycine) and ammonium ions.[1]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. If the pH is below 8.0, the labeling efficiency will be significantly reduced.[1]

  • Dye Preparation:

    • Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[9]

  • Conjugation Reaction:

    • The optimal molar ratio of this compound NHS ester to protein is typically around 10:1, but may require optimization for specific proteins.[1][10]

    • Slowly add the calculated volume of the this compound NHS ester stock solution to the protein solution while gently vortexing.[1]

    • Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[11]

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25).[1][11]

    • Elute the labeled protein with PBS (pH 7.2-7.4).[1]

    • Collect the fractions containing the dye-protein conjugate, which will be visibly colored.

In Vivo Imaging in Mice

This protocol provides a general guideline for performing in vivo fluorescence imaging in mice using this compound-labeled molecules.

Materials:

  • This compound-labeled biomolecule (e.g., antibody, peptide, or small molecule)

  • Anesthetic agent (e.g., 2% sodium pentobarbital)[8][12]

  • In vivo imaging system equipped for NIR fluorescence detection

  • Vehicle for injection (e.g., sterile PBS, DMSO)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method, such as intraperitoneal injection of 2% sodium pentobarbital (e.g., 300 µL for a 20g mouse).[8][12]

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.[12]

  • Injection of Labeled Molecule:

    • Dilute the this compound-labeled molecule to the desired concentration in a suitable vehicle. The optimal dosage and timing should be determined empirically.[12] A typical starting concentration is 0.5 mg/kg.[8]

    • Inject the solution via an appropriate route (e.g., tail vein injection for systemic delivery).[12]

  • Image Acquisition:

    • Set the imaging system to excite within the 700-770 nm range and collect emission using a long-pass filter around 790 nm.[8]

    • Acquire images at various time points post-injection to monitor the biodistribution and target accumulation of the labeled molecule.[8][12] Images can be captured as frequently as every 5 minutes.[8]

  • Ex Vivo Organ Analysis (Optional):

    • After the final in vivo imaging session, euthanize the mouse and dissect organs of interest (e.g., heart, liver, spleen, lungs, kidneys, tumor).[8]

    • Image the dissected organs to confirm the biodistribution of the fluorescent signal.[12]

    • For higher resolution analysis, organs can be fixed in 4% paraformaldehyde, sectioned, and imaged using a fluorescence microscope.[12]

Flow Cytometry Staining

This protocol describes a general procedure for staining cells with this compound-conjugated antibodies for flow cytometry analysis.

Materials:

  • Cell suspension

  • This compound-conjugated primary or secondary antibody

  • FACS buffer (e.g., PBS with 2% FBS)[13]

  • Flow cytometer with appropriate laser and filter sets

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension in FACS buffer.

  • Staining:

    • For extracellular staining, incubate the cells with the this compound-conjugated antibody for 30 minutes at 4°C in the dark.[13]

    • For intracellular staining, first fix and permeabilize the cells using an appropriate kit and protocol before adding the antibody.[13]

  • Washing:

    • After incubation, wash the cells twice with FACS buffer to remove unbound antibody.[13]

  • Data Acquisition:

    • Resuspend the cells in FACS buffer and analyze them on a flow cytometer equipped with a laser that can excite this compound (e.g., a red laser) and an appropriate emission filter.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound dye.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_application Application Protein Protein/Antibody Conjugation Conjugation Reaction (pH 8.5) Protein->Conjugation Cy75 This compound NHS Ester Cy75->Conjugation Purify Gel Filtration Conjugation->Purify Purified This compound-Conjugate Vivo In Vivo Imaging Purify->Vivo Flow Flow Cytometry Purify->Flow Microscopy Fluorescence Microscopy Purify->Microscopy

Caption: Workflow for labeling biomolecules with this compound and subsequent applications.

signaling_pathway cluster_targeting Targeted Imaging Principle cluster_detection Detection Cy75_Ab This compound-Antibody Conjugate Receptor Cell Surface Receptor (e.g., on a tumor cell) Cy75_Ab->Receptor Binding Emission NIR Emission (~808 nm) Cy75_Ab->Emission Cell Target Cell Receptor->Cell Localization on Excitation Excitation Light (~788 nm) Excitation->Cy75_Ab Detector Imaging System Detector Emission->Detector Signal Detection

Caption: Principle of targeted imaging using a this compound-antibody conjugate.

logical_relationship cluster_spectral Spectral Properties cluster_advantages Advantages for In Vivo Imaging Cy75 This compound Dye Properties NIR Near-Infrared (NIR) Range Cy75->NIR HighEpsilon High Molar Extinction Coefficient Cy75->HighEpsilon GoodQY Good Quantum Yield Cy75->GoodQY DeepTissue Deep Tissue Penetration NIR->DeepTissue LowAutofluorescence Low Tissue Autofluorescence NIR->LowAutofluorescence HighSignal Bright Signal HighEpsilon->HighSignal GoodQY->HighSignal

Caption: Relationship between this compound properties and its advantages for in vivo imaging.

References

Cy7.5: A Technical Guide to Quantum Yield and Extinction Coefficient for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the photophysical properties and experimental considerations for the near-infrared fluorophore, Cy7.5.

Introduction

Cyanine 7.5 (this compound) is a near-infrared (NIR) fluorescent dye that has garnered significant attention in biomedical research and drug development.[1][2][3] Its emission profile in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for in vivo imaging applications.[1][2][3] This technical guide provides a comprehensive overview of the quantum yield and extinction coefficient of this compound, including its derivatives and bioconjugates. Detailed experimental protocols for the characterization of these properties are also presented to aid researchers in obtaining accurate and reproducible data.

Core Photophysical Properties of this compound and Its Derivatives

The quantum yield (Φ) and molar extinction coefficient (ε) are critical parameters that define the brightness and sensitivity of a fluorophore. The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. A high quantum yield and a large extinction coefficient are desirable for achieving a bright fluorescent signal.

The photophysical properties of this compound can be influenced by its chemical environment, including the solvent and its conjugation to biomolecules. The following tables summarize the available data for the quantum yield and extinction coefficient of this compound and its common derivatives.

Table 1: Photophysical Properties of this compound and its Reactive Derivatives

DerivativeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
This compound Acid ~788[1]~808[1]223,000 - 240,000[4]--
This compound NHS Ester 785[2]801[2]250,000[2]0.1[3]DMSO[2]
This compound Maleimide 750773199,0000.3-

Table 2: Influence of Solvent on the Photophysical Properties of a Cy7 Analogue

SolventAbsorption Max (nm)Emission Max (nm)
EtOH 785-
DMSO 785-
DMF 785-
H₂O 785-

Note: While a comprehensive comparative study on this compound specifically is limited in the readily available literature, data for a closely related Cy7 dye in various solvents provides insight into the expected behavior. The absorption maximum appears relatively stable across these common solvents.[5]

Table 3: Photophysical Properties of Cy7 Conjugates

ConjugateExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Cy7-Streptavidin 756779250,0000.3

Note: Conjugation to biomolecules can alter the photophysical properties of this compound. The change in the local environment upon binding can lead to shifts in the excitation and emission maxima, as well as changes in the quantum yield.[6] It has been observed that while conjugation of Cy3 to proteins can enhance fluorescence, Cy5 and Cy7 can experience quenching upon extensive labeling.[7]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is essential for the reliable application of this compound in quantitative assays. The following sections provide detailed methodologies for these measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.

Protocol:

  • Preparation of a Stock Solution: Accurately weigh a small amount of the this compound dye and dissolve it in a high-purity solvent (e.g., DMSO, DMF, or ethanol) to prepare a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired solvent. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the same solvent as a blank reference.

  • Data Analysis: Plot the absorbance at λmax against the molar concentration of the dye. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette in cm), the slope of the resulting linear fit will be the molar extinction coefficient (ε).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using a comparative method, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield. For NIR dyes like this compound, a suitable reference standard is Indocyanine Green (ICG).[8]

Protocol:

  • Selection of a Reference Standard: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region as this compound. Indocyanine Green (ICG) in DMSO (Φ = 0.13) is a commonly used standard for the NIR region.[8]

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.

  • Absorbance Measurements: Measure the absorbance of each solution at the excitation wavelength.

  • Fluorescence Measurements: Record the fluorescence emission spectra of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

    Where:

    • Φ_ref is the quantum yield of the reference standard.

    • I_sample and I_ref are the integrated fluorescence intensities of the sample and the reference standard, respectively.

    • A_sample and A_ref are the absorbances of the sample and the reference standard at the excitation wavelength, respectively.

    • n_sample and n_ref are the refractive indices of the sample and reference solutions (which are generally assumed to be the same if the same solvent is used).

Mandatory Visualizations

Signaling Pathway: EGFR Signaling Targeted by this compound Probes

This compound-labeled ligands or antibodies targeting the Epidermal Growth Factor Receptor (EGFR) are utilized for in vivo imaging of tumors overexpressing this receptor. The following diagram illustrates the simplified EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand (e.g., this compound-EGF) EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruitment PI3K PI3K EGFR->PI3K Activation RAS RAS Grb2_SOS->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment & Activation AKT->Transcription Extinction_Coefficient_Workflow Start Start PrepStock Prepare Concentrated Stock Solution of this compound Start->PrepStock SerialDilute Perform Serial Dilutions of Stock Solution PrepStock->SerialDilute MeasureAbs Measure Absorbance at λmax for each dilution SerialDilute->MeasureAbs PlotData Plot Absorbance vs. Concentration MeasureAbs->PlotData CalcEpsilon Calculate Slope of the Linear Fit (ε) PlotData->CalcEpsilon End End CalcEpsilon->End Quantum_Yield_Workflow Start Start PrepSolutions Prepare Dilute Solutions of This compound and Reference Standard Start->PrepSolutions MeasureAbs Measure Absorbance at Excitation Wavelength PrepSolutions->MeasureAbs MeasureFluor Measure Fluorescence Emission Spectra MeasureAbs->MeasureFluor Integrate Integrate Fluorescence Intensities MeasureFluor->Integrate CalculateQY Calculate Quantum Yield using Comparative Formula Integrate->CalculateQY End End CalculateQY->End Antibody_Conjugation_Logic Antibody Antibody in Amine-Free Buffer (pH 8.0-9.0) Reaction Conjugation Reaction Antibody->Reaction Cy75NHS This compound-NHS Ester in DMSO or DMF Cy75NHS->Reaction Purification Purification (e.g., Gel Filtration) Reaction->Purification Remove Unreacted Dye Characterization Characterization (DOL, Functionality) Purification->Characterization FinalProduct This compound-Antibody Conjugate Characterization->FinalProduct

References

Cy7.5 Dye: A Technical Guide to Photostability and pH Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical performance characteristics of Cy7.5, a near-infrared (NIR) cyanine dye widely utilized in biological imaging and diagnostic applications. A comprehensive understanding of its photostability and pH sensitivity is paramount for designing robust assays, ensuring data reproducibility, and advancing therapeutic and diagnostic development. This document provides a consolidated overview of these properties, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate practical implementation in a research setting.

Core Photophysical and Chemical Properties of this compound

This compound is a heptamethine cyanine dye valued for its spectral properties in the NIR window, which allows for deep tissue penetration and minimal autofluorescence from biological samples.[1] Its fundamental characteristics are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~788 nm[1]
Emission Maximum (λem) ~808 nm[1]
Molar Extinction Coefficient 223,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φf) ~0.1-0.2[2]
Solubility Soluble in organic solvents like DMSO and DMF. Water solubility can be enhanced through sulfonation.[]

Photostability of this compound

The photostability of a fluorophore, or its resistance to photobleaching, is a critical factor for applications requiring prolonged or intense light exposure, such as time-lapse microscopy and single-molecule imaging. This compound is generally considered to have high photostability compared to other organic dyes, making it suitable for demanding imaging applications.[1]

Mechanisms of Photobleaching

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. The primary mechanism for cyanine dyes, including this compound, involves photooxidation.[4] Upon excitation, the dye molecule can transition from its excited singlet state to a longer-lived triplet state. In this triplet state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then attack the polymethine chain of the dye, leading to its degradation and loss of fluorescence.

dot

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence ROS Reactive Oxygen Species (ROS) T1->ROS O₂ Quenching Degraded Non-fluorescent Degraded Dye ROS->Degraded Oxidation of Polymethine Chain

Caption: Jablonski diagram illustrating the photobleaching pathway of this compound.

Quantitative Assessment of Photostability
Dye ConjugateRelative Enhancement in Photon Count (vs. Parent Dye)Reference
Cy7-COT ~70x[5][6]
Cy7-NBA ~70x[5]
Cy5.5-COT ~50x[5]
Experimental Protocol for Photostability Measurement

This protocol describes a method for quantifying the photostability of this compound by measuring its fluorescence decay under continuous illumination.

Objective: To determine the photobleaching rate of this compound.

Materials:

  • This compound dye solution (e.g., in PBS or a suitable buffer)

  • Fluorescence microscope with a suitable filter set for this compound (e.g., excitation ~750 nm, emission ~780 nm)

  • High-sensitivity camera (e.g., EMCCD or sCMOS)

  • Image acquisition and analysis software

  • Microscope slide and coverslip

Procedure:

  • Sample Preparation: Prepare a solution of this compound at a known concentration in the desired buffer. A common concentration for microscopy is in the low micromolar range. Mount a small volume of the solution between a microscope slide and coverslip.

  • Microscope Setup:

    • Turn on the fluorescence microscope and the light source (e.g., a laser or LED with an appropriate wavelength for this compound excitation).

    • Select the appropriate filter cube for this compound imaging.

    • Focus on the sample plane.

  • Image Acquisition:

    • Set the camera to acquire a time-lapse series of images.

    • Use a constant, high-intensity illumination to induce photobleaching.

    • Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe a significant decrease in fluorescence (e.g., 5-10 minutes or longer, depending on the dye's stability and illumination intensity).

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Subtract the background fluorescence from a region without the dye.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to a single or double exponential decay model to determine the photobleaching lifetime (τ).

dot

Photostability_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A1 Prepare this compound solution A2 Mount on microscope slide A1->A2 B1 Set up microscope for this compound A2->B1 B2 Continuous illumination B1->B2 B3 Acquire time-lapse images B2->B3 C1 Measure mean fluorescence intensity B3->C1 C2 Background subtraction C1->C2 C3 Normalize intensity C2->C3 C4 Plot intensity vs. time C3->C4 C5 Fit decay curve to determine lifetime C4->C5

Caption: Experimental workflow for assessing the photostability of this compound.

pH Sensitivity of this compound

For many biological applications, it is crucial that the fluorescence of a probe remains stable across the physiological pH range. Alterations in fluorescence intensity due to pH fluctuations can lead to erroneous data interpretation.

General pH Insensitivity

Standard this compound dye is generally considered to be pH-insensitive over a broad pH range, typically from pH 3 to 10.[7][8] This stability makes it a reliable fluorescent label for studies in various cellular compartments with different pH environments, from acidic lysosomes to the more neutral cytoplasm. An experimental study on several cyanine dyes, including Cy7 conjugates, found that their fluorescence intensity was largely independent of pH in the range of 3 to 10.[7]

Experimental Protocol for pH Sensitivity Measurement

The following protocol outlines a method to verify the pH sensitivity of this compound.

Objective: To determine the effect of pH on the fluorescence intensity of this compound.

Materials:

  • This compound dye stock solution (in DMSO or other suitable solvent)

  • A series of buffers with a range of pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10)

  • Fluorometer or fluorescence plate reader

  • Cuvettes or microplates

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound by diluting the stock solution in a suitable solvent (e.g., ethanol or water).

    • For each pH value to be tested, add a small aliquot of the this compound working solution to the corresponding buffer to achieve the final desired dye concentration (e.g., 1-5 µM). Ensure the volume of the added dye solution is minimal to avoid altering the buffer's pH.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the fluorometer to the appropriate values for this compound (e.g., λex = 788 nm, λem = 808 nm).

    • Measure the fluorescence intensity of each sample at the different pH values.

    • Measure the fluorescence of a blank sample (buffer only) for each pH to subtract the background.

  • Data Analysis:

    • Subtract the background fluorescence from each measurement.

    • Plot the background-corrected fluorescence intensity as a function of pH.

    • Analyze the plot to determine if there are any significant changes in fluorescence intensity across the tested pH range.

dot

pH_Sensitivity_Workflow cluster_prep Sample Preparation cluster_meas Fluorescence Measurement cluster_analysis Data Analysis A1 Prepare buffers of varying pH A2 Add this compound to each buffer A1->A2 B1 Set fluorometer parameters for this compound A2->B1 B2 Measure fluorescence intensity at each pH B1->B2 B3 Measure background fluorescence B1->B3 C1 Subtract background B2->C1 B3->C1 C2 Plot intensity vs. pH C1->C2 C3 Analyze for pH-dependent changes C2->C3

Caption: Experimental workflow for assessing the pH sensitivity of this compound.

Conclusion

This compound is a robust near-infrared fluorophore characterized by its high photostability and general insensitivity to pH over a wide physiological range. These properties make it an excellent choice for a variety of demanding fluorescence-based applications in research and drug development, including in vivo imaging, flow cytometry, and fluorescence microscopy. While photobleaching is an inherent characteristic of all fluorophores, the stability of this compound can be further enhanced through the use of protective agents. The provided experimental protocols offer a framework for researchers to quantitatively assess the photostability and verify the pH insensitivity of this compound within their specific experimental contexts, ensuring the generation of reliable and reproducible data.

References

Navigating Aqueous Environments: A Technical Guide to the Water Solubility of Cy7.5 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the water solubility of different Cy7.5 derivatives. This document provides key data, experimental protocols, and workflow visualizations to aid in the selection and application of these near-infrared (NIR) fluorophores.

In the realm of biomedical research and drug development, the utility of fluorescent probes is intrinsically linked to their behavior in aqueous physiological environments. Cyanine 7.5 (this compound), a near-infrared dye, is a powerful tool for in vivo imaging, flow cytometry, and other fluorescence-based assays due to its deep tissue penetration and minimal background autofluorescence. However, the success of these applications hinges on the water solubility of the specific this compound derivative employed. This guide offers an in-depth look at the water solubility of various this compound derivatives, providing quantitative data, detailed experimental protocols for solubility determination, and visualized experimental workflows.

The Critical Role of Sulfonation

The key determinant of water solubility in this compound derivatives is the presence of sulfonate groups (-SO₃⁻). Non-sulfonated cyanine dyes are inherently hydrophobic and exhibit low solubility in aqueous buffers.[1][2][3][4] This necessitates the use of organic co-solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to facilitate their dissolution for labeling reactions with biomolecules.[1][2][4][]

Conversely, the introduction of one or more sulfonate groups dramatically increases the hydrophilicity and, therefore, the water solubility of the dye.[][6][7][8] These "sulfo-" or sulfonated derivatives are readily soluble in aqueous solutions, which is highly advantageous for biological applications as it can prevent dye aggregation and reduce non-specific binding.[]

Comparative Water Solubility of this compound Derivatives

The following table summarizes the available quantitative and qualitative water solubility data for a range of reactive this compound derivatives. It is important to note that while many manufacturers describe a product as "water-soluble," precise quantitative values are not always provided.

DerivativeFunctional GroupSulfonatedWater SolubilityOther Solvents
Sulfo-Cy7.5 NHS ester N-hydroxysuccinimide esterYes≥ 1.25 mg/mL (1.13 mM)[6]DMSO, DMF[9]
This compound NHS ester N-hydroxysuccinimide esterNoLow aqueous solubility[1][3]DMSO, DMF, Dichloromethane[3]
Sulfo-Cy7.5 Amine AmineYesWater-soluble[7][10]DMSO, DMF[10]
This compound Amine AmineNoGood solubility in alcohols[11]DMSO, DMF[11]
Sulfo-Cy7.5 Azide AzideYesVery water-soluble[12]DMSO, DMF[12]
This compound Azide AzideNoLow solubility in water[13]DMSO, DMF, Dichloromethane[13]
Sulfo-Cy7.5 DBCO DibenzocyclooctyneYesSuitable for use in aqueous solutions[6]Not specified
Cy7 DBCO DibenzocyclooctyneNoConflicting reports: Water-soluble[14][15] vs. Practically insoluble in water (<1 µM)[16]DMSO, DMF[14]

Note on Cy7 DBCO: The conflicting reports on the water solubility of non-sulfonated Cy7 DBCO may arise from differences in the specific salt form of the compound or the experimental conditions under which solubility was assessed. Researchers are advised to empirically test the solubility for their specific application.

Experimental Protocols for Determining Water Solubility

Accurate determination of water solubility is crucial for experimental design and data interpretation. The two primary methods for assessing the solubility of compounds like this compound derivatives are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay (High-Throughput Screening)

This method is ideal for early-stage drug discovery and provides a rapid assessment of solubility. It measures the solubility of a compound when it is rapidly introduced into an aqueous buffer from an organic solvent stock solution.

Principle: A concentrated stock solution of the this compound derivative in DMSO is serially diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate. The formation of a precipitate, indicating that the solubility limit has been exceeded, is detected by turbidimetry (light scattering) or UV/Vis spectrophotometry.

Detailed Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the this compound derivative (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To a separate 96-well plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Transfer and Mixing: Transfer a small volume of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the aqueous buffer. Mix thoroughly. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5 to 2 hours).

  • Detection:

    • Turbidimetric Method: Measure the light scattering at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in turbidity indicates precipitation.

    • UV/Vis Method: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the absorbance of the supernatant in a UV-transparent plate at the λmax of the this compound derivative.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or a linear dose-dependent increase in absorbance is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method is considered the "gold standard" as it measures the equilibrium solubility of a compound and is more representative of its intrinsic solubility. It is typically used in later-stage lead optimization and formulation development.

Principle: An excess amount of the solid this compound derivative is agitated in an aqueous buffer for an extended period to allow the system to reach equilibrium between the dissolved and undissolved compound. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology:

  • Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a precise volume of the aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: After equilibration, separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Prepare a standard curve by making serial dilutions of a known concentration of the this compound derivative in the same aqueous buffer.

    • Measure the absorbance of the supernatant and the standards at the λmax of the dye using a UV/Vis spectrophotometer.

  • Data Analysis: Determine the concentration of the this compound derivative in the supernatant by interpolating its absorbance value on the standard curve. This concentration represents the thermodynamic solubility.

Mandatory Visualizations: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound derivatives.

experimental_workflow_1 cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification antibody Antibody in Amine-Free Buffer (pH 8.0-9.0) mix Mix Antibody and This compound NHS Ester antibody->mix cy75_nhs Sulfo-Cy7.5 NHS Ester (in DMSO or H₂O) cy75_nhs->mix incubate Incubate (1-2 hours, RT, dark) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify conjugate Purified this compound-Antibody Conjugate purify->conjugate

Caption: Workflow for Antibody Conjugation with Sulfo-Cy7.5 NHS Ester.

experimental_workflow_2 cluster_injection Administration cluster_imaging Imaging and Analysis conjugate This compound-Antibody Conjugate injection Systemic Injection (e.g., tail vein) conjugate->injection mouse Tumor-Bearing Mouse Model mouse->injection imaging_system In Vivo Imaging System (IVIS, etc.) injection->imaging_system Circulation & Tumor Targeting time_points Image at Multiple Time Points (e.g., 4, 24, 48h) imaging_system->time_points biodistribution Ex Vivo Organ Imaging (Biodistribution) time_points->biodistribution Terminal Time Point analysis Quantify Signal in Tumor vs. Organs time_points->analysis biodistribution->analysis

Caption: Workflow for In Vivo Tumor Imaging Using a this compound-Labeled Antibody.

References

An In-depth Technical Guide to the Storage and Handling of Cy7.5 Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage, handling, and application protocols for Cy7.5, a near-infrared (NIR) cyanine dye. Adherence to these guidelines is critical for ensuring the dye's stability, performance, and the reproducibility of experimental results. This compound and its derivatives are widely used for labeling biomolecules such as proteins, antibodies, and nucleic acids, making them invaluable tools for applications like in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2][]

Storage and Stability

Proper storage is paramount to preserving the fluorescent properties and reactivity of this compound dyes. The primary factors affecting stability are temperature, light, and moisture.

Lyophilized (Solid) Form

When stored as a lyophilized powder, this compound and its reactive derivatives (e.g., NHS esters) exhibit good long-term stability. For optimal shelf life, the solid dye should be stored under the conditions outlined in the table below.

In Solution

Once reconstituted, this compound is more susceptible to degradation. Stock solutions should be prepared using high-quality, anhydrous solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.

Table 1: Recommended Storage Conditions for this compound Dye

FormStorage TemperatureDurationKey Handling Instructions
Lyophilized (Solid) -20°C[4][5][6]12-24 months[5][6]Keep tightly sealed in a desiccator.[6] Protect from prolonged exposure to light.[5][6]
Stock Solution (in anhydrous DMSO/DMF) -20°C≤ 1 month[1][7][8]Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[1]
-80°C≤ 6 months[1][7][8]Preferred for longer-term storage of solutions. Protect from light.[1]

G

Safe Handling and Personal Protection

While specific toxicity data for this compound is not extensively documented, all chemical reagents should be handled with care in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[9][10][11]

  • Ventilation: Handle the lyophilized powder and concentrated stock solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Avoid Contact: Prevent direct contact with skin and eyes.[9] In case of contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical advice.[12]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the dye.[9]

Protocol: Reconstitution of Lyophilized Dye

This protocol describes the preparation of a concentrated stock solution from lyophilized this compound NHS ester, a common amine-reactive derivative.

Materials
  • Vial of lyophilized this compound dye

  • Anhydrous, amine-free dimethyl sulfoxide (DMSO)[13][14]

  • Vortex mixer and microcentrifuge

  • Low-retention, light-blocking microcentrifuge tubes for aliquots

Procedure
  • Equilibration: Before opening, allow the vial of lyophilized dye to warm to room temperature for approximately 15-20 minutes. This prevents condensation of moisture inside the vial, which can hydrolyze the reactive dye.

  • Solvent Addition: Briefly centrifuge the vial to ensure all the powder is at the bottom. Using a syringe or precision pipette, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 10 mg/mL).[7][14]

  • Dissolution: Cap the vial tightly and vortex thoroughly until all the dye is completely dissolved.[13]

  • Aliquoting and Storage: Immediately divide the stock solution into single-use aliquots in light-blocking tubes. Store the aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[1][7]

G start Receive Lyophilized This compound Dye equilibrate Equilibrate Vial to Room Temperature start->equilibrate centrifuge1 Briefly Centrifuge to Collect Powder equilibrate->centrifuge1 add_solvent Add Anhydrous DMSO or DMF centrifuge1->add_solvent dissolve Vortex to Completely Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Light-Blocking Tubes dissolve->aliquot store Store at -20°C or -80°C Protect from Light aliquot->store

Experimental Protocol: Antibody Labeling with this compound NHS Ester

This protocol provides a general method for conjugating this compound NHS ester to primary amines (e.g., lysine residues) on an antibody. The molar ratio of dye to protein may require optimization for specific applications.[14]

Required Reagents
  • Antibody/Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS).

  • This compound NHS ester stock solution (10 mM in anhydrous DMSO).[7]

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5.[15]

  • Purification Column: Desalting column (e.g., Sephadex G-25) to separate the conjugate from unreacted dye.[14][15]

Labeling Procedure
  • Prepare Antibody: The antibody solution must be free of amine-containing substances like Tris or glycine, as well as stabilizers like BSA, which will compete for the dye.[15] The recommended protein concentration is between 2-10 mg/mL.[7][14]

  • Adjust pH: Add a sufficient volume of 1 M Sodium Bicarbonate to the antibody solution to adjust the final pH to 8.5 ± 0.5.[7] A common approach is to add the bicarbonate buffer to constitute 5-10% of the final reaction volume.[15]

  • Calculate Dye Amount: Determine the volume of this compound stock solution needed. A starting molar ratio of 10:1 (dye:antibody) is often recommended.[7][14][15]

  • Conjugation Reaction: Add the calculated volume of this compound NHS ester stock solution to the pH-adjusted antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[7] Gentle rotation or shaking can facilitate the reaction.[15]

  • Purification: Separate the labeled antibody from the unreacted free dye using a pre-equilibrated desalting column.[14] Collect the first colored band, which corresponds to the high-molecular-weight antibody conjugate.

G prep_ab Prepare Antibody in Amine-Free Buffer (2-10 mg/mL) adjust_ph Adjust pH to 8.5 ± 0.5 with Bicarbonate Buffer prep_ab->adjust_ph add_dye Add this compound NHS Ester (e.g., 10:1 molar ratio) adjust_ph->add_dye incubate Incubate for 60 min at Room Temperature (Protect from Light) add_dye->incubate purify Purify Conjugate via Desalting Column (e.g., Sephadex G-25) incubate->purify characterize Characterize Conjugate (Determine DOL) purify->characterize

Characterization (Optional but Recommended)

After purification, the degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~788 nm (for this compound).[5][6] A correction factor is needed to account for the dye's absorbance at 280 nm.

References

Principle of Near-Infrared Fluorescence Imaging with Cy7.5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool in preclinical and clinical research, offering deep tissue penetration and high signal-to-background ratios for non-invasive visualization of biological processes in vivo. This guide provides a detailed overview of the core principles of NIR imaging, focusing on the widely used cyanine dye, Cy7.5, and its application in research and drug development.

The Near-Infrared Advantage in Biological Imaging

Optical imaging in the NIR spectrum, particularly within the "first near-infrared window" (NIR-I, 650-950 nm), provides significant advantages over imaging in the visible light spectrum.[1][2] Biological tissues like skin and blood absorb and scatter less light at these longer wavelengths.[1][3] This results in:

  • Deeper Tissue Penetration: NIR light can penetrate several centimeters into tissue, enabling the visualization of deeper structures.[4][5]

  • Reduced Autofluorescence: Biological molecules naturally fluoresce (autofluorescence), creating background noise that can obscure the signal from a fluorescent probe. This effect is significantly diminished in the NIR window, leading to a higher signal-to-noise ratio.[4][6]

  • High Sensitivity: The low background and deep penetration allow for the detection of fluorescent probes with high sensitivity.

A second NIR window (NIR-II, 1000-1700 nm) offers even further reductions in light scattering and background interference, potentially improving detection sensitivity and spatial resolution.[1][2][7]

This compound: A Premier Dye for NIR-I Imaging

This compound is a heptamethine cyanine dye that has become a workhorse for NIR fluorescence imaging.[8][9] Its photophysical properties are well-suited for in vivo applications. Cyanine dyes, in general, are characterized by high extinction coefficients and good water solubility.[10][11] this compound's absorption and emission profiles fall squarely within the NIR-I window, making it an ideal choice for deep-tissue imaging with minimal background interference.[12][13]

The efficiency of a fluorophore is determined by its photophysical properties. The key quantitative parameters for this compound are summarized below.

PropertyValueSignificance
Maximum Excitation (λex) ~788 nm[12]The wavelength of light the dye most efficiently absorbs to become excited.
Maximum Emission (λem) ~808 nm[12][14]The peak wavelength of light emitted by the dye after excitation.
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹[14]A measure of how strongly the dye absorbs light at a given wavelength. A high value indicates high brightness.
Quantum Yield (Φ) High (improved over ICG)[15]The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.
Stokes Shift ~20 nm[12]The difference between the maximum excitation and emission wavelengths.

The Fundamental Principle of Fluorescence

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting an electron to an excited state. The molecule then quickly relaxes to its ground state, emitting a photon of lower energy (and thus longer wavelength). This process is often illustrated with a Jablonski diagram.

Jablonski cluster_transitions Transitions S0 Ground Electronic State (S0) v0_0 v=0 v0_1 v=1 v0_2 v=2 line0_0 line1_2 line0_0->line1_2 Absorption (Excitation, ~788 nm) line0_1 line0_2 S1 First Excited Singlet State (S1) v1_0 v=0 v1_1 v=1 v1_2 v=2 line1_0 line1_0->line0_1 Fluorescence (Emission, ~808 nm) line1_1 line1_2->line1_0 Vibrational Relaxation (non-radiative)

Caption: Jablonski diagram illustrating the fluorescence process of this compound.

Bioconjugation: Targeting this compound to Molecules of Interest

To achieve specific imaging goals, this compound is rarely used in its free form. Instead, it is chemically linked, or "conjugated," to a targeting molecule such as an antibody, peptide, or small molecule drug.[11][13][] This allows researchers to visualize the distribution and accumulation of the targeting molecule in real-time.

Common bioconjugation strategies involve reacting a functionalized this compound dye with a specific chemical group on the targeting molecule:

  • NHS Esters: this compound NHS esters react efficiently with primary amines (e.g., lysine residues) on proteins and peptides.[17]

  • Maleimides: this compound maleimides are used to label molecules containing thiol groups (e.g., cysteine residues).[10][15]

  • Click Chemistry: Azide or alkyne derivatives of this compound can be used for highly specific and efficient labeling via click chemistry reactions.[15]

Bioconjugation_Workflow cluster_synthesis Probe Synthesis cluster_imaging In Vivo Imaging Cy7_5 This compound-NHS Ester Conjugation Bioconjugation Reaction (Amine-Ester Coupling) Cy7_5->Conjugation Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Probe This compound-Labeled Probe Purification->Probe Injection Systemic Injection into Animal Model Probe->Injection Circulation Probe Circulates and Accumulates at Target Injection->Circulation Imaging NIR Fluorescence Imaging System Circulation->Imaging Analysis Image Acquisition & Data Analysis Imaging->Analysis

Caption: Workflow for bioconjugation and subsequent in vivo imaging.

Detailed Experimental Protocol: In Vivo Imaging

This protocol outlines a general procedure for performing in vivo NIR fluorescence imaging of a tumor model using a this compound-labeled antibody.

Materials:

  • This compound-labeled antibody (probe)

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Anesthesia (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS)

  • In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for this compound (Excitation: ~745 nm, Emission: ~820 nm)

Methodology:

  • Probe Preparation:

    • Reconstitute the lyophilized this compound-labeled antibody in sterile PBS to a final concentration of 1 mg/mL.

    • Determine the desired dose. For many antibody conjugates, a dose of 100-200 µg per mouse is common.

    • Dilute the probe stock solution with sterile PBS to achieve the final desired dose in an injection volume of 100-150 µL.

  • Animal Handling and Probe Administration:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by toe pinch.

    • Place the anesthetized mouse on the warming stage of the imaging system.

    • Acquire a baseline "pre-injection" image to assess background autofluorescence.

    • Administer the prepared this compound probe via intravenous (tail vein) injection.

  • Imaging Procedure:

    • Place the mouse in the imaging chamber of the in vivo imaging system.

    • Select the appropriate excitation and emission filters for this compound. A typical set for the IVIS system might be an excitation filter around 745 nm and an emission filter around 820 nm.[5]

    • Set imaging parameters: exposure time, binning, and f/stop. These may need to be optimized based on signal intensity.

    • Acquire images at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h) to track the biodistribution and tumor accumulation of the probe.

  • Data Acquisition and Analysis:

    • Use the system's software to draw regions of interest (ROIs) around the tumor and a non-target background area (e.g., muscle).

    • Quantify the fluorescence signal within each ROI. The signal is typically expressed in units of radiant efficiency [(p/sec/cm²/sr)/(µW/cm²)].

    • Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting specificity.

    • After the final imaging time point, euthanasia and ex vivo imaging of dissected organs and the tumor can be performed to confirm probe distribution.[5]

Experimental_Workflow start Start prep Prepare this compound Probe (Dilute in PBS) start->prep anesthetize Anesthetize Animal (e.g., Isoflurane) prep->anesthetize baseline Acquire Baseline Pre-Injection Image anesthetize->baseline inject Administer Probe (Intravenous Injection) baseline->inject image Image Animal at Multiple Time Points (e.g., 1h, 24h, 48h) inject->image analyze Data Analysis: Draw ROIs, Quantify Signal, Calculate Tumor-to-Background Ratio image->analyze ex_vivo Optional: Ex Vivo Organ Imaging analyze->ex_vivo end End analyze->end ex_vivo->end

Caption: Step-by-step workflow for a typical in vivo imaging experiment.

Applications in Drug Development and Research

The principles and protocols described above enable a wide range of applications critical to researchers and drug developers:

  • Oncology Research: To visualize tumor growth, metastasis, and response to therapy by targeting cancer-specific biomarkers.[5][13]

  • Pharmacokinetics: To study the absorption, distribution, metabolism, and excretion (ADME) of novel drug candidates by labeling them with this compound.[13]

  • Inflammation Imaging: To track the migration of immune cells to sites of inflammation.

  • Image-Guided Surgery: To help surgeons visualize tumor margins for more complete resection.

References

The Technical Advantages of Cy7.5 for High-Fidelity In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of preclinical and translational research, in vivo optical imaging stands out as a powerful modality for visualizing biological processes in real-time within living organisms. The choice of fluorescent probe is paramount to the success of these studies, directly impacting the depth of tissue penetration, signal clarity, and the ability to track molecular targets over time. Among the arsenal of available fluorophores, the near-infrared (NIR) cyanine dye, Cy7.5, has emerged as a superior choice for a multitude of in vivo applications, from oncology to cell tracking.[1][2] This technical guide explores the core advantages of this compound, supported by quantitative data and detailed experimental methodologies, to provide a comprehensive resource for scientists in the field.

Core Advantages: Why this compound Excels in In Vivo Applications

The utility of a fluorescent dye for in vivo imaging is primarily dictated by its performance within the complex biological environment. This compound's key advantages stem from its unique photophysical properties, which align perfectly with the "NIR window"—a region of the electromagnetic spectrum where biological tissues are most transparent.

1. Deep Tissue Penetration: The primary challenge in whole-body imaging is the attenuation of light by biological tissues. Components like hemoglobin and water strongly absorb light in the visible spectrum. This compound operates in the near-infrared range (approximately 750-900 nm), a window where light absorption and scattering by endogenous molecules are significantly minimized.[1][3] This results in an enhanced ability for its fluorescent signal to travel through and be detected from deep-seated structures within the animal, a critical requirement for studying internal organs or tumors.[1][4][5]

2. High Signal-to-Background Ratio (SBR): A major source of interference in fluorescence imaging is autofluorescence from tissues, which is most prominent in the visible spectrum. By shifting the detection wavelength to the long-wave NIR region where this compound emits, this endogenous background noise is substantially reduced.[3] The outcome is a dramatically improved signal-to-background ratio, enabling the clear visualization of the targeted probe against a dark, quiet background.[6][7] This high contrast is essential for detecting subtle molecular events and accurately delineating targeted tissues, such as tumors.[8]

3. Favorable Photophysical Properties: this compound exhibits a combination of high molar extinction coefficient and good fluorescence quantum yield, which translates to a bright, efficient fluorescent signal.[6][9] Its large Stokes shift (~20 nm) ensures a clear separation between its excitation and emission spectra, further minimizing background interference.[6] Moreover, its spectral properties are largely insensitive to pH changes within a biologically relevant range (pH 3-10), ensuring stable performance in diverse physiological environments.[4]

4. Excellent Photostability and Versatility: Compared to many other organic dyes, this compound demonstrates high photostability, resisting chemical degradation and photobleaching during prolonged or repeated imaging sessions.[4][6] This stability is crucial for longitudinal studies that track biological processes over several hours or even days.[10] Furthermore, this compound is readily available with a variety of reactive groups (e.g., NHS esters, maleimides), allowing for straightforward conjugation to a wide range of biomolecules, including antibodies, peptides, and nanoparticles, for targeted imaging applications.[4][11][12]

Quantitative Data Presentation

To facilitate a clear comparison of its properties, the key quantitative metrics for this compound are summarized below.

PropertyValueSignificance for In Vivo Imaging
Excitation Maximum (λex) ~788 nm[5][6]Falls within the NIR window, allowing for deep tissue penetration of excitation light.
Emission Maximum (λem) ~808 nm[5][6]Emitted light is in a region of minimal tissue absorption and autofluorescence, enhancing SBR.
Molar Extinction Coefficient (ε) ~223,000 - 250,000 M⁻¹cm⁻¹[4][5][13]High value indicates strong light absorption, contributing to a bright fluorescent signal.
Fluorescence Quantum Yield (Φ) ~0.10[13]Represents good efficiency in converting absorbed light into emitted fluorescence.
Stokes Shift ~20 nm[6]Provides adequate separation between excitation and emission for effective signal filtering.

Visualizing the this compound Advantage

To better illustrate the concepts described, the following diagrams have been generated using the Graphviz DOT language.

NIR_Window The Near-Infrared (NIR) Imaging Advantage of this compound cluster_Spectrum Electromagnetic Spectrum cluster_Tissue_Properties Biological Tissue Properties cluster_Imaging_Outcome In Vivo Imaging Outcome Visible Visible Light (400-700 nm) NIR_I NIR-I Window (700-900 nm) High_Abs High Absorption (Hemoglobin, Water) Visible->High_Abs High_Scatter High Scattering Visible->High_Scatter High_AutoF High Autofluorescence Visible->High_AutoF NIR_II NIR-II Window (1000-1700 nm) Low_Abs Low Absorption NIR_I->Low_Abs Low_Scatter Reduced Scattering NIR_I->Low_Scatter Low_AutoF Low Autofluorescence NIR_I->Low_AutoF Poor_Penetration Poor Penetration Low SBR High_Abs->Poor_Penetration High_Scatter->Poor_Penetration High_AutoF->Poor_Penetration Deep_Penetration Deep Penetration High SBR Low_Abs->Deep_Penetration Low_Scatter->Deep_Penetration Low_AutoF->Deep_Penetration Cy75 This compound Emission Cy75->NIR_I Operates Here

Caption: this compound operates in the NIR-I window, avoiding high tissue absorption and autofluorescence.

Experimental Protocols

A successful in vivo imaging experiment requires meticulous planning and execution. The following is a generalized, detailed methodology for a typical study using a this compound-labeled probe in a murine cancer model.

1. Animal Model Preparation

  • Subjects: Use immunodeficient mice (e.g., SPF BALB/c nude mice, 6-8 weeks old).[10][14]

  • Tumor Inoculation: If applicable, subcutaneously inject tumor cells (e.g., 1 x 10⁷ cells) into the flank or shoulder of the mouse.[15] Allow the tumor to grow to a suitable size (e.g., 0.5-0.8 cm in diameter) over 3-4 weeks.[16]

  • Acclimatization: Allow animals to acclimate with free access to food and water for at least 24 hours before the experiment.[10][14]

2. Probe Preparation and Administration

  • Probe Conjugation: Conjugate this compound NHS ester to the amine groups of your targeting molecule (e.g., antibody, peptide) following established bioconjugation protocols. Purify the conjugate to remove free dye.

  • Dilution: Dilute the this compound-labeled probe in a sterile vehicle such as phosphate-buffered saline (PBS) or, if necessary, a solution containing DMSO.[10] Note: The optimal vehicle should be determined empirically.[14]

  • Injection: Anesthetize the mouse using a suitable agent (e.g., 2% sodium pentobarbital intraperitoneally or isoflurane inhalation).[10][14] Inject a defined dose of the probe (e.g., 200 µL) via the tail vein.[10][14] A control group injected with vehicle or unconjugated dye should be included for comparison.[10]

3. In Vivo Imaging Procedure

  • Instrumentation: Use a small animal in vivo imaging system (IVIS) equipped for NIR fluorescence detection.[16]

  • Positioning: Place the anesthetized mouse in a prone position within the imaging chamber.[10][14]

  • Image Acquisition:

    • Set the excitation filter appropriate for this compound (e.g., 700-770 nm bandpass).[10][14][17]

    • Set the emission filter to capture the this compound signal (e.g., 790 nm longpass).[10][14][17]

    • Set acquisition parameters such as exposure time (e.g., 500 ms) and scanning range.[10][14]

  • Time-Course Imaging: Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1, 2, 4, and 24 hours) to analyze the probe's biodistribution and tumor accumulation kinetics.[10][16]

Experimental_Workflow General Workflow for In Vivo Imaging with this compound cluster_Prep Preparation Phase cluster_Exec Execution Phase cluster_Analysis Analysis Phase A 1. Probe Preparation (this compound Conjugation & Purification) D 4. Probe Administration (e.g., IV Injection) A->D B 2. Animal Model Prep (Tumor Implantation) C 3. Anesthesia B->C C->D E 5. In Vivo Imaging (Time-Course Acquisition) D->E F 6. Euthanasia & Dissection E->F G 7. Ex Vivo Organ Imaging F->G H 8. Data Analysis (ROI Quantification) G->H

Caption: A typical experimental workflow for this compound-based in vivo imaging studies.

4. Ex Vivo Analysis (Endpoint)

  • Euthanasia & Dissection: At the final time point, humanely euthanize the mouse.[16]

  • Organ Harvest: Quickly dissect the tumor and major organs (heart, liver, spleen, lungs, kidneys).[10][14]

  • Ex Vivo Imaging: Arrange the organs in the imaging system and acquire a final fluorescence image using the same settings as the in vivo scans. This allows for a more precise quantification of probe accumulation in each tissue.[18][19]

  • Histology (Optional): For microscopic validation, fix organs in 4% paraformaldehyde, prepare tissue slices, and perform fluorescence microscopy to confirm the cellular localization of the signal.[10]

Caption: this compound conjugated to an antibody for targeted delivery and imaging of tumor cells.

Conclusion

This compound is a robust and highly effective fluorescent dye for in vivo imaging. Its principal advantages—deep tissue penetration, high signal-to-background ratio, brightness, and stability—are rooted in its near-infrared photophysical properties.[1][4][6] These characteristics make it an invaluable tool for researchers and drug development professionals seeking to non-invasively monitor cellular and molecular processes within a living system, providing high-contrast, high-sensitivity data for a wide range of preclinical applications. By following rigorous and well-defined experimental protocols, the full potential of this compound can be leveraged to advance our understanding of biology and accelerate the development of new therapeutics.

References

A Technical Guide to Cy7.5 Dye Derivatives for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the use of Cy7.5 dye derivatives for bioconjugation, providing a technical overview for researchers, scientists, and drug development professionals. This compound, a near-infrared (NIR) fluorescent dye, offers significant advantages for in vivo imaging due to the deep tissue penetration of its long-wavelength emission. This guide details the properties of various this compound derivatives, provides comprehensive experimental protocols, and outlines their applications in bioconjugation.

Core Concepts in this compound Bioconjugation

Bioconjugation with this compound dyes involves the covalent attachment of the fluorophore to a biomolecule, such as a protein, antibody, or oligonucleotide. The choice of the this compound derivative is dictated by the available functional groups on the target biomolecule. The most common strategies involve reactions with primary amines, thiols, or bioorthogonal groups introduced for click chemistry.

Quantitative Data of this compound Derivatives

The selection of a suitable this compound derivative is dependent on its specific spectral properties. The following table summarizes the key quantitative data for commonly used this compound derivatives.

DerivativeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Reactive GroupTarget Functional Group
This compound NHS Ester 788808223,000N-hydroxysuccinimide EsterPrimary Amines (-NH₂)
This compound Maleimide ~788~808Not specifiedMaleimideThiols (-SH)
This compound Azide Not specifiedNot specifiedNot specifiedAzideAlkynes
This compound Alkyne Not specifiedNot specifiedNot specifiedAlkyneAzides
This compound Tetrazine Not specifiedNot specifiedNot specifiedTetrazinetrans-Cyclooctene (TCO)

Experimental Protocols

Detailed methodologies for the most common bioconjugation reactions involving this compound derivatives are provided below.

Protocol 1: Amine Labeling using this compound NHS Ester

This protocol describes the conjugation of this compound NHS ester to primary amines, such as the lysine residues on proteins.[1][2]

Materials:

  • Protein/antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate solution

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 2-10 mg/mL. Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[3]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[2]

  • Conjugation Reaction: While gently vortexing the protein solution, slowly add the dissolved this compound NHS ester. A common starting molar excess of dye to protein is 10-20 fold.[4] Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[3]

Protocol 2: Thiol-Reactive Labeling using this compound Maleimide

This protocol details the conjugation of this compound maleimide to thiol groups, such as those on cysteine residues in proteins.[4][5]

Materials:

  • Protein/peptide solution containing free thiols (1-10 mg/mL in degassed buffer, pH 7.0-7.5, e.g., PBS, Tris, HEPES)

  • This compound maleimide

  • Anhydrous DMF or DMSO

  • (Optional) Reducing agent (e.g., TCEP or DTT)

  • Purification column (e.g., Sephadex G-25)

Methodology:

  • Protein Preparation: Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[5] If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[4]

  • Dye Preparation: Dissolve this compound maleimide in DMF or DMSO to a concentration of 1-10 mg/100 µL.[5]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound maleimide to the protein solution.[4] Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[4][5]

  • Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted dye and reducing agents.[5]

Protocol 3: Bioorthogonal Labeling using this compound and Click Chemistry

This protocol provides a general guideline for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate a this compound-azide to an alkyne-modified biomolecule.

Materials:

  • Alkyne-modified biomolecule

  • This compound-azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-buffered saline (TBS) or phosphate-buffered saline (PBS)

  • Purification supplies

Methodology:

  • Biomolecule and Dye Preparation: Dissolve the alkyne-modified biomolecule in a suitable buffer. Dissolve the this compound-azide in DMSO.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Conjugation Reaction: In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound-azide. Add the CuSO₄ solution followed by the sodium ascorbate solution to initiate the click reaction. The final concentrations of the reactants should be optimized, but typical starting points are in the low millimolar range. Allow the reaction to proceed for 1-4 hours at room temperature.

  • Purification: Purify the this compound-labeled biomolecule using a method appropriate for the biomolecule, such as ethanol precipitation for DNA or size-exclusion chromatography for proteins.

Visualizing Workflows and Pathways

Experimental Workflows

G This compound NHS Ester Bioconjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification protein Protein in Amine-Free Buffer (pH 8.5) reaction Mix and Incubate (Room Temp, 1-2h) protein->reaction Add nhs_ester This compound NHS Ester in DMSO/DMF nhs_ester->reaction Add purify Size-Exclusion Chromatography reaction->purify Load conjugate Purified this compound -Protein Conjugate purify->conjugate Elute

Caption: Workflow for labeling primary amines with this compound NHS Ester.

G This compound Maleimide Bioconjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification protein Protein in Degassed Buffer (pH 7.0-7.5) reaction Mix and Incubate (RT or 4°C) protein->reaction Add reducer TCEP (optional) for disulfide reduction reducer->protein Add maleimide This compound Maleimide in DMSO/DMF maleimide->reaction Add purify Size-Exclusion Chromatography reaction->purify Load conjugate Purified this compound -Protein Conjugate purify->conjugate Elute

Caption: Workflow for labeling thiol groups with this compound Maleimide.

G This compound Click Chemistry Bioconjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification biomolecule Alkyne-Modified Biomolecule reaction Click Reaction (Room Temp, 1-4h) biomolecule->reaction Add azide_dye This compound-Azide in DMSO azide_dye->reaction Add catalyst CuSO4 + Sodium Ascorbate catalyst->reaction Add purify Appropriate Purification Method reaction->purify Load conjugate Purified this compound -Biomolecule Conjugate purify->conjugate Elute

Caption: Workflow for this compound labeling via Click Chemistry.

Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release

The use of this compound-labeled antibodies as part of ADCs is a critical application in drug development. The following diagram illustrates the general mechanism of action.

G Antibody-Drug Conjugate (ADC) Internalization Pathway ADC This compound-Labeled ADC in Circulation Binding ADC Binds to Target Antigen ADC->Binding Receptor Target Antigen on Cancer Cell Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Release Drug Release (e.g., linker cleavage) Lysosome->Release Apoptosis Drug Induces Cell Death (Apoptosis) Release->Apoptosis

Caption: General signaling pathway of a this compound-labeled ADC.

Conclusion

This compound dye derivatives are powerful tools for bioconjugation, enabling the development of fluorescently labeled biomolecules for a wide range of research and therapeutic applications. The choice of the appropriate derivative and conjugation strategy is crucial for successful labeling and depends on the specific biomolecule and intended application. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute their bioconjugation experiments with this compound dyes.

References

A Comprehensive Technical Guide to Cy7.5 NHS Ester for Amine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Cy7.5 N-hydroxysuccinimide (NHS) ester, a near-infrared (NIR) fluorescent dye widely utilized for labeling amine-containing biomolecules. This document details the core principles of this compound NHS ester chemistry, experimental protocols for conjugation, and key technical data to empower researchers in their bioconjugation endeavors for applications such as in vivo imaging.

Introduction to this compound NHS Ester

Cyanine 7.5 (this compound) NHS ester is an amine-reactive fluorescent probe belonging to the cyanine dye family.[1] Its exceptional properties in the near-infrared spectrum (excitation ~788 nm, emission ~808 nm) make it an invaluable tool for biological research, particularly for in vivo imaging, due to the low absorbance of NIR light by biological tissues.[2][3][4] The NHS ester functional group allows for the covalent attachment of the this compound fluorophore to primary and secondary amines present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][5] This conjugation results in a stable amide bond, enabling the sensitive detection and tracking of the labeled molecule.

Physicochemical and Spectroscopic Properties

The performance of this compound NHS ester in labeling experiments is dictated by its inherent chemical and spectral characteristics.

PropertyValueReference
Molecular Weight~833.76 g/mol [6][7]
Excitation Maximum (λex)788 nm[4][6][7]
Emission Maximum (λem)808 nm[4][6][7]
Molar Extinction Coefficient223,000 M⁻¹cm⁻¹[4][7]
SolubilitySoluble in organic solvents (DMSO, DMF, DCM)[4][6][7][4][6][7]
Low solubility in water[4][6][4][6]
Storage (Solid)-20°C in the dark, desiccated[2][6][7][2][6][7]
Storage (in Anhydrous DMSO)-80°C for up to 6 months; -20°C for up to 1 month[8][8]

Amine Labeling Chemistry

The fundamental principle of labeling with this compound NHS ester is the reaction between the N-hydroxysuccinimide ester and a primary or secondary amine on the target biomolecule. This reaction, known as acylation, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

The efficiency of this reaction is highly dependent on the pH of the reaction buffer.[5][9] The amine group on the biomolecule must be in its unprotonated, nucleophilic state to react with the NHS ester. Therefore, a slightly alkaline pH is required to deprotonate the amine without causing significant hydrolysis of the NHS ester.

G cluster_conditions Reaction Conditions cluster_products Products Cy7_5_NHS This compound-NHS Ester Conjugate This compound-Biomolecule Conjugate (Stable Amide Bond) Cy7_5_NHS->Conjugate + Biomolecule-NH₂ Biomolecule_NH2 Biomolecule-NH₂ (Primary Amine) Biomolecule_NH2->Conjugate pH pH 8.3 - 8.5 NHS N-Hydroxysuccinimide (Byproduct)

Figure 1: Reaction of this compound NHS ester with a primary amine.

Experimental Protocols

Successful labeling with this compound NHS ester requires careful consideration of reaction conditions. The following protocols provide a general framework for labeling proteins and amine-modified oligonucleotides.

Preparation of Reagents

Important Considerations:

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester.[5][10] Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are recommended.[5][8]

  • Solvent Quality: If using DMF, ensure it is of high quality and free from amine contaminants.[5] Anhydrous DMSO is a suitable alternative.[8]

  • Stability in Solution: this compound NHS ester is not stable in aqueous solutions for extended periods.[6] Stock solutions should be prepared fresh in an organic solvent immediately before use.

Protein Labeling Protocol

This protocol is a general guideline and may require optimization based on the specific protein.

Materials:

  • Protein of interest (in an amine-free buffer)

  • This compound NHS ester

  • Anhydrous DMSO or high-quality DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[5]

  • Purification column (e.g., Sephadex G-25)[8]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[8][10] Concentrations below 2 mg/mL can significantly decrease labeling efficiency.[8][10]

    • If the protein is in a buffer containing amines, it must be dialyzed against the reaction buffer.[10]

  • Prepare the this compound NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[8][10] Vortex or sonicate briefly to ensure complete dissolution.

  • Determine the Molar Ratio:

    • The optimal molar ratio of this compound NHS ester to protein can vary. A starting point of a 10-fold molar excess of the dye is recommended.[8] This ratio may need to be adjusted to achieve the desired degree of labeling.

  • Labeling Reaction:

    • While gently vortexing the protein solution, slowly add the calculated volume of the this compound NHS ester stock solution.

    • Incubate the reaction for 1 hour at room temperature in the dark with continuous, gentle stirring.[8][10]

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column, such as Sephadex G-25.[8]

    • Collect the fractions containing the labeled protein, which will be visibly colored.

G Start Start Prep_Protein Prepare Protein Solution (2-10 mg/mL in pH 8.3-8.5 buffer) Start->Prep_Protein Prep_Dye Prepare this compound NHS Ester Stock (1-10 mg/mL in DMSO/DMF) Start->Prep_Dye Add_Dye Add Dye to Protein (10x molar excess) Prep_Protein->Add_Dye Prep_Dye->Add_Dye Incubate Incubate 1 hour at RT (in the dark, with stirring) Add_Dye->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify End End Purify->End

Figure 2: Experimental workflow for protein labeling.

Amine-Modified Oligonucleotide Labeling Protocol

Materials:

  • Amine-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous DMSO or high-quality DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Ethanol

  • 70% Ethanol

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the reaction buffer.

  • Prepare the this compound NHS Ester Stock Solution: Prepare a fresh stock solution in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the this compound NHS ester stock solution to the oligonucleotide solution.

    • Incubate the reaction for 3 hours at room temperature with continuous stirring.[10]

  • Purification of the Conjugate:

    • Add 1 mL of cold absolute ethanol to the reaction and mix well.

    • Incubate at -20°C for 30 minutes to precipitate the labeled oligonucleotide.[10]

    • Centrifuge to pellet the conjugate.

    • Wash the pellet with 70% ethanol and dry briefly.[10]

Applications in Research and Drug Development

The ability to covalently attach a bright, near-infrared fluorophore like this compound to biomolecules has numerous applications:

  • In Vivo Imaging: Labeled proteins, antibodies, or nanoparticles can be tracked in living organisms to study biodistribution, tumor targeting, and other biological processes.[2][3][6]

  • Fluorescence Microscopy: Enables the visualization of cellular and subcellular structures and processes.[11]

  • Flow Cytometry: Provides a distinct signal for cell sorting and analysis.[11]

  • Bioanalytical Assays: Can be used in various assays for the detection and quantification of biomolecular interactions.[11]

Conclusion

This compound NHS ester is a powerful tool for the fluorescent labeling of amine-containing biomolecules. Its near-infrared properties offer significant advantages for in vivo imaging and other sensitive detection methods. By understanding the underlying chemistry and following optimized protocols, researchers can successfully generate stable and brightly fluorescent bioconjugates to advance their scientific investigations.

References

A Technical Guide to Cy7.5 Maleimide for Thiol Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamentals of Cy7.5 maleimide, a near-infrared (NIR) fluorescent dye crucial for the selective labeling of thiol groups in proteins, peptides, and other biomolecules. Its applications are particularly significant in in vivo imaging and other fluorescence-based analytical techniques.

Core Principles of this compound Maleimide Labeling

This compound is a member of the cyanine dye family, characterized by its long-wavelength spectral properties, which allow for deep tissue penetration and minimal background autofluorescence in biological samples. The maleimide functional group provides a highly selective route for conjugation to sulfhydryl (thiol) groups, predominantly found in the cysteine residues of proteins. This high selectivity ensures precise labeling at desired locations within a biomolecule.

The reaction between the maleimide group of this compound and a thiol group from a biomolecule proceeds via a Michael addition mechanism. This reaction is most efficient at a pH range of 6.5 to 7.5, resulting in the formation of a stable, covalent thioether bond.[1][2] Maintaining the pH within this range is critical, as higher pH levels (above 8.5) can lead to undesirable reactions with primary amines and hydrolysis of the maleimide group, rendering it inactive.[1]

Physicochemical and Spectroscopic Properties

This compound maleimide is available in both non-sulfonated and sulfonated forms. The sulfonated versions exhibit increased hydrophilicity, which can be advantageous for labeling reactions in aqueous buffers and for improving the solubility of the resulting conjugate.[3][4] Key properties of this compound maleimide are summarized below.

PropertyValueReference
Molecular Weight ~807.46 g/mol [5][6][7]
Excitation Maximum (λex) ~788 nm[6][8]
Emission Maximum (λem) ~808 nm[6][8]
Extinction Coefficient ~199,000 cm⁻¹M⁻¹[7][9]
Fluorescence Quantum Yield ~0.3[7][9]
Recommended Reaction pH 6.5 - 7.5[1][2][10]
Solubility (non-sulfonated) Soluble in organic solvents (DMSO, DMF); low solubility in water[6][7]
Solubility (sulfonated) Good solubility in water, DMF, DMSO[4]

Reaction Mechanism and Experimental Workflow

The labeling process involves the nucleophilic attack of the thiolate anion on one of the double-bonded carbons of the maleimide ring. This leads to the formation of a stable thioether linkage.

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Cy7_5_Maleimide This compound-Maleimide Conjugate This compound-Protein Conjugate (Stable Thioether Bond) Cy7_5_Maleimide->Conjugate Michael Addition Protein_SH Protein-SH (Thiol Group) Protein_SH->Conjugate pH pH 6.5 - 7.5

Caption: Reaction of this compound maleimide with a thiol group.

A typical experimental workflow for labeling a protein with this compound maleimide is outlined below. This process includes optional steps for reducing disulfide bonds to free up thiol groups for labeling.

Experimental_Workflow A 1. Prepare Protein Solution (1-10 mg/mL in thiol-free buffer, pH 7.0-7.5) B 2. (Optional) Reduce Disulfide Bonds (Add TCEP, incubate 20-30 min at RT) A->B D 4. Conjugation Reaction (Add 10-20 molar excess of dye to protein, incubate 2h at RT or overnight at 4°C, protected from light) A->D If no reduction is needed B->D C 3. Prepare this compound Maleimide Stock Solution (10 mM in anhydrous DMSO or DMF) C->D E 5. Purify the Conjugate (Size-exclusion chromatography, dialysis, or HPLC) D->E F 6. Characterize and Store (Determine degree of labeling, store at 2-8°C or -20°C) E->F

References

Safety and Handling of Cy7.5 Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety manual. Researchers, scientists, and drug development professionals should always consult their institution's safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical compound.

Executive Summary

Cy7.5 and its derivatives are near-infrared (NIR) cyanine dyes extensively utilized in biomedical research for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2][3] Their favorable spectral properties, including long emission wavelengths, allow for deep tissue penetration with minimal autofluorescence.[3] However, the increasing use of these compounds necessitates a thorough understanding of their potential hazards and the implementation of appropriate safety and handling protocols. This guide provides an in-depth overview of the known safety considerations for this compound compounds, including their cytotoxic and phototoxic effects, recommended handling procedures, and waste disposal guidelines. It is designed to equip researchers with the knowledge to work safely with these powerful research tools.

Physicochemical and Spectral Properties

Proper handling and storage of this compound compounds are predicated on their physical and chemical characteristics. The following table summarizes key properties for a representative this compound NHS ester.

PropertyValueReference
Molecular Formula C₄₉H₅₂BF₄N₃O₄[4]
Molecular Weight 833.76 g/mol [5]
Appearance Green powder[5]
Solubility Soluble in DMSO, DMF, dichloromethane. Low solubility in water.[4][5]
Excitation Maximum (λex) 788 nm[4]
Emission Maximum (λem) 808 nm[4]
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ) 0.10[4]

Toxicological Profile

The primary safety concerns associated with this compound and other heptamethine cyanine dyes are their potential for cytotoxicity (toxicity in the dark) and phototoxicity (toxicity upon light exposure).[6]

Cytotoxicity and Phototoxicity

Research has demonstrated that the toxicity of cyanine dyes can be influenced by their chemical structure, concentration, and the specific cell line being studied.[6][7] A key factor in the toxicity of ionic cyanine dyes is the counter-ion paired with the dye cation.[6] For instance, commercially available Cy7, often sold as a chloride salt (Cy7Cl), has been shown to be cytotoxic.[6] However, by exchanging the counter-ion, the toxic profile can be modulated, with some pairings significantly reducing or eliminating both cytotoxicity and phototoxicity.[6]

The cationic and lipophilic nature of many cyanine dyes facilitates their passage through cell membranes and accumulation in mitochondria, which have a negative membrane potential.[8][9] This accumulation can disrupt mitochondrial function, leading to a breakdown in energy production and subsequent cell death.[8]

The following table summarizes in vitro cytotoxicity data for a heptamethine cyanine cation (Cy+) with various counter-ions in the A549 human lung carcinoma cell line.

CompoundCytotoxicity (Dark)Phototoxicity (with 850 nm light)Key FindingReference
Cy+I⁻ Cytotoxic at 1 µMSlightly more phototoxicSmall, hard anions can lead to cytotoxicity independent of light.[6]
Cy+SbF₆⁻ Cytotoxic at 1 µMSlightly more phototoxicSimilar toxicity profile to iodide salt.[6]
Cy+PF₆⁻ Cytotoxic at 1 µMSlightly more phototoxicAnother example of a small, hard anion inducing cytotoxicity.[6]
Cy+FPhB⁻ Low cytotoxicity below 7.5 µMHighly phototoxic at 5.0 µMCombination of low dark toxicity and high phototoxicity is ideal for photodynamic therapy.[6]
Cy7+Cl⁻ (Commercial) Cytotoxic at 1 µM-The common commercial formulation exhibits cytotoxicity.[6]
Cy7+TPFB⁻ Dramatically decreased cytotoxicityMinor phototoxicityCounter-ion pairing can significantly reduce cytotoxicity.[6]
Cy7+TRIS⁻ Eliminated cytotoxicity and phototoxicityEliminated cytotoxicity and phototoxicitySpecific counter-ions can render the dye non-toxic for imaging applications.[6]

Recommended Safety and Handling Precautions

Given the potential for cytotoxicity and phototoxicity, a cautious approach should be taken when handling this compound compounds. The following workflow outlines the key stages of handling, from receipt of the compound to its final disposal.

G Figure 1. Safe Handling Workflow for this compound Compounds cluster_receipt Receiving and Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receipt Receive Compound storage Store at -20°C in the dark. Desiccate. receipt->storage ppe Wear appropriate PPE: - Nitrile gloves - Safety glasses - Lab coat storage->ppe fume_hood Handle solid compound in a fume hood or ventilated enclosure. ppe->fume_hood dissolution Dissolve in appropriate solvent (e.g., DMSO) to prepare stock solution. fume_hood->dissolution labeling Perform labeling or imaging experiments. dissolution->labeling light_protection Protect from light to prevent photobleaching and potential phototoxicity. labeling->light_protection solid_waste Collect solid waste (contaminated tips, tubes) in a designated hazardous waste container. light_protection->solid_waste liquid_waste Collect liquid waste containing this compound in a designated hazardous chemical waste container. light_protection->liquid_waste disposal_ehs Dispose of waste through the institution's Environmental Health and Safety (EHS) office. solid_waste->disposal_ehs liquid_waste->disposal_ehs

Caption: This diagram illustrates the recommended workflow for safely handling this compound compounds in a laboratory setting.

Personal Protective Equipment (PPE)
  • Gloves: Wear nitrile gloves to prevent skin contact. Change gloves immediately if they become contaminated.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Engineering Controls
  • Ventilation: Handle solid this compound compounds in a chemical fume hood or other ventilated enclosure to avoid inhalation of dust particles.

Storage and Stability
  • Storage Conditions: Store this compound compounds at -20°C in a desiccated environment and protected from light.[10] Stock solutions should also be stored at -20°C or -80°C and protected from light.[8]

  • Stability: Cyanine dyes are susceptible to photobleaching. Protect solutions from prolonged exposure to light.

Waste Disposal
  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled hazardous chemical waste container. Do not dispose of down the drain.

  • Solid Waste: Dispose of contaminated lab supplies (e.g., pipette tips, tubes, gloves) in a designated solid hazardous waste container.

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) office for detailed procedures.[11]

Putative Mechanism of Cytotoxicity

The cytotoxic effects of this compound and other cationic cyanine dyes are thought to be linked to their accumulation in mitochondria. The following diagram illustrates a plausible signaling pathway for cyanine dye-induced cytotoxicity.

G Figure 2. Proposed Cellular Uptake and Cytotoxicity Pathway of Cationic Cyanine Dyes cluster_uptake Cellular Uptake cluster_localization Subcellular Localization cluster_disruption Mitochondrial Disruption cluster_apoptosis Apoptosis cy75 Cationic this compound oatp Organic Anion Transporting Polypeptides (OATPs) cy75->oatp Primary Pathway endocytosis Endocytosis cy75->endocytosis Secondary Pathway mitochondria Mitochondria oatp->mitochondria endocytosis->mitochondria membrane_potential Disruption of Mitochondrial Membrane Potential mitochondria->membrane_potential atp_depletion ATP Depletion membrane_potential->atp_depletion ros_generation Reactive Oxygen Species (ROS) Generation membrane_potential->ros_generation apoptosis Cell Death atp_depletion->apoptosis ros_generation->apoptosis

Caption: This diagram outlines the proposed mechanism of cellular uptake and cytotoxicity for cationic cyanine dyes like this compound.

The cellular uptake of heptamethine cyanine dyes is thought to be mediated, at least in part, by organic anion transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[6] Lipophilic cyanine dyes may also be taken up via endocytosis.[6] Following uptake, the cationic nature of these dyes promotes their accumulation in mitochondria due to the negative mitochondrial membrane potential.[8][9] This accumulation can disrupt the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptosis or cell death.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the cytotoxic potential of this compound compounds, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.

Materials
  • Human cancer cell line (e.g., HT-29)[12]

  • Cell culture medium (e.g., RPMI 1640) with 10% fetal bovine serum (FBS) and antibiotics[12]

  • 96-well plates

  • This compound compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure
  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified 5% CO₂ incubator at 37°C.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C.[12]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion

This compound compounds are invaluable tools in biomedical research, but their potential for cytotoxicity and phototoxicity necessitates careful handling. By understanding the physicochemical properties, toxicological profile, and mechanisms of cellular interaction, researchers can implement appropriate safety protocols to minimize risks. Adherence to the handling workflow, proper use of personal protective equipment, and correct waste disposal procedures are paramount for ensuring a safe laboratory environment when working with these and other fluorescent dyes. Further research into the long-term toxicity and environmental impact of cyanine dyes is warranted.

References

Commercial Suppliers and Technical Guide for Cy7.5 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Cy7.5 and its derivatives for researchers, scientists, and drug development professionals. Cyanine 7.5 (this compound) is a near-infrared (NIR) fluorescent dye renowned for its applications in various biological imaging techniques, owing to its long emission wavelength that allows for deep tissue penetration and minimizes background autofluorescence.[1][2] This guide details the commercial suppliers, key photophysical properties, experimental protocols for bioconjugation, and applications in cellular and in vivo imaging.

Commercial Availability

A diverse range of commercial suppliers offer this compound and its functionalized derivatives. These derivatives are engineered with specific reactive groups to facilitate covalent labeling of various biomolecules, including proteins, antibodies, and nucleic acids. Common derivatives include N-hydroxysuccinimide (NHS) esters for targeting primary amines, maleimides for sulfhydryl groups, azides and dibenzocyclooctyne (DBCO) for click chemistry applications.

Below is a summary of prominent commercial suppliers. Please note that this list is not exhaustive but represents a significant portion of the market.

Table 1: Prominent Commercial Suppliers of this compound and Its Derivatives

SupplierWebsite
AAT Bioquest--INVALID-LINK--
AbMole--INVALID-LINK--
APExBIO--INVALID-LINK--
Avanti Polar Lipids--INVALID-LINK--
AxisPharm--INVALID-LINK--
BroadPharm--INVALID-LINK--
Lumiprobe--INVALID-LINK--
MedchemExpress--INVALID-LINK--
Vector Labs--INVALID-LINK--

Physicochemical Properties of this compound Derivatives

The selection of a suitable this compound derivative is contingent on its photophysical properties and the specific application. The following tables summarize the key quantitative data for the most common this compound derivatives, compiled from various supplier datasheets.

Table 2: Properties of this compound NHS Ester and sulfo-Cy7.5 NHS Ester

PropertyThis compound NHS Estersulfo-Cy7.5 NHS Ester
Excitation Max (nm) ~788~778
Emission Max (nm) ~808~797
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~223,000~222,000
Quantum Yield ~0.1~0.21
Reactive Group N-hydroxysuccinimideN-hydroxysuccinimide
Target Functionality Primary Amines (-NH₂)Primary Amines (-NH₂)
Solubility Organic Solvents (DMSO, DMF)Water, DMSO, DMF

Data sourced from BroadPharm and Lumiprobe product pages.[3][4][5]

Table 3: Properties of this compound Maleimide and sulfo-Cy7.5 Maleimide

PropertyThis compound Maleimidesulfo-Cy7.5 Maleimide
Excitation Max (nm) ~788~788
Emission Max (nm) ~808~797
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~223,000~222,000
Quantum Yield ~0.10~0.21
Reactive Group MaleimideMaleimide
Target Functionality Sulfhydryls (-SH)Sulfhydryls (-SH)
Solubility Organic Solvents (DMSO, DMF)Water, DMSO, DMF

Data sourced from Lumiprobe and BroadPharm product pages.[6][7]

Table 4: Properties of this compound Azide and this compound DBCO

PropertyThis compound AzideThis compound DBCO
Excitation Max (nm) ~788~780-790
Emission Max (nm) ~808~810-820
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~223,000Not specified
Quantum Yield Not specifiedNot specified
Reactive Group Azide (-N₃)Dibenzocyclooctyne
Target Functionality Alkynes (Click Chemistry)Azides (Copper-Free Click Chemistry)
Solubility Organic Solvents (DMSO, DMF)Water, DMSO, DMF

Data sourced from APExBIO and Avanti Polar Lipids product pages.[8][9]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound derivatives, including antibody labeling and fluorescence microscopy.

Protocol for Antibody Labeling with this compound NHS Ester

This protocol describes the conjugation of a this compound NHS ester to an antibody.

Materials:

  • Antibody to be labeled (in a primary amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Blocking agent (e.g., 1 M Tris or glycine)

Procedure:

  • Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the antibody for the NHS ester.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • Calculate the required volume of the dye stock solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a good starting point.

    • Slowly add the dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction: Add a blocking agent (e.g., 1 M Tris or glycine to a final concentration of 50-100 mM) to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unconjugated dye and quenching agent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of this compound (~788 nm).

Protocol for Protein Labeling with this compound Maleimide

This protocol is for labeling proteins with free sulfhydryl groups using a this compound maleimide derivative.

Materials:

  • Protein with free sulfhydryl groups

  • This compound maleimide

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Reducing agent (optional, e.g., TCEP)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP according to the manufacturer's instructions, followed by removal of the reducing agent.

  • Dye Preparation: Dissolve the this compound maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • A molar excess of 10-20 fold of the maleimide dye over the protein is recommended.

    • Add the dye solution to the protein solution and mix well.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate using a size-exclusion chromatography column to remove unreacted dye.

Protocol for Fluorescence Microscopy of Fixed Cells with this compound-Labeled Antibodies

This protocol outlines the steps for immunofluorescence staining of fixed cells using a directly conjugated this compound antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation Buffer: 4% paraformaldehyde in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% BSA or normal serum in PBS

  • This compound-conjugated primary or secondary antibody

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for this compound (Excitation: ~750-790 nm, Emission: ~800-830 nm)

Procedure:

  • Cell Fixation:

    • Wash the cells on coverslips twice with PBS.

    • Fix the cells by incubating with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation:

    • Dilute the this compound-conjugated antibody to the desired concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

  • Mounting:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with filters appropriate for this compound.

Mandatory Visualizations

Experimental Workflow for Antibody Conjugation with this compound NHS Ester

Antibody_Conjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye (1-2h, RT, Dark) Antibody->Mix Dye This compound NHS Ester in DMSO Dye->Mix Quench Quench with Tris/Glycine Mix->Quench Purify Size-Exclusion Chromatography Quench->Purify Labeled_Ab This compound-Labeled Antibody Purify->Labeled_Ab

Caption: Workflow for conjugating an antibody with a this compound NHS ester.

Simplified EGFR Signaling Pathway for NIR Probe Targeting

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation EGF EGF Ligand (or this compound-EGF Probe) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway targeted by NIR probes.

References

Methodological & Application

Protocol for Labeling Antibodies with Cy7.5 NHS Ester: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the covalent labeling of antibodies with Cy7.5 NHS (N-hydroxysuccinimidyl) ester, a near-infrared (NIR) fluorescent dye. This protocol is intended for researchers in various fields, including molecular biology, immunology, and drug development, who utilize fluorescently labeled antibodies for applications such as flow cytometry, immunofluorescence microscopy, and in vivo imaging.

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique for visualizing and quantifying biological targets. This compound is a near-infrared cyanine dye that offers significant advantages for biological imaging, including deep tissue penetration and minimal autofluorescence from biological samples. The NHS ester reactive group facilitates the covalent attachment of the dye to primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond. This protocol outlines the materials, procedures, and calculations required to achieve optimal and reproducible antibody labeling with this compound NHS ester.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful labeling of antibodies with this compound NHS ester.

Table 1: Physicochemical Properties of this compound NHS Ester

ParameterValueReference
Excitation Maximum (λex)~788 nm[1][2]
Emission Maximum (λem)~808 nm[1][2]
Molar Extinction Coefficient (ε) at λex~223,000 M⁻¹cm⁻¹[1][2]
Correction Factor (CF₂₈₀)~0.036 (for Cy7)[3]

Note: The Correction Factor for this compound at 280 nm may vary slightly. It is recommended to use the value provided by the specific dye manufacturer.

Table 2: Recommended Reaction Parameters for Antibody Labeling

ParameterRecommended Range
Antibody Concentration1 - 10 mg/mL
Dye:Antibody Molar Ratio5:1 to 20:1
Reaction pH8.0 - 9.0
Reaction Time1 - 2 hours
Reaction TemperatureRoom Temperature

Experimental Protocols

This section provides a detailed step-by-step methodology for labeling antibodies with this compound NHS ester.

Antibody Preparation

Prior to labeling, it is crucial to ensure the antibody is in an appropriate buffer.

  • Buffer Requirements: The antibody solution must be free of primary amines (e.g., Tris buffer, glycine) and ammonium salts, as these will compete with the antibody for reaction with the NHS ester.[4] A suitable buffer is 0.1 M sodium bicarbonate, pH 8.3-8.5.[5]

  • Purification: If the antibody preparation contains preservatives like sodium azide or stabilizing proteins such as bovine serum albumin (BSA), they should be removed. This can be achieved by dialysis against the reaction buffer or by using a desalting column.

  • Concentration: The antibody concentration should be at least 1 mg/mL to ensure efficient labeling.[6] If necessary, concentrate the antibody using an appropriate ultrafiltration device.

Preparation of this compound NHS Ester Stock Solution

This compound NHS ester is moisture-sensitive and should be handled accordingly.

  • Reconstitution: Immediately before use, dissolve the this compound NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[7]

  • Storage of Stock Solution: The reconstituted dye solution is not stable and should be used immediately.[8]

Antibody Labeling Reaction

This procedure describes the covalent conjugation of the this compound NHS ester to the antibody.

  • Determine Molar Ratio: Calculate the required volume of the this compound NHS ester stock solution to achieve the desired dye-to-antibody molar ratio. A common starting point is a 10:1 to 15:1 molar ratio.[4][6]

  • Reaction Setup: While gently vortexing the antibody solution, slowly add the calculated volume of the this compound NHS ester stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]

Purification of the Labeled Antibody

It is essential to remove unconjugated this compound dye from the labeled antibody.

  • Method: The most common method for purification is gel filtration using a desalting column (e.g., Sephadex G-25).[9][10] This separates the larger antibody-dye conjugate from the smaller, unbound dye molecules.

  • Procedure:

    • Equilibrate the desalting column with an appropriate storage buffer, such as phosphate-buffered saline (PBS), pH 7.4.

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with the storage buffer. The colored conjugate will elute first, followed by the unconjugated dye.

    • Collect the fractions containing the labeled antibody.

Characterization of the Labeled Antibody

The degree of labeling (DOL), which is the average number of dye molecules per antibody, must be determined. For most antibodies, an optimal DOL is between 2 and 10.[11][12]

  • Spectrophotometric Measurement: Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the excitation maximum of this compound (~788 nm, Aₘₐₓ).

  • Calculation of Degree of Labeling (DOL):

    • Protein Concentration (M):

      where:

      • A₂₈₀ = Absorbance at 280 nm

      • Aₘₐₓ = Absorbance at ~788 nm

      • CF₂₈₀ = Correction factor for the dye at 280 nm (~0.036 for Cy7)[3]

      • ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹)[12]

    • Dye Concentration (M):

      where:

      • Aₘₐₓ = Absorbance at ~788 nm

      • ε_dye = Molar extinction coefficient of this compound at ~788 nm (~223,000 M⁻¹cm⁻¹)[1][2]

    • Degree of Labeling (DOL):

Storage of the Labeled Antibody

Proper storage is crucial to maintain the stability and fluorescence of the labeled antibody.

  • Short-term Storage: Store the labeled antibody at 4°C in the dark.

  • Long-term Storage: For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles.[13]

  • Light Protection: Always protect the fluorescently labeled antibody from light to prevent photobleaching.[14]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling protocol.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage AntibodyPrep Antibody Preparation (Buffer Exchange, Concentration) Labeling Labeling Reaction (Antibody + Dye) AntibodyPrep->Labeling DyePrep This compound NHS Ester Stock Solution Preparation DyePrep->Labeling Purification Purification (Gel Filtration) Labeling->Purification Characterization Characterization (DOL Calculation) Purification->Characterization Storage Storage of Labeled Antibody Characterization->Storage

Caption: Workflow for labeling antibodies with this compound NHS ester.

Signaling Pathway Example: EGFR Signaling

Fluorescently labeled antibodies are frequently used to study cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[12][15] Dysregulation of this pathway is implicated in various cancers. The diagram below provides a simplified overview of the EGFR signaling cascade, which can be investigated using antibodies targeting total EGFR and its phosphorylated forms.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation

References

Application Notes and Protocols: A Step-by-Step Guide for Cy7.5 Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes have become indispensable tools in biological research and drug development, offering deep tissue penetration and minimal background autofluorescence. Among these, Cyanine7.5 (Cy7.5) has emerged as a prominent fluorophore for in vivo imaging, flow cytometry, and other fluorescence-based assays.[1] Its spectral properties, with an absorption maximum around 788 nm and an emission maximum at approximately 808 nm, make it ideal for applications requiring high sensitivity and signal-to-noise ratios.[1] This guide provides a detailed, step-by-step protocol for the conjugation of this compound to proteins, a critical process for generating targeted imaging agents and diagnostic tools.

The most common and efficient method for labeling proteins with this compound is through the use of an N-hydroxysuccinimide (NHS) ester-activated dye.[2][3] This reactive group readily forms a stable amide bond with primary amines (the N-terminus and the side chain of lysine residues) on the surface of the protein.[3] The efficiency of this reaction is highly dependent on several factors, including pH, the molar ratio of dye to protein, and the purity of the protein sample.[2][4] Therefore, careful optimization of the conjugation parameters is crucial for achieving the desired degree of labeling (DOL) and preserving the biological activity of the protein.

Experimental Protocols

This section outlines the detailed methodology for conjugating this compound NHS ester to a protein, followed by purification and characterization of the conjugate.

Materials and Reagents
  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate buffer (pH 8.3-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Spectrophotometer

Step 1: Preparation of Protein and Dye Solutions
  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[5]

    • If necessary, dialyze the protein solution against PBS overnight at 4°C.

    • Adjust the protein concentration to 2-10 mg/mL in PBS.[5] A higher protein concentration generally leads to greater labeling efficiency.

    • Adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer.[2][4] This is the optimal pH range for the reaction between the NHS ester and primary amines.[2][4]

  • This compound NHS Ester Stock Solution:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the this compound NHS ester in anhydrous DMSO or DMF.[5] This solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.

Step 2: Conjugation Reaction
  • Calculating the Amount of Dye:

    • The optimal molar ratio of this compound to protein needs to be determined empirically for each specific protein. A common starting point is a 10:1 molar ratio of dye to protein.[6]

    • Use the following formula to calculate the volume of this compound stock solution needed:

    Volume of this compound (µL) = (Molar ratio of Dye:Protein × Protein concentration (mg/mL) × Protein volume (mL) × this compound MW ( g/mol )) / (Protein MW ( g/mol ) × this compound concentration (mg/mL))

  • Reaction Incubation:

    • Slowly add the calculated volume of the this compound stock solution to the pH-adjusted protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7] Alternatively, the reaction can be incubated overnight at 4°C.

Step 3: Purification of the Conjugate
  • Column Preparation:

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS according to the manufacturer's instructions. This method separates molecules based on size, effectively removing the smaller, unreacted this compound molecules from the larger protein conjugate.[7]

  • Separation:

    • Apply the reaction mixture to the top of the equilibrated column.

    • Elute the conjugate with PBS. The first colored band to elute from the column will be the this compound-protein conjugate. The free, unreacted dye will elute later as a separate, slower-moving band.

    • Collect the fractions containing the purified conjugate.

Step 4: Characterization of the Conjugate
  • Determining the Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring batch-to-batch consistency and optimal performance.[8]

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of this compound (~788 nm, Amax).

    • The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor (A280 of the free dye / Amax of the free dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • The concentration of the dye can be calculated using the Beer-Lambert law:

    Dye Concentration (M) = Amax / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of this compound at its Amax.

    • The DOL is then calculated as the molar ratio of the dye to the protein:

    DOL = Dye Concentration (M) / Protein Concentration (M)

    • For most applications, a DOL of 2-10 is desirable for antibodies.[8] Over-labeling can lead to fluorescence quenching and potential loss of protein activity.[9]

Data Presentation

The following table provides representative data on how varying the molar input ratio of this compound NHS ester to a standard IgG antibody can influence the final Degree of Labeling (DOL). This data is intended as a guideline for optimization.

Molar Input Ratio (Dye:Protein)Reaction Time (hours)Reaction Temperature (°C)Resulting Degree of Labeling (DOL)
5:12252.1
10:12254.3
15:12256.8
20:12258.5

Mandatory Visualizations

Experimental Workflow

experimental_workflow This compound Protein Conjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) mix Mix Protein and Dye Solutions (Optimized Molar Ratio) prep_protein->mix prep_dye Prepare this compound NHS Ester Stock Solution (10 mg/mL in DMSO) prep_dye->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate gel_filtration Gel Filtration Chromatography (e.g., Sephadex G-25) incubate->gel_filtration collect Collect Conjugate Fractions gel_filtration->collect spectro Spectrophotometry (Measure A280 and Amax) collect->spectro calc_dol Calculate Degree of Labeling (DOL) spectro->calc_dol

Caption: Experimental workflow for this compound protein conjugation.

Signaling Pathway Example: Targeting EGFR in Cancer

This compound-conjugated antibodies are frequently used for in vivo imaging of tumors. A prominent target in many cancers is the Epidermal Growth Factor Receptor (EGFR).[10][11][12] The following diagram illustrates the binding of a this compound-labeled anti-EGFR antibody to its target on a cancer cell, enabling visualization of the tumor.

egfr_signaling Targeting EGFR with a this compound-Conjugated Antibody cluster_cell Cancer Cell egfr EGFR downstream Downstream Signaling (Proliferation, Survival) egfr->downstream Activation antibody Anti-EGFR Antibody antibody->egfr Binding imaging NIR Fluorescence Imaging antibody->imaging Enables cy7_5 This compound cy7_5->antibody Conjugated to

Caption: EGFR targeting with a this compound-conjugated antibody for cancer imaging.

References

Application Notes and Protocols: Conjugation of Cy7.5 to Nanoparticles for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging offers significant advantages for in vivo and in vitro applications, primarily due to the reduced tissue autofluorescence and deeper tissue penetration of NIR light. Cyanine 7.5 (Cy7.5) is a NIR fluorescent dye widely used for labeling biomolecules and nanoparticles for imaging purposes. This document provides detailed protocols for the conjugation of this compound to various nanoparticles, methods for characterization, and a discussion of key considerations for successful imaging applications. The two primary conjugation strategies covered are N-hydroxysuccinimide (NHS) ester chemistry for targeting primary amines and maleimide chemistry for targeting thiols.

Principles of this compound Conjugation

The selection of a conjugation strategy depends on the available functional groups on both the nanoparticle surface and the this compound dye. Commercially available this compound derivatives typically contain reactive groups such as NHS esters or maleimides.

  • NHS Ester Chemistry: this compound-NHS ester reacts with primary amine (-NH2) groups on the nanoparticle surface to form stable amide bonds. This is a widely used method for labeling proteins, polymers, and amine-functionalized nanoparticles.

  • Maleimide Chemistry: this compound-maleimide reacts specifically with sulfhydryl (-SH) groups to form stable thioether bonds. This method is ideal for site-specific conjugation to nanoparticles functionalized with thiols, often found on peptides or engineered proteins.

Experimental Protocols

Protocol 1: this compound-NHS Ester Conjugation to Polymeric Nanoparticles (e.g., PLGA)

This protocol describes the conjugation of this compound-NHS ester to amine-functionalized poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

Materials:

  • Amine-functionalized PLGA nanoparticles (PLGA-NH2)

  • This compound-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • PD-10 desalting column or spin filtration units (e.g., Amicon Ultra)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized PLGA nanoparticles in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound-NHS Ester Solution: Immediately before use, dissolve the this compound-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Calculate the required amount of this compound-NHS ester. A molar excess of dye to available amine groups on the nanoparticles (typically 5-20 fold) is recommended to optimize labeling.

    • Slowly add the this compound-NHS ester solution to the nanoparticle suspension while gently vortexing or stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated this compound by passing the reaction mixture through a PD-10 desalting column pre-equilibrated with PBS.

    • Alternatively, use spin filtration units with a molecular weight cutoff (MWCO) appropriate for the nanoparticle size to wash the nanoparticles with PBS. Repeat the washing steps 2-3 times.

  • Characterization and Storage:

    • Characterize the this compound-conjugated nanoparticles for size, zeta potential, and dye-to-nanoparticle ratio (see Characterization section).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider lyophilization.

Protocol 2: this compound-Maleimide Conjugation to Thiolated Gold Nanoparticles

This protocol details the conjugation of this compound-maleimide to gold nanoparticles functionalized with thiol groups.

Materials:

  • Thiol-functionalized gold nanoparticles

  • This compound-maleimide

  • Anhydrous DMSO or DMF

  • Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed

  • Quenching solution (e.g., L-cysteine or 2-mercaptoethanol)

  • Centrifugation tubes

  • Storage buffer (e.g., PBS with 0.1% BSA)

Procedure:

  • Prepare Nanoparticle Suspension: Resuspend the thiol-functionalized gold nanoparticles in degassed PBS (pH 7.0-7.5).

  • Prepare this compound-Maleimide Solution: Dissolve the this compound-maleimide in a small volume of anhydrous DMSO or DMF to prepare a stock solution.

  • Conjugation Reaction:

    • Add the this compound-maleimide solution to the gold nanoparticle suspension. A molar ratio of 2:1 to 5:1 (maleimide to thiol) is a good starting point.[1][2][3]

    • Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.

  • Quenching: Add a quenching solution (e.g., final concentration of 10 mM L-cysteine) to the reaction mixture to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Purification:

    • Centrifuge the solution to pellet the gold nanoparticles. The centrifugation speed and time will depend on the nanoparticle size.

    • Carefully remove the supernatant containing unconjugated dye and quenching agent.

    • Resuspend the nanoparticle pellet in the desired storage buffer. Repeat the centrifugation and resuspension steps twice more.

  • Characterization and Storage:

    • Analyze the purified this compound-gold nanoparticles for size, stability, and the amount of conjugated dye.

    • Store the final conjugate at 4°C, protected from light.

Characterization of this compound-Conjugated Nanoparticles

Quantification of this compound Conjugation using UV-Vis Spectroscopy

The degree of labeling (DOL), or the number of dye molecules per nanoparticle, can be determined using UV-Vis spectroscopy.

Procedure:

  • Measure the absorbance of the purified this compound-nanoparticle conjugate solution at the maximum absorbance wavelength of this compound (around 750 nm) and at a wavelength where the nanoparticle has a characteristic absorbance (e.g., for gold nanoparticles, the surface plasmon resonance peak around 520 nm).

  • Calculate the concentration of this compound using its molar extinction coefficient (ε) in the chosen solvent (for this compound, ε is approximately 250,000 M⁻¹cm⁻¹ in methanol).

    • Concentration (this compound) = Absorbance at ~750 nm / (ε * path length)

  • Determine the concentration of the nanoparticles. This can be done using various methods depending on the nanoparticle type (e.g., from the absorbance at the plasmon peak for gold nanoparticles, or by techniques like inductively coupled plasma mass spectrometry (ICP-MS)).

  • Calculate the Dye-to-Nanoparticle Ratio:

    • Ratio = Concentration (this compound) / Concentration (Nanoparticles)

Stability Assessment

The stability of the this compound-nanoparticle conjugate is crucial for its performance in biological environments.

Protocol for In Vitro Stability in Serum:

  • Incubate the this compound-conjugated nanoparticles in a solution of fetal bovine serum (FBS) or human serum (e.g., 50% v/v in PBS) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the mixture.

  • Separate the nanoparticles from the serum proteins. This can be achieved by centrifugation or size exclusion chromatography.

  • Measure the fluorescence of the supernatant and the nanoparticles. An increase in fluorescence in the supernatant over time indicates the release of the dye from the nanoparticles.

  • The stability can be quantified by calculating the percentage of dye retained on the nanoparticles at each time point. Studies have shown that the release of cyanine dyes from nanoparticles can occur in serum.[4]

Data Presentation

Table 1: Typical Conjugation Parameters for this compound on Different Nanoparticles

Nanoparticle TypeFunctional GroupConjugation ChemistryMolar Ratio (Dye:Ligand)Typical Conjugation EfficiencyReference
PLGAAmineNHS Ester5-20:160-80%[5]
GoldThiolMaleimide2-5:158-84%[1][2][3]
SilicaAmineNHS Ester1.2:1 (APTES:Dye)>90% (encapsulation)[6]

Table 2: Characterization of this compound-Conjugated Nanoparticles

Nanoparticle TypeParameterTypical ValueMethodReference
PLGA-Cy7.5Size (Hydrodynamic Diameter)100-200 nmDLS[5]
Zeta Potential-10 to -30 mVDLS
Gold-Cy7.5Dye per Nanoparticle (15 nm)~70Fluorescence Correlation Spectroscopy[7]
Stability in Serum (24h)~92-94% retentionFluorescence Measurement[7]
Silica-Cy7.5Zeta Potential~ -40 mVDLS[8]

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Nanoparticle Conjugation and Characterization cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_application Application np_prep Nanoparticle Functionalization reaction Conjugation Reaction (NHS Ester or Maleimide) np_prep->reaction dye_prep This compound Derivative Solubilization dye_prep->reaction purify Removal of Unconjugated Dye reaction->purify size Size & Zeta Potential (DLS) purify->size dol Degree of Labeling (UV-Vis Spectroscopy) purify->dol stability Stability Assessment (in vitro/in vivo) purify->stability imaging In Vitro / In Vivo Fluorescence Imaging size->imaging dol->imaging stability->imaging

Caption: Workflow for this compound conjugation to nanoparticles.

cellular_uptake Generalized Cellular Uptake and Imaging Pathway of this compound-Nanoparticles np This compound-Nanoparticle cell_membrane Cell Membrane np->cell_membrane Binding endocytosis Endocytosis (e.g., Clathrin-mediated, Macropinocytosis) cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome lysosome Late Endosome/ Lysosome endosome->lysosome imaging_signal Fluorescence Signal Detection endosome->imaging_signal release Nanoparticle Degradation & this compound Release (optional) lysosome->release lysosome->imaging_signal release->imaging_signal

Caption: Cellular uptake pathway for nanoparticle imaging.

Troubleshooting

Table 3: Common Problems and Solutions in this compound-Nanoparticle Conjugation

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive this compound derivative (hydrolysis of NHS ester or maleimide).- Insufficient reactive groups on nanoparticles.- Incorrect buffer pH.- Presence of competing nucleophiles (e.g., Tris buffer for NHS ester chemistry).- Use fresh, anhydrous DMSO/DMF for dye dissolution.- Confirm surface functionalization of nanoparticles.- Optimize buffer pH (8.3-8.5 for NHS ester, 7.0-7.5 for maleimide).- Use amine-free buffers for NHS ester reactions.
Nanoparticle Aggregation - High concentration of nanoparticles during conjugation.- Changes in surface charge after dye conjugation.- Inappropriate buffer conditions.- Work with lower nanoparticle concentrations.- Include stabilizing agents like PEG in the nanoparticle design.- Optimize buffer ionic strength.
High Background Signal in Imaging - Incomplete removal of unconjugated this compound.- Non-specific binding of the conjugate to cells or tissues.- Improve purification methods (e.g., additional washing steps, size exclusion chromatography).- Incorporate PEGylation to reduce non-specific binding.- Use appropriate blocking agents in imaging protocols.
Photobleaching of this compound - Prolonged exposure to excitation light.- Minimize light exposure during experiments.- Use appropriate filters and acquisition settings on the imaging system.- The nanoparticle matrix can sometimes offer protection against photobleaching.[9]

Conclusion

The successful conjugation of this compound to nanoparticles is a critical step for developing effective NIR fluorescent imaging probes. By carefully selecting the appropriate conjugation chemistry, optimizing reaction conditions, and thoroughly characterizing the resulting conjugates, researchers can generate stable and highly fluorescent nanoparticles for a wide range of imaging applications in biological research and drug development. The protocols and data presented in these application notes provide a comprehensive guide to achieve reliable and reproducible results.

References

In Vivo Imaging Protocol Using Cy7.5 Labeled Probes in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for conducting in vivo fluorescence imaging in mice using probes labeled with the near-infrared (NIR) cyanine dye, Cy7.5. This protocol is designed to assist in the non-invasive monitoring of biological processes, assessment of drug delivery, and evaluation of therapeutic efficacy.

Introduction to this compound in In Vivo Imaging

This compound is a near-infrared fluorescent dye widely utilized for in vivo imaging applications.[1][2] Its spectral properties, with an absorption maximum around 788 nm and an emission maximum at approximately 808 nm, fall within the NIR window (700-900 nm).[1] This region of the electromagnetic spectrum offers significant advantages for deep tissue imaging due to reduced light scattering and minimal background autofluorescence from biological tissues.[3][4] These characteristics result in a higher signal-to-background ratio, enabling sensitive detection of the labeled probe.[5]

This compound can be conjugated to a variety of molecules, including antibodies, peptides, nanoparticles, and small molecules, to create targeted or passive imaging probes.[6][7][8] The choice of the probe will depend on the specific biological question being addressed.

Experimental Protocols

This section details the key steps for performing in vivo imaging with this compound labeled probes in mice.

Animal Models and Handling
  • Animal Strain: Athymic nude mice (nu/nu) or other strains with light-colored fur are recommended to minimize light absorption and scattering by fur.[9] If using haired mice, the area to be imaged should be carefully shaved or treated with a chemical depilatory.[9]

  • Animal Care: All animal procedures must be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC). Mice should be housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.[6][10]

Probe Preparation and Administration
  • Probe Reconstitution and Dilution: The this compound labeled probe should be reconstituted according to the manufacturer's instructions. For intravenous injection, the probe is typically diluted in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing a small amount of a solubilizing agent like DMSO.[6][11] It is crucial to ensure the final concentration of any organic solvent is non-toxic to the animal.

  • Administration Route and Volume: The most common route of administration for systemic delivery is intravenous (IV) injection via the tail vein.[6][7][11] The recommended injection volume for a 25-gram mouse is typically 50-125 µL, with a maximum of 200 µL.[9] Other administration routes such as intraperitoneal (IP), subcutaneous (SC), or intradermal may be used depending on the experimental design.[9][12]

Anesthesia

Continuous anesthesia is required to immobilize the mouse during the imaging procedure.

  • Injectable Anesthesia: An intraperitoneal injection of 2% sodium pentobarbital at a dosage of 215 mg/kg can be used.[6][11]

  • Inhalant Anesthesia: Isoflurane (1.5-2% in oxygen) is a commonly used alternative that allows for precise control over the depth of anesthesia.[12]

In Vivo Imaging Procedure
  • Pre-imaging Preparation: Anesthetize the mouse and place it in the imaging chamber of a small animal in vivo imaging system. The mouse should be positioned to provide an optimal view of the region of interest.[6][11] A heating pad should be used to maintain the animal's body temperature.

  • Baseline Imaging: Acquire a baseline (pre-injection) fluorescence image to determine the level of background autofluorescence.

  • Probe Administration: Administer the prepared this compound labeled probe to the anesthetized mouse.

  • Time-course Imaging: Acquire fluorescence images at multiple time points post-injection. The imaging schedule will depend on the pharmacokinetic profile of the probe. For example, imaging can be performed every 5 minutes initially to capture the early distribution phase, followed by imaging at 1, 2, 4, and 24 hours post-injection to monitor accumulation at the target site and clearance from the body.[7][11]

  • Imaging Parameters:

    • Excitation Filter: A bandpass filter around 700-770 nm is typically used.[6][11]

    • Emission Filter: A long-pass filter around 790 nm is commonly employed.[6][11]

    • Exposure Time: An exposure time of 500 ms to 1 second is a common starting point and should be optimized to achieve a good signal-to-noise ratio without saturation.[7][11]

Ex Vivo Organ Imaging and Analysis
  • Euthanasia and Dissection: At the final imaging time point, euthanize the mouse via an approved method.

  • Organ Collection: Immediately dissect the major organs (e.g., heart, liver, spleen, lungs, kidneys, and tumor if applicable) and any other tissues of interest.[6][11]

  • Ex Vivo Imaging: Arrange the collected organs in the imaging chamber and acquire a final fluorescence image. This allows for a more precise quantification of probe biodistribution without the confounding effects of tissue depth and scattering.

  • Histological Analysis (Optional): Tissues can be fixed in 4% paraformaldehyde, sectioned, and stained with nuclear counterstains like DAPI for microscopic examination to confirm the cellular or subcellular localization of the probe.[6]

Data Presentation and Analysis

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data from in vivo imaging experiments using this compound labeled probes.

Table 1: In Vivo Imaging Parameters for this compound Labeled Probes

ParameterRecommended SettingReference
Excitation Wavelength 700-770 nm[6][11]
Emission Wavelength > 790 nm (long-pass)[6][11]
Exposure Time 500 ms - 1 s[7][11]
Animal Model Athymic Nude Mice (nu/nu)[9]
Anesthesia 1.5-2% Isoflurane or 2% Sodium Pentobarbital[6][11][12]
Probe Administration Intravenous (Tail Vein)[6][7][11]

Table 2: Example Biodistribution of a this compound Labeled Probe in a Tumor-Bearing Mouse Model (Ex Vivo Analysis)

OrganMean Fluorescence Intensity (Photons/s/cm²/sr) ± SD% Injected Dose per Gram (%ID/g) ± SD
Tumor 1.5 x 10⁸ ± 0.3 x 10⁸10.2 ± 2.1
Liver 2.1 x 10⁸ ± 0.5 x 10⁸15.5 ± 3.2
Kidneys 1.8 x 10⁸ ± 0.4 x 10⁸12.3 ± 2.5
Spleen 0.9 x 10⁸ ± 0.2 x 10⁸6.1 ± 1.3
Lungs 0.7 x 10⁸ ± 0.1 x 10⁸4.8 ± 1.0
Muscle 0.2 x 10⁸ ± 0.05 x 10⁸1.4 ± 0.3

Note: The data in this table is illustrative and will vary depending on the specific probe, animal model, and time point.

Data Analysis Methods
  • Region of Interest (ROI) Analysis: Draw ROIs around the target tissue (e.g., tumor) and a non-target tissue (e.g., contralateral muscle) on the in vivo or ex vivo images. The imaging software can then calculate the average fluorescence intensity within each ROI.

  • Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by the average fluorescence intensity of the background (non-target) ROI. A higher TBR indicates better target-specific accumulation of the probe.

  • Pharmacokinetic Analysis: By analyzing the fluorescence intensity in the blood or whole body over time, the pharmacokinetic parameters of the probe, such as its circulation half-life, can be estimated.[13]

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare fluorescence intensities between different groups or time points to determine statistical significance.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia, Shaving) baseline Baseline Imaging animal_prep->baseline probe_prep Probe Preparation (Reconstitution, Dilution) injection Probe Administration (Intravenous) probe_prep->injection baseline->injection time_course Time-Course Imaging injection->time_course euthanasia Euthanasia & Dissection time_course->euthanasia ex_vivo Ex Vivo Organ Imaging euthanasia->ex_vivo data_analysis Data Analysis (ROI, TBR, Stats) ex_vivo->data_analysis

Caption: General workflow for in vivo imaging with this compound labeled probes in mice.

Probe Biodistribution and Clearance Pathway

biodistribution_pathway cluster_circulation Systemic Circulation cluster_accumulation Tissue Accumulation cluster_clearance Clearance Pathways injection Intravenous Injection of this compound Probe blood Blood Pool injection->blood target Target Tissue (e.g., Tumor) blood->target liver Liver blood->liver spleen Spleen blood->spleen kidneys Kidneys blood->kidneys feces Fecal Excretion liver->feces Hepatobiliary Clearance bladder Bladder kidneys->bladder Renal Clearance urine Urine Excretion bladder->urine

References

Application Notes and Protocols for Cy7.5 Labeled Probes in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of cellular analysis, the use of far-red and near-infrared (NIR) fluorophores in flow cytometry is becoming increasingly critical. These long-wavelength dyes offer significant advantages, including reduced spectral overlap with common fluorophores and lower cellular autofluorescence, enabling more complex multicolor experiments with higher sensitivity. Among these, Cyanine 7.5 (Cy7.5) has emerged as a valuable tool. This compound is a near-infrared fluorescent dye that provides distinct and reliable signals for cell sorting and analysis.[1] This document provides detailed application notes and protocols for the effective use of this compound labeled probes in flow cytometry.

Advantages of Using this compound in Flow Cytometry

  • Minimal Autofluorescence: Biological samples exhibit minimal autofluorescence in the near-infrared region, leading to an improved signal-to-noise ratio.

  • Reduced Spectral Overlap: The emission of this compound is well-separated from commonly used fluorophores in the violet, blue, and yellow-green laser lines, simplifying multicolor panel design and reducing compensation requirements.

  • Suitability for Multiplexing: Its distinct spectral properties make it an ideal candidate for inclusion in large, multicolor flow cytometry panels.[1]

  • Deep Tissue Penetration: For in vivo applications, the near-infrared emission of this compound allows for deeper tissue penetration, making it suitable for tracking labeled cells in living organisms.[2]

Data Presentation: Comparison of Far-Red Fluorophores

When designing a multicolor flow cytometry panel, the selection of appropriate fluorophores is paramount. The following table summarizes the key quantitative data for this compound and other commonly used far-red fluorophores to aid in this selection process.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness*
This compound ~788~808~250,000~0.12Moderate
APC-Cy7 ~650 (APC)~785~700,000 (APC)~0.68 (APC) -> FRETVery Bright
Alexa Fluor 750 ~749~775~270,000~0.12Moderate to Bright

Experimental Protocols

Protocol 1: Conjugation of this compound NHS Ester to a Primary Antibody

This protocol describes the labeling of a primary antibody with a this compound N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody to form a stable amide bond.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate, pH 8.5-9.0

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines or stabilizers, it must be purified. Dialyze the antibody against PBS, pH 7.2-7.4.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • Prepare this compound Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add 1 M sodium bicarbonate to the antibody solution to achieve a final concentration of 0.1 M. This will raise the pH to the optimal range of 8.5-9.0 for the NHS ester reaction.

    • Add the this compound stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). This ratio may need to be optimized for different antibodies.

    • Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a desalting column equilibrated with PBS, pH 7.2-7.4.

    • Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute.

  • Characterization of the Conjugate:

    • Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~788 nm).

    • Calculate the degree of labeling (DOL) using the following formula: DOL = (A_max * M_protein) / (ε_dye * (A_280 - (A_max * CF))) Where:

      • A_max = Absorbance at ~788 nm

      • M_protein = Molar mass of the antibody (~150,000 g/mol for IgG)

      • ε_dye = Molar extinction coefficient of this compound (~250,000 cm⁻¹M⁻¹)

      • A_280 = Absorbance at 280 nm

      • CF = Correction factor (A_280 of the dye / A_max of the dye)

Protocol 2: Multicolor Flow Cytometry for T-Cell Immunophenotyping

This protocol provides a general framework for the surface staining of human peripheral blood mononuclear cells (PBMCs) to identify T-cell subsets using a this compound-conjugated antibody.

Materials:

  • Isolated PBMCs

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (e.g., FITC anti-CD3, PE anti-CD4, APC anti-CD8, and this compound anti-CD45RA)

  • Viability dye

Procedure:

  • Cell Preparation:

    • Start with a single-cell suspension of PBMCs.

    • Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet to a concentration of 1 x 10⁷ cells/mL in staining buffer.

  • Fc Receptor Blocking:

    • Add 100 µL of the cell suspension to each tube.

    • Add the Fc receptor blocking solution according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific binding of antibodies to Fc receptors.

  • Antibody Staining:

    • Prepare a cocktail of the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

    • Add the antibody cocktail to the cells and vortex gently.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.

  • Resuspension and Analysis:

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for all the fluorophores in the panel.

Instrument Setup for this compound Detection:

  • Excitation Laser: Red laser (633-640 nm) or a near-infrared laser (e.g., 730 nm or 785 nm) can excite this compound, although the red laser is more common on standard cytometers.

  • Emission Filter: A bandpass filter appropriate for capturing the emission peak of this compound, such as a 780/60 nm filter, is recommended.[4][5]

Protocol 3: Intracellular Cytokine Staining with a this compound Conjugate

This protocol outlines the steps for detecting intracellular cytokines in T-cells following in vitro stimulation.

Materials:

  • PBMCs

  • Cell culture medium

  • Cell stimulation cocktail (e.g., PMA and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Surface staining antibodies

  • Fixation/Permeabilization buffer kit

  • This compound-conjugated anti-cytokine antibody (e.g., this compound anti-IFN-γ)

  • Flow Cytometry Staining Buffer

Procedure:

  • Cell Stimulation:

    • Culture PBMCs in the presence of a stimulation cocktail for 4-6 hours.

    • Add a protein transport inhibitor for the last 2-4 hours of culture to allow for the accumulation of cytokines within the cells.

  • Surface Staining:

    • Wash the stimulated cells and perform surface staining as described in Protocol 2.

  • Fixation and Permeabilization:

    • After surface staining and washing, resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature, protected from light.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing the this compound-conjugated anti-cytokine antibody.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells twice with permeabilization buffer.

    • Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer.

Mandatory Visualizations

Tandem_Dye_Principle cluster_APC_Cy7 APC-Cy7 Tandem Dye APC APC (Donor) Cy7 Cy7 (Acceptor) APC->Cy7 FRET Emission Far-Red Emission (~785 nm) Cy7->Emission Emission Laser Red Laser (633 nm) Laser->APC Excitation

Caption: Principle of FRET in an APC-Cy7 tandem dye.

T_Cell_Immunophenotyping_Workflow cluster_SamplePrep Sample Preparation cluster_Staining Staining Protocol cluster_Analysis Data Acquisition & Analysis PBMC_Isolation Isolate PBMCs Cell_Count Count and Wash Cells PBMC_Isolation->Cell_Count Fc_Block Fc Receptor Block Cell_Count->Fc_Block Surface_Stain Surface Antibody Staining (e.g., CD3, CD4, CD8, CD45RA-Cy7.5) Fc_Block->Surface_Stain Wash1 Wash Cells Surface_Stain->Wash1 Acquisition Acquire on Flow Cytometer Wash1->Acquisition Gating Gating Strategy Acquisition->Gating Data_Analysis Data Analysis Gating->Data_Analysis

Caption: Workflow for T-cell immunophenotyping.

Gating_Strategy cluster_TCell_Subsets T-Cell Subset Analysis cluster_Memory_Phenotype Memory Phenotyping start Total Events gate1 Singlets start->gate1 FSC-A vs FSC-H gate2 Live Cells gate1->gate2 Viability Dye vs FSC-A gate3 Lymphocytes gate2->gate3 FSC-A vs SSC-A gate4 T-Cells (CD3+) gate3->gate4 CD3 vs SSC-A helper_T Helper T-Cells (CD4+) gate4->helper_T CD4 vs CD8 cytotoxic_T Cytotoxic T-Cells (CD8+) gate4->cytotoxic_T CD4 vs CD8 naive Naïve (CD45RA-Cy7.5+) helper_T->naive CD45RA-Cy7.5 vs CD4 memory Memory (CD45RA-) helper_T->memory CD45RA-Cy7.5 vs CD4

Caption: Logical gating strategy for T-cell analysis.

References

Calculating the Degree of Labeling for Cy7.5 Conjugates: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The conjugation of fluorescent dyes to biomolecules, such as antibodies and other proteins, is a cornerstone of modern biological research and diagnostics. The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter that dictates the performance of the resulting conjugate.[1] An optimal DOL is essential for achieving strong fluorescence signals without inducing self-quenching or compromising the biological activity of the labeled molecule.[2] This application note provides a detailed protocol for calculating the DOL of biomolecules conjugated with Cy7.5, a near-infrared (NIR) cyanine dye widely used for in vivo imaging and other fluorescence-based assays.[3][4][5]

Principle of DOL Calculation

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths: 280 nm, which corresponds to the maximum absorbance of the protein, and the maximum absorbance wavelength (λmax) of the specific fluorescent dye.[6] For this compound, the λmax is approximately 788 nm.[3][7]

A critical consideration in this calculation is that the fluorescent dye also exhibits some absorbance at 280 nm. To accurately determine the protein concentration, this contribution from the dye must be subtracted from the total absorbance at 280 nm. This is achieved by using a correction factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.[6][8]

Key Quantitative Data

The following table summarizes the essential quantitative data required for calculating the DOL of this compound conjugates.

ParameterValueReference
Protein (IgG)
Molar Extinction Coefficient (ε_protein) at 280 nm210,000 M⁻¹cm⁻¹[7]
This compound Dye
Maximum Absorption Wavelength (λmax)~788 nm[3][7]
Molar Extinction Coefficient (ε_dye) at λmax223,000 M⁻¹cm⁻¹ - 250,000 M⁻¹cm⁻¹[2][3][9]
280 nm Correction Factor (CF₂₈₀)~0.036 (for Cy7)[6][10]

Experimental Protocols

Protocol 1: Labeling of IgG with this compound NHS Ester

This protocol provides a general procedure for labeling Immunoglobulin G (IgG) with a this compound NHS ester. The optimal dye-to-protein molar ratio for labeling can vary and should be determined empirically, with a starting point often between 8:1 and 20:1.

Materials:

  • IgG solution (e.g., 2 mg/mL in amine-free buffer like PBS)

  • This compound NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.5-9.0)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Protein Solution: Dissolve the IgG in an amine-free buffer such as PBS. The pH of the protein solution should be adjusted to 8.5-9.0 using the sodium bicarbonate buffer to facilitate the reaction with the NHS ester.[4]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the this compound-IgG conjugate from the unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which typically elute first and can be identified by their color.

Protocol 2: Determining the Degree of Labeling (DOL)

Materials:

  • Purified this compound-IgG conjugate

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • PBS (or the buffer in which the conjugate is dissolved)

Procedure:

  • Spectrophotometer Setup: Blank the spectrophotometer with the buffer used to dissolve the conjugate.

  • Measure Absorbance:

    • Measure the absorbance of the purified this compound-IgG conjugate at 280 nm (A₂₈₀).

    • Measure the absorbance of the conjugate at the λmax of this compound, approximately 788 nm (A_max).

    • If the absorbance readings are too high (typically > 2.0), dilute the conjugate solution with a known dilution factor and re-measure.

Data Analysis and DOL Calculation

The Degree of Labeling is calculated using the following formulas:

1. Calculate the molar concentration of the protein:

2. Calculate the molar concentration of the dye:

3. Calculate the Degree of Labeling (DOL):

Visualizations

The following diagrams illustrate the key processes involved in determining the DOL of this compound conjugates.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (pH 8.5-9.0) conjugation Incubate Protein and Dye prep_protein->conjugation prep_dye Prepare this compound NHS Ester Stock Solution prep_dye->conjugation purify Purify Conjugate (e.g., Gel Filtration) conjugation->purify measure_abs Measure Absorbance at 280 nm and ~788 nm purify->measure_abs calculate_dol Calculate Degree of Labeling measure_abs->calculate_dol

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

reaction_pathway protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-Cy7.5 (Stable Amide Bond) protein->conjugate + cy75_nhs This compound-NHS Ester cy75_nhs->conjugate nhs N-Hydroxysuccinimide (Byproduct) conjugate->nhs +

Caption: Amine-reactive labeling chemistry of this compound NHS ester.

References

Application Note: Purification of Cy7.5 Labeled Proteins and Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The conjugation of proteins and antibodies with fluorescent dyes is a cornerstone of modern biological research and diagnostics. Cyanine 7.5 (Cy7.5), a near-infrared (NIR) fluorescent dye, is particularly valuable for in vivo imaging and other applications requiring deep tissue penetration and low autofluorescence. Following the conjugation reaction, a critical purification step is required to remove unconjugated free dye. Inadequate purification can lead to high background signals, inaccurate quantification, and non-specific binding, thereby compromising experimental results. This document provides detailed protocols for the labeling of proteins and antibodies with this compound NHS ester and subsequent purification using size-exclusion chromatography, along with methods for quality control.

Principle of this compound Labeling

The most common method for labeling proteins with this compound involves the use of an N-hydroxysuccinimidyl (NHS) ester derivative of the dye.[1] this compound NHS ester is an amine-reactive compound that forms a stable, covalent amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus) on the protein surface.[1][2] The reaction is highly dependent on pH, with an optimal range of 8.3-8.5 to ensure the amino groups are deprotonated and reactive.[2]

Logical Relationship: NHS Ester Conjugation

Protein Protein with Primary Amines (e.g., Lysine) Reaction Conjugation Reaction (pH 8.3 - 8.5) Protein->Reaction Cy7_5 This compound-NHS Ester Cy7_5->Reaction Conjugate This compound-Labeled Protein (Stable Amide Bond) Reaction->Conjugate Byproduct NHS Byproduct Reaction->Byproduct

Caption: Reaction scheme for this compound NHS ester conjugation to a protein.

Purification Strategies

The primary goal of purification is to separate the high-molecular-weight labeled protein from the low-molecular-weight unreacted this compound dye.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is the most widely used method for purifying labeled antibodies and proteins.[3][4] It separates molecules based on their hydrodynamic radius (size).[4] The stationary phase consists of porous beads.[5] Larger molecules, like antibodies, cannot enter the pores and thus travel a shorter path, eluting first.[5] Smaller molecules, like free dye, enter the pores, extending their path and causing them to elute later.[5] This technique is gentle and preserves the biological activity of the protein.[4]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity.[6] It can be used as a polishing step to separate proteins with different degrees of labeling (DOL), as the addition of the hydrophobic this compound dye increases the protein's overall hydrophobicity.[7] HIC is performed under non-denaturing conditions, thus maintaining protein function.[8][9]

  • Reverse-Phase Chromatography (RPC): RPC is a high-resolution technique that also separates based on hydrophobicity but often requires denaturing mobile phases (e.g., acetonitrile), which may not be suitable for all proteins if biological activity needs to be preserved.[10][11] It is highly effective for analytical purposes and for purifying robust proteins or peptides.[12][13]

Experimental Workflow

The overall process involves preparing the protein, performing the conjugation reaction, purifying the conjugate, and finally, characterizing the product.

Diagram: Overall Experimental Workflow

cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification cluster_qc Quality Control p1 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) r1 3. Mix Protein and Dye (Incubate 1 hr, RT, dark) p1->r1 p2 2. Prepare this compound-NHS Stock Solution (in DMSO) p2->r1 u1 4. Purify via SEC (e.g., Sephadex G-25) r1->u1 u2 5. Collect Early Eluting Colored Fractions u1->u2 q1 6. Measure Absorbance (A280 and A750) u2->q1 q2 7. Calculate DOL and Concentration q1->q2 q3 8. Assess Purity (SEC/SDS-PAGE) & Functional Activity q2->q3 end Purified & Characterized This compound-Protein Conjugate q3->end

Caption: Workflow for this compound labeling, purification, and QC.

Detailed Experimental Protocols

Protocol 1: this compound NHS Ester Labeling of an IgG Antibody

This protocol is optimized for labeling 1 mg of an IgG antibody (MW ~150 kDa). Buffers must be free of primary amines (e.g., Tris) and additives like sodium azide, which can compete with the labeling reaction.[14][15]

Materials:

  • IgG antibody (1 mg) in amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • 1 M Sodium Bicarbonate buffer (pH 8.3-8.5)

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Prepare the Antibody:

    • Dissolve or dilute 1 mg of IgG antibody in 0.5 mL of PBS, pH 7.4. The recommended protein concentration is 2 mg/mL.[16]

    • Add 50 µL of 1 M Sodium Bicarbonate buffer to the antibody solution to raise the pH to ~8.3. Mix gently.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve ~1 mg of this compound NHS ester in 100 µL of anhydrous DMSO to create a stock solution (~10 mg/mL).[17] Vortex briefly to ensure it is fully dissolved. NHS esters are moisture-sensitive and degrade in solution, so this should be prepared fresh.[17]

  • Perform the Conjugation Reaction:

    • To achieve a target Degree of Labeling (DOL), the molar ratio of dye to antibody must be optimized. A molar excess of 10:1 to 20:1 (dye:antibody) is a good starting point.[14]

    • Calculation Example (10:1 ratio for IgG):

      • Moles of IgG = (1 mg / 150,000,000 mg/mol) = 6.67 nmol

      • Moles of this compound needed = 6.67 nmol * 10 = 66.7 nmol

      • Assuming this compound NHS ester MW is ~900 g/mol , Mass of this compound = 66.7 nmol * 900 ng/nmol = ~60 µg

      • Volume of dye stock (10 mg/mL) to add = 60 µg / 10 µg/µL = 6 µL

    • Slowly add the calculated volume of this compound solution to the antibody solution while gently vortexing.[14]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[1]

Protocol 2: Purification via Size-Exclusion Chromatography (Spin Column)

This protocol is for rapid removal of free dye using a pre-packed desalting spin column (e.g., Sephadex G-25).

Materials:

  • Sephadex G-25 spin column (or equivalent)

  • PBS, pH 7.4

  • Collection tubes

Procedure:

  • Equilibrate the Column:

    • Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the resin with PBS, pH 7.4, by centrifugation.[14][16]

  • Load the Sample:

    • Load the entire conjugation reaction mixture (~0.56 mL) onto the center of the equilibrated resin bed.[16]

  • Elute the Conjugate:

    • Place the column into a clean collection tube and centrifuge according to the manufacturer's protocol.

    • The eluate will contain the purified this compound-labeled antibody. The unreacted dye remains trapped in the column resin.

  • Collect and Store:

    • The purified conjugate will be visible as a colored solution. Store the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol or store at -20°C.[1][18]

Quality Control and Characterization

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[19] It is determined spectrophotometrically.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvette

  • Purified this compound-labeled protein

  • PBS, pH 7.4 (for blanking)

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for this compound, which is ~750 nm (A₇₅₀).

  • Calculate DOL:

    • First, calculate the concentration of the protein. The absorbance at 280 nm must be corrected for the dye's contribution at that wavelength.

      • A_protein = A₂₈₀ - (A₇₅₀ * CF₂₈₀)

      • Where CF₂₈₀ is the correction factor (A₂₈₀ / A_max for the free dye). For this compound, this value is typically around 0.05.

    • Calculate the protein concentration:

      • Protein Conc. (M) = A_protein / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[20]

    • Calculate the dye concentration:

      • Dye Conc. (M) = A₇₅₀ / ε_dye

      • Where ε_dye is the molar extinction coefficient of this compound at ~750 nm (~250,000 M⁻¹cm⁻¹).

    • Calculate the Degree of Labeling:

      • DOL = Dye Conc. (M) / Protein Conc. (M)

An optimal DOL for antibodies is typically between 2 and 10.[20] Over-labeling can lead to fluorescence quenching and loss of antibody function, while under-labeling results in a weak signal.[21][22]

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of a this compound-labeled IgG antibody.

ParameterTarget Value / RangeMethod of AnalysisRationale / Notes
Purification Method Size-Exclusion ChromatographyN/AEfficiently removes free dye while preserving protein function.[3][4]
Purity (Post-SEC) >95% (free of unconjugated dye)Analytical SEC-HPLCConfirms removal of low molecular weight contaminants.[4][23]
Protein Recovery 75 - 95%UV-Vis SpectrophotometryRecovery depends on the scale and method; some loss on the column is expected.
Degree of Labeling (DOL) 2 - 10UV-Vis SpectrophotometryBalances signal strength with maintaining protein function.[20][21]
Aggregation Level <5% aggregatesAnalytical SEC-HPLCHigh DOL can sometimes induce aggregation. SEC is the gold standard for monitoring this.[4]
Biological Activity >90% of unlabeled activityFunctional Assay (e.g., ELISA)Critical to ensure labeling has not compromised the protein's binding affinity.[21][24]

Disclaimer: These protocols provide a general guideline. Optimization may be required for specific proteins, desired degrees of labeling, and different scales of reaction. Always refer to the manufacturer's data sheets for specific reagents.

References

Application Notes: Cy7.5 for In Vivo Cell Migration Tracking

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo cell tracking studies. Its spectral properties, characterized by excitation and emission maxima in the NIR region, allow for deep tissue penetration of light and minimal background autofluorescence from biological tissues. These characteristics, combined with a high quantum yield and molar extinction coefficient, make this compound an ideal candidate for non-invasively monitoring the migration and localization of labeled cells within a living organism over time. This document provides detailed application notes and protocols for utilizing this compound for in vivo cell migration tracking, targeted towards researchers, scientists, and professionals in drug development.

Key Features of this compound for In Vivo Imaging

  • Deep Tissue Penetration: The near-infrared excitation and emission wavelengths of this compound minimize light scattering and absorption by tissues, enabling the visualization of cells deep within the body.[1][2]

  • Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR spectrum, resulting in a high signal-to-noise ratio and enhanced sensitivity for detecting labeled cells.[1]

  • High Quantum Yield: this compound exhibits a high quantum yield, meaning it efficiently converts absorbed light into emitted fluorescence, leading to brighter signals from labeled cells.[1][3]

  • Photostability: The dye possesses good photostability, allowing for repeated imaging sessions over extended periods without significant signal loss.[1]

  • Versatile Conjugation: this compound is available with various reactive groups, such as N-hydroxysuccinimide (NHS) esters, which facilitate covalent labeling of cells and biomolecules.[3][4]

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex) ~788 nm[1]
Emission Maximum (λem) ~808 nm[1]
Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹ in Methanol
Quantum Yield (Φ) High (provides bright fluorescence)[1][3]
Recommended Storage -20°C, protected from light[4][5]

Experimental Protocols

The following protocols provide a detailed methodology for labeling cells with this compound NHS ester and subsequently tracking their migration in vivo.

Protocol 1: Cell Labeling with this compound NHS Ester

This protocol describes the labeling of primary amines on the cell surface with this compound NHS ester.

Materials:

  • Cells of interest in suspension

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS)

  • Sodium Bicarbonate (1 M solution)

  • Centrifuge

  • Incubator

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells twice with sterile PBS to remove any residual media and serum.

    • Resuspend the cells in PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

    • Ensure the pH of the cell suspension is between 8.0 and 8.5 for optimal NHS ester reactivity. If needed, adjust the pH with a small volume of 1 M sodium bicarbonate.[6][7]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO.[7]

    • Vortex the solution until the dye is completely dissolved.

    • This stock solution should be prepared fresh before each labeling experiment.

  • Cell Labeling:

    • Add the this compound NHS ester stock solution to the cell suspension. The final concentration of the dye should be optimized for the specific cell type, typically ranging from 5 to 20 µM.

    • Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light.[8] Gently agitate the cell suspension every 5-10 minutes to ensure uniform labeling.

  • Washing and Purification:

    • Stop the labeling reaction by adding an equal volume of complete culture medium containing FBS. The primary amines in the serum proteins will quench any unreacted NHS ester.

    • Centrifuge the labeled cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh, sterile PBS.

    • Repeat the washing step two more times to remove any unbound dye.

    • After the final wash, resuspend the cells in an appropriate buffer or medium for in vivo injection.

  • Confirmation of Labeling (Optional):

    • To confirm successful labeling, a small aliquot of the cells can be analyzed by flow cytometry or fluorescence microscopy.

Protocol 2: In Vivo Cell Migration Tracking

This protocol outlines the procedure for injecting this compound-labeled cells into an animal model and imaging their migration.

Materials:

  • This compound-labeled cells

  • Animal model (e.g., SPF BALB/c nude mice, 6-8 weeks old)[9]

  • Anesthetic agent (e.g., 2% sodium pentobarbital)[9]

  • In vivo imaging system equipped for NIR fluorescence detection

  • Sterile syringes and needles

Procedure:

  • Animal Preparation:

    • Acclimatize the animals to the laboratory conditions for at least 24 hours before the experiment.[9]

    • Anesthetize the animal using an appropriate method. For example, an intraperitoneal injection of 2% sodium pentobarbital at a dosage of 215 mg/kg.[9]

  • Cell Injection:

    • Resuspend the this compound-labeled cells in a sterile, injectable vehicle (e.g., PBS or serum-free medium) at the desired concentration.

    • The route of injection will depend on the experimental model. For systemic migration studies, intravenous injection via the tail vein is common.[9] A typical injection volume for mice is 100-200 µL.[9]

  • In Vivo Imaging:

    • Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

    • Set the imaging parameters for this compound detection. Typical settings include an excitation wavelength in the range of 700-770 nm and an emission filter with a longpass at 790 nm.[5][9]

    • Acquire images at various time points post-injection to track the migration and localization of the labeled cells. The frequency of imaging will depend on the expected kinetics of cell migration.

  • Data Analysis:

    • Use the imaging system's software to quantify the fluorescence signal in regions of interest (ROIs) corresponding to different organs or tissues.

    • Analyze the biodistribution and migration patterns of the labeled cells over time.

  • Ex Vivo Validation (Optional):

    • At the end of the in vivo imaging study, euthanize the animal and harvest organs of interest.

    • Image the dissected organs ex vivo to confirm the localization of the fluorescent signal.

    • For higher resolution analysis, tissues can be fixed, sectioned, and examined by fluorescence microscopy.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual process of tracking cell migration in vivo using this compound.

Experimental_Workflow cluster_prep Cell Preparation & Labeling cluster_invivo In Vivo Experiment cluster_analysis Data Analysis cell_culture Cell Culture harvest Harvest & Wash Cells cell_culture->harvest labeling Incubate with this compound NHS Ester harvest->labeling wash Wash & Purify Labeled Cells labeling->wash animal_prep Animal Preparation & Anesthesia wash->animal_prep injection Inject Labeled Cells animal_prep->injection imaging In Vivo Fluorescence Imaging injection->imaging roi_analysis Region of Interest (ROI) Analysis imaging->roi_analysis biodistribution Biodistribution & Migration Analysis roi_analysis->biodistribution ex_vivo Ex Vivo Validation (Optional) biodistribution->ex_vivo

Caption: Experimental workflow for in vivo cell tracking using this compound.

Cell_Migration_Tracking cluster_injection Injection Site cluster_circulation Systemic Circulation cluster_target Target Tissue/Organ cluster_clearance Clearance Organs cluster_imaging In Vivo Imaging Over Time injection_site This compound Labeled Cells (Initial Bolus) circulation Circulating Labeled Cells injection_site->circulation Dissemination time0 Time 0 target_tissue Accumulated Labeled Cells (Migration Site) circulation->target_tissue Homing/Migration clearance Signal in Liver/Spleen (Clearance) circulation->clearance Clearance time1 Time X time2 Time Y

Caption: Conceptual diagram of tracking this compound-labeled cell migration in vivo.

References

Labeling oligonucleotides with Cy7.5 for in situ hybridization

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Labeling Oligonucleotides with Cy7.5 for in situ Hybridization

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular and tissue context. The choice of fluorescent label is critical for the sensitivity and resolution of this method. This compound, a near-infrared (NIR) cyanine dye, offers significant advantages for ISH applications, including reduced autofluorescence from biological samples, deeper tissue penetration of excitation and emission light, and minimal phototoxicity. This application note provides a detailed protocol for the labeling of oligonucleotides with this compound and their subsequent use in in situ hybridization experiments. The protocols and data presented are intended for researchers, scientists, and professionals in drug development.

Principle of this compound Labeling

The most common method for labeling oligonucleotides with cyanine dyes involves the use of an amine-modified oligonucleotide and an N-hydroxysuccinimide (NHS) ester-activated dye. The amine group on the oligonucleotide reacts with the NHS ester of the this compound dye to form a stable amide bond. This process is efficient and results in a covalently labeled probe suitable for ISH.

Materials and Reagents

Reagent Supplier Catalog Number
Amine-modified OligonucleotideVariousCustom Order
This compound NHS EsterVariouse.g., Lumiprobe, AAT Bioquest
Nuclease-free WaterVariouse.g., Thermo Fisher Scientific
0.2 M Sodium Bicarbonate Buffer (pH 8.5)In-house preparation-
3 M Sodium Acetate (pH 5.2)Variouse.g., Sigma-Aldrich
100% EthanolVariouse.g., Sigma-Aldrich
70% EthanolIn-house preparation-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)In-house preparation-
HPLC-grade AcetonitrileVariouse.g., Fisher Scientific
Triethylammonium Acetate (TEAA) BufferVariouse.g., Sigma-Aldrich

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with this compound NHS Ester

This protocol outlines the steps for the covalent attachment of this compound NHS ester to an amine-modified oligonucleotide.

  • Oligonucleotide Preparation : Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • Dye Preparation : Immediately before use, dissolve the this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction :

    • In a microcentrifuge tube, combine 10 µL of the 1 mM oligonucleotide solution with 80 µL of 0.2 M sodium bicarbonate buffer (pH 8.5).

    • Add 10 µL of the 10 mg/mL this compound NHS ester solution to the oligonucleotide mixture. This represents an approximate 10-fold molar excess of the dye.

    • Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification of the Labeled Oligonucleotide : The labeled oligonucleotide must be purified to remove unconjugated dye. This is typically achieved through ethanol precipitation or high-performance liquid chromatography (HPLC).

    • Ethanol Precipitation :

      • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol to the labeling reaction.

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge at 12,000 x g for 30 minutes at 4°C.

      • Carefully discard the supernatant, which contains the unreacted dye.

      • Wash the pellet with 500 µL of 70% ethanol and centrifuge again for 10 minutes.

      • Remove the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.

      • Resuspend the labeled oligonucleotide in an appropriate volume of TE buffer.

    • HPLC Purification (for higher purity) :

      • Use a reverse-phase C18 column.

      • Set up a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer.

      • The labeled oligonucleotide will elute later than the unlabeled oligonucleotide due to the hydrophobicity of the this compound dye.

      • Collect the fractions corresponding to the labeled oligonucleotide peak.

      • Lyophilize the collected fractions to obtain the purified, labeled probe.

  • Quantification and Quality Control :

    • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and 750 nm (for this compound).

    • The concentration of the oligonucleotide can be calculated using its extinction coefficient.

    • The degree of labeling (DOL) can be determined using the following formula: DOL = (A_max of dye × ε_oligo) / (A_260_corrected × ε_dye) where A_max is the absorbance at the dye's maximum wavelength, A_260_corrected is the absorbance at 260 nm corrected for the dye's contribution, and ε is the molar extinction coefficient.

    • Store the labeled oligonucleotide at -20°C in the dark.

Protocol 2: In situ Hybridization with this compound-Labeled Probes

This protocol provides a general framework for using the this compound-labeled probes for ISH on tissue sections or cultured cells. Optimization of probe concentration, hybridization temperature, and wash conditions may be required.

  • Sample Preparation :

    • For tissue sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) sections.

    • For cultured cells: Fix cells with 4% paraformaldehyde.

  • Permeabilization : Treat samples with proteinase K to improve probe penetration. The concentration and incubation time should be optimized for the specific sample type.

  • Prehybridization : Incubate the samples in a hybridization buffer without the probe for at least 1 hour at the hybridization temperature. This step helps to block non-specific binding sites.

  • Hybridization :

    • Dilute the this compound-labeled oligonucleotide probe in the hybridization buffer to the desired concentration (typically in the range of 1-10 ng/µL).

    • Denature the probe and the target nucleic acids by heating the samples to 75-85°C for 5-10 minutes.

    • Incubate the samples with the probe solution overnight at the optimal hybridization temperature (e.g., 37-42°C) in a humidified chamber.

  • Post-Hybridization Washes :

    • Perform a series of stringent washes to remove unbound and non-specifically bound probes.

    • Typical wash solutions include saline-sodium citrate (SSC) buffer at varying concentrations and temperatures.

  • Counterstaining and Mounting :

    • Counterstain the nuclei with a suitable dye such as DAPI.

    • Mount the samples with an anti-fade mounting medium.

  • Imaging :

    • Visualize the this compound signal using a fluorescence microscope or an imaging system equipped with appropriate filters for the near-infrared spectrum (Excitation/Emission: ~750/776 nm).

Data Presentation

Parameter Value Notes
Oligonucleotide Concentration (Initial) 1 mM-
This compound NHS Ester Concentration 10 mg/mL-
Molar Ratio (Dye:Oligo) ~10:1Can be optimized for desired DOL
Labeling Reaction Time 2-4 hours (RT) or Overnight (4°C)-
Purification Method Ethanol Precipitation or HPLCHPLC provides higher purity
Typical Degree of Labeling (DOL) 0.8 - 1.2Represents the average number of dye molecules per oligonucleotide
Excitation Maximum (this compound) ~750 nm-
Emission Maximum (this compound) ~776 nm-
Hybridization Probe Concentration 1-10 ng/µLTo be optimized for specific application
Hybridization Temperature 37-42°CDependent on probe sequence and length

Visualizations

Oligo_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control cluster_application Application Oligo Amine-Modified Oligonucleotide Reaction Conjugation Reaction (pH 8.5) Oligo->Reaction Dye This compound NHS Ester Dye->Reaction Purify Purification (Ethanol Precipitation or HPLC) Reaction->Purify QC Quantification (A260/A750) & Degree of Labeling Purify->QC ISH In situ Hybridization QC->ISH ISH_Workflow SamplePrep Sample Preparation (Fixation, Sectioning) Perm Permeabilization (Proteinase K) SamplePrep->Perm Prehyb Prehybridization Perm->Prehyb Hyb Hybridization with This compound-labeled Probe Prehyb->Hyb Wash Post-Hybridization Washes Hyb->Wash Counterstain Counterstaining (DAPI) Wash->Counterstain Image Fluorescence Imaging Counterstain->Image

Application Notes and Protocols: Use of Cy7.5 in Fluorescence-Guided Surgery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence-guided surgery (FGS) is a rapidly advancing field that provides surgeons with real-time visualization of malignant tissues, enhancing the precision of tumor resection.[1][2] The ideal fluorescent probe for FGS should operate within the near-infrared (NIR) window (700-900 nm), a spectral range where light penetration into biological tissue is maximal due to reduced absorption by endogenous molecules like hemoglobin and water.[3] Cy7.5, a heptamethine cyanine dye, has emerged as a valuable tool in this domain. Its long-wavelength absorption and emission properties place it firmly within the NIR window, offering deep tissue imaging with minimal background autofluorescence.[3][4][5] This makes this compound an excellent candidate for developing targeted probes that can delineate tumor margins and identify small metastatic lesions that are often missed by conventional surgical techniques.[1][6]

These application notes provide a summary of this compound's properties and detailed protocols for its use in creating targeted probes for fluorescence-guided surgery research.

Photophysical Properties of this compound

The utility of a fluorophore in FGS is largely determined by its photophysical characteristics. This compound exhibits properties that are highly suitable for in vivo imaging applications. A summary of these properties is presented below.

PropertyValueSource(s)
Excitation Maximum (λex)~788 nm[4][7]
Emission Maximum (λem)~808 nm[4][7]
Molar Extinction Coeff. (ε)223,000 M⁻¹cm⁻¹[7]
Stokes Shift~20 nm[4]
Recommended for In Vivo UseYes[4][5][8]
Reactive Forms AvailableNHS ester, Maleimide, Azide, etc.[5]

Experimental Protocols

Protocol 1: Bioconjugation of this compound NHS Ester to a Targeting Ligand (e.g., Antibody)

This protocol describes the conjugation of an amine-reactive this compound N-hydroxysuccinimide (NHS) ester to a protein, such as an antibody or peptide, that targets a tumor-specific biomarker. The NHS ester reacts with primary amine groups (e.g., on lysine residues) to form a stable amide bond.[9]

Materials and Reagents:

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[9][10]

  • Targeting protein (e.g., antibody) at a concentration of 2-10 mg/mL[11]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5.[10][12] (Avoid buffers containing primary amines like Tris)[9]

  • Quenching Reagent (optional): 1 M Tris-HCl or Glycine, pH 7.4[9]

  • Purification column: Sephadex G-25 or similar size-exclusion chromatography column[10][13]

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the this compound NHS ester in anhydrous DMSO to a final concentration of 10 mM (or 10 mg/mL).[9][11][13]

    • Vortex briefly to ensure complete dissolution. This solution should be prepared fresh and used promptly.[11][12]

  • Prepare Protein Solution:

    • Dissolve or dilute the targeting protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the protein solution does not contain any amine-containing preservatives (e.g., sodium azide) or stabilizers (e.g., BSA), as these will compete with the labeling reaction.[13]

  • Conjugation Reaction:

    • Calculate the volume of the this compound stock solution needed. A molar dye-to-protein ratio of 10:1 to 15:1 is a common starting point for optimization.[9][11]

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing or stirring.[9]

    • Incubate the reaction for 60 minutes at room temperature, protected from light.[9] For some reactions, incubation can be extended to 4 hours or overnight on ice.[10]

  • Purification of the Conjugate:

    • The primary goal of purification is to remove unconjugated, free this compound dye.

    • Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.2-7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The labeled protein will elute first as a colored band, while the smaller, free dye molecules will be retained longer on the column.

    • Collect the fractions containing the purified this compound-protein conjugate.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~788 nm (for this compound).

    • The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[9]

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a carrier protein like 0.1% BSA (if compatible with the intended application) and store at -20°C or -80°C.[13][14]

Protocol 2: In Vivo Fluorescence Imaging in a Murine Cancer Model

This protocol outlines the general procedure for using a this compound-labeled targeting probe for in vivo imaging and fluorescence-guided surgery in a mouse model with subcutaneous tumors.

Materials and Reagents:

  • Tumor-bearing mice (e.g., subcutaneous xenografts).

  • Purified this compound-conjugated targeting probe.

  • Sterile PBS or saline for injection.

  • Anesthetic (e.g., isoflurane).

  • In vivo fluorescence imaging system equipped with appropriate excitation lasers/filters (~780 nm) and emission filters (~820 nm).

Procedure:

  • Probe Administration:

    • Dilute the this compound-probe conjugate in sterile PBS to the desired final concentration.

    • Anesthetize the mouse.

    • Administer the probe via intravenous (tail vein) injection.[15] The optimal dose and timing must be determined empirically, but a typical starting point is 200 µL containing 0.5 mg/g of the labeled compound.[15]

  • Longitudinal In Vivo Imaging:

    • Place the anesthetized mouse in the imaging system.

    • Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, 48, and 96 hours) to determine the optimal time window for tumor accumulation and clearance from non-target tissues.[16][17]

    • The goal is to identify the time point with the highest tumor-to-background signal ratio. This can take anywhere from 4 to 96 hours depending on the targeting ligand.[15][17]

  • Fluorescence-Guided Surgery:

    • At the optimal imaging time point, anesthetize the mouse and place it under the surgical imaging system.

    • Use the real-time fluorescence signal to guide the surgical resection of the primary tumor. The NIR fluorescence will make tumor tissue "glow," helping to distinguish it from surrounding healthy tissue.[18]

    • Inspect the surgical bed after resection to identify and remove any small, fluorescent residual tumor deposits or satellite nodules.[1]

  • Ex Vivo Analysis:

    • After the guided surgery or at the final imaging time point, euthanize the mouse.

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).[17]

    • Image the excised organs and the tumor using the in vivo imaging system to confirm probe biodistribution and tumor-specific accumulation.[17][19] This step helps validate the in vivo imaging results without the attenuation effects of skin and tissue.[16]

Visualizations

FGS_Workflow cluster_Prep Probe Preparation cluster_InVivo Preclinical Evaluation cluster_Surgery Surgical Application Target Select Targeting Ligand (e.g., Antibody, Peptide) Conj Bioconjugation Reaction Target->Conj Dye This compound NHS Ester Dye->Conj Purify Purification & Characterization (e.g., SEC, DOL) Conj->Purify Admin Systemic Administration (e.g., IV Injection) Purify->Admin Imaging Longitudinal NIR Imaging (Determine Optimal Time Window) Admin->Imaging FGS Fluorescence-Guided Surgery (Real-time Tumor Visualization) Imaging->FGS Resection Complete Tumor Resection & Margin Assessment FGS->Resection ExVivo Ex Vivo Biodistribution Resection->ExVivo

Caption: Experimental workflow for fluorescence-guided surgery research.

Caption: The logic of targeted fluorescence-guided surgery.

References

Application Notes and Protocols for Cy7.5 in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the near-infrared (NIR) fluorescent dye, Cyanine7.5 (Cy7.5), in small animal imaging. This document includes detailed protocols for conjugation and in vivo imaging, as well as a summary of quantitative data for various applications.

Introduction to this compound for In Vivo Imaging

Cyanine7.5 (this compound) is a near-infrared fluorescent dye that is widely used in preclinical small animal imaging.[1][][] Its spectral properties, with an excitation maximum around 750 nm and an emission maximum around 773 nm, fall within the NIR window (700-900 nm).[] This is advantageous for in vivo applications as it allows for deeper tissue penetration and minimizes background autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[1][] this compound can be conjugated to a variety of biomolecules, including antibodies, peptides, nanoparticles, and small molecule drugs, to enable non-invasive visualization and quantification of biological processes in living animals.[][]

Key Applications

The unique properties of this compound make it a valuable tool for a range of in vivo imaging applications:

  • Cancer Imaging: this compound-labeled probes can be used to target and visualize tumors. This can be achieved by conjugating this compound to antibodies or peptides that bind to tumor-specific antigens or receptors.[4] The accumulation of the fluorescent probe at the tumor site allows for real-time monitoring of tumor growth, metastasis, and response to therapy.[5][6]

  • Inflammation Imaging: The recruitment of immune cells to sites of inflammation can be tracked using this compound-labeled antibodies or other targeting moieties.[7] This enables the non-invasive study of inflammatory diseases and the evaluation of anti-inflammatory drug efficacy.

  • Drug and Nanoparticle Delivery: By labeling a therapeutic agent or a drug delivery vehicle (e.g., liposomes, nanoparticles) with this compound, its biodistribution, pharmacokinetics, and target accumulation can be monitored in real-time.[8][9] This provides crucial information for the development and optimization of new drug delivery systems.

Quantitative Data Summary

The following table summarizes representative quantitative data from small animal imaging studies using this compound-labeled agents. This data highlights the ability to quantify the accumulation of the probe in various tissues.

ApplicationLabeled MoleculeAnimal ModelTarget Organ/TissueMeasurementResultReference
Drug Delivery Cy7-labeled Cell-Derived Nanovesicles (CDNs)Tumor-bearing MiceTumorRadiance Efficiency (p/s/cm²/sr) / (µW/cm²)~1.5 x 10⁸[9]
Drug Delivery Cy7-labeled ExosomesTumor-bearing MiceTumorRadiance Efficiency (p/s/cm²/sr) / (µW/cm²)~1.0 x 10⁸[9]
Drug Delivery Free Cy7 DyeTumor-bearing MiceTumorRadiance Efficiency (p/s/cm²/sr) / (µW/cm²)~0.2 x 10⁸[9]
Drug Delivery Cy7-labeled CDNsTumor-bearing MiceLiverRadiance Efficiency (p/s/cm²/sr) / (µW/cm²)~4.0 x 10⁸[9]
Drug Delivery Cy7-labeled ExosomesTumor-bearing MiceLiverRadiance Efficiency (p/s/cm²/sr) / (µW/cm²)~3.5 x 10⁸[9]
Drug Delivery Free Cy7 DyeTumor-bearing MiceKidneysRadiance Efficiency (p/s/cm²/sr) / (µW/cm²)~2.5 x 10⁸[9]

Experimental Protocols

Protocol 1: Conjugation of this compound NHS Ester to a Protein/Antibody

This protocol describes the labeling of a protein or antibody with this compound using an N-hydroxysuccinimide (NHS) ester derivative of the dye, which reacts with primary amines on the protein.

Materials:

  • Protein/antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 8.5)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein concentration is at least 2 mg/mL for optimal labeling.[10]

    • The buffer should be free of primary amines (e.g., Tris) and ammonium ions.[10]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate if necessary.[10]

  • Dye Preparation:

    • Dissolve the this compound NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[10]

  • Calculation of Dye Amount:

    • The optimal molar ratio of this compound NHS ester to protein is typically around 10:1.[10]

    • Calculate the required volume of the dye stock solution based on the amount and molecular weight of your protein.

  • Conjugation Reaction:

    • Slowly add the calculated volume of the this compound stock solution to the protein solution while gently mixing.

    • Incubate the reaction mixture in the dark at room temperature for 60 minutes, with occasional gentle mixing.[10]

  • Purification of the Conjugate:

    • Prepare a Sephadex G-25 column according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS (pH 7.2-7.4).

    • Collect the fractions containing the labeled protein, which will be the first colored band to elute.

Diagram of Conjugation Workflow:

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein Solution (pH 8.5) Mix Mix & Incubate (1 hr, RT, dark) Protein->Mix Dye This compound NHS Ester in DMSO Dye->Mix Column Size-Exclusion Chromatography Mix->Column Conjugate Purified this compound -Protein Conjugate Column->Conjugate InVivo_Imaging_Workflow cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis Anesthesia Anesthetize Mouse Injection Inject this compound Probe (e.g., Tail Vein) Anesthesia->Injection InVivoImaging In Vivo Fluorescence Imaging (Time Course) Injection->InVivoImaging ExVivo Ex Vivo Organ Imaging (Optional) InVivoImaging->ExVivo Quantification Image Quantification & Data Analysis InVivoImaging->Quantification ExVivo->Quantification

References

Application Notes and Protocols for Biodistribution Studies Using Cy7.5 Labeled Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Biodistribution Studies using Cy7.5

Biodistribution studies are a critical component of preclinical research, providing essential information on the absorption, distribution, metabolism, and excretion (ADME) of therapeutic and diagnostic agents. The use of near-infrared (NIR) fluorescent dyes, such as Cyanine 7.5 (this compound), has revolutionized these studies by enabling non-invasive, real-time visualization and quantification of molecular trafficking in vivo.[1][2][3] this compound's spectral properties make it an ideal candidate for deep tissue imaging with minimal background autofluorescence, offering high sensitivity and resolution.[1][2] These application notes provide detailed protocols for the use of this compound-labeled molecules in biodistribution studies, from probe conjugation to quantitative data analysis.

Key Features of this compound for In Vivo Imaging

This compound is a heptamethine cyanine dye with unique properties that make it well-suited for in vivo imaging applications:

  • Near-Infrared (NIR) Emission: With an excitation maximum around 750 nm and an emission maximum around 776 nm, this compound's fluorescence falls within the NIR window (700-900 nm), where light penetration through biological tissues is maximal and endogenous tissue autofluorescence is minimal.[1][2]

  • High Molar Extinction Coefficient: This property contributes to the brightness of this compound conjugates, enhancing detection sensitivity.

  • Photostability: this compound exhibits good photostability, allowing for repeated imaging sessions without significant signal loss.

  • Versatile Chemistry: this compound is commercially available with a variety of reactive groups (e.g., NHS esters, maleimides), facilitating the labeling of a wide range of molecules, including proteins, peptides, antibodies, nanoparticles, and small molecules.[2][4][5]

Applications of this compound Labeled Molecules

The unique characteristics of this compound make it a valuable tool for a multitude of research and drug development applications:

  • Cancer Research: To study the tumor-targeting efficiency and biodistribution of novel cancer therapeutics and diagnostics.[6][7] this compound labeled antibodies and nanoparticles are frequently used to investigate the enhanced permeability and retention (EPR) effect in solid tumors.

  • Drug Delivery: To track the in vivo fate of drug delivery systems such as nanoparticles, liposomes, and micelles, and to understand their accumulation in target organs and clearance pathways.[7][8]

  • Antibody and Protein Therapeutics: To evaluate the pharmacokinetics and biodistribution of therapeutic antibodies and proteins.[5][6]

  • Cell Tracking: To monitor the migration and homing of labeled cells in vivo.

Data Presentation: Tables of Quantitative Biodistribution Data

Quantitative analysis of fluorescence in excised organs is crucial for determining the biodistribution profile of a labeled molecule. The data is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as radiant efficiency.

Table 1: Biodistribution of a this compound-labeled Monoclonal Antibody in Tumor-Bearing Mice

Organ% Injected Dose per Gram (%ID/g) ± SD (n=3)
Blood15.2 ± 2.5
Tumor10.5 ± 1.8
Liver12.8 ± 2.1
Spleen3.1 ± 0.7
Kidneys8.5 ± 1.2
Lungs4.2 ± 0.9
Heart2.1 ± 0.4
Muscle1.5 ± 0.3

Data is hypothetical and for illustrative purposes.

Table 2: Biodistribution of this compound-labeled Polymeric Nanoparticles in Healthy Mice

OrganTotal Radiant Efficiency (x 10⁸ p/s/cm²/sr) ± SD (n=3)
Liver25.6 ± 4.2
Spleen18.9 ± 3.5
Lungs5.1 ± 1.0
Kidneys3.8 ± 0.8
Heart1.2 ± 0.3
Brain0.5 ± 0.1

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol for Labeling Antibodies with this compound NHS Ester

This protocol describes the conjugation of this compound NHS ester to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a buffer free of primary amines (e.g., PBS).

  • This compound NHS ester.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • 1 M Sodium bicarbonate buffer (pH 8.5).

  • PD-10 desalting column (or equivalent size exclusion chromatography column).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Antibody Preparation:

    • Dissolve the mAb in PBS at a concentration of 2-5 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.5. This is crucial for the reaction of the NHS ester with primary amines on the antibody.[9][10]

  • Dye Preparation:

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO.[6]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution for a desired molar excess (typically 10-20 fold molar excess of dye to antibody).

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a PD-10 desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the top of the column.

    • Elute the labeled antibody with PBS. The colored, labeled antibody will elute first, followed by the unconjugated dye.

    • Collect the fractions containing the labeled antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for this compound).

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis mAb Antibody in Amine-Free Buffer bicarb Add Sodium Bicarbonate (pH 8.5) mAb->bicarb mix Mix Antibody and this compound bicarb->mix cy75 This compound NHS Ester in DMSO cy75->mix incubate Incubate 1 hr at RT (dark) mix->incubate sec Size Exclusion Chromatography (PD-10) incubate->sec collect Collect Labeled Antibody sec->collect dol Determine Degree of Labeling (DOL) collect->dol

Caption: Workflow for labeling an antibody with this compound NHS ester.

Protocol for In Vivo Imaging using an IVIS system

This protocol provides a general guideline for in vivo fluorescence imaging of mice injected with a this compound-labeled molecule.

Materials:

  • Mice bearing tumors or of interest for the study.

  • This compound-labeled molecule in a sterile, injectable solution (e.g., sterile PBS).

  • Anesthesia (e.g., isoflurane).

  • In Vivo Imaging System (IVIS) or similar fluorescence imager.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage inside the imaging system.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the labeled molecule to determine the level of autofluorescence.

  • Injection:

    • Inject the this compound-labeled molecule via the desired route of administration (e.g., intravenous tail vein injection). The dose will depend on the specific agent and study design.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).

    • Use appropriate filter sets for this compound (e.g., excitation ~745 nm, emission ~820 nm).

    • Optimize imaging parameters such as exposure time, binning, and f/stop to obtain a good signal-to-noise ratio.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) over the tumor and other organs to quantify the fluorescence signal (radiant efficiency).

G cluster_animal_prep Animal Preparation cluster_imaging Imaging Sequence cluster_analysis Data Analysis anesthetize Anesthetize Mouse position Position in Imaging Chamber anesthetize->position pre_image Acquire Baseline Image position->pre_image inject Inject this compound-Labeled Molecule pre_image->inject post_image Acquire Images at Time Points inject->post_image roi Draw Regions of Interest (ROIs) post_image->roi quantify Quantify Fluorescence Signal roi->quantify

Caption: General workflow for in vivo fluorescence imaging.

Protocol for Ex Vivo Tissue Analysis and Fluorescence Quantification

This protocol outlines the steps for harvesting organs and quantifying the fluorescence to determine the biodistribution of the this compound-labeled molecule.

Materials:

  • Euthanasia agent (e.g., CO2, cervical dislocation).

  • Dissection tools.

  • IVIS or similar fluorescence imager.

  • Homogenizer.

  • Lysis buffer (e.g., RIPA buffer).

  • 96-well black plate.

  • Microplate reader with fluorescence capabilities.

Procedure:

  • Tissue Harvesting:

    • At the final imaging time point, humanely euthanize the mouse.

    • Perfuse the mouse with saline to remove blood from the organs.

    • Carefully dissect the organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, brain, muscle).

  • Ex Vivo Imaging:

    • Arrange the excised organs on a non-fluorescent surface within the imaging system.

    • Acquire a fluorescence image of the organs using the same settings as the in vivo imaging.

  • Tissue Homogenization and Quantification:

    • Weigh each organ.

    • Homogenize each organ in a known volume of lysis buffer.

    • Centrifuge the homogenates to pellet debris and collect the supernatant.

    • Pipette the supernatants into a 96-well black plate.

    • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for this compound.

  • Standard Curve and Data Analysis:

    • Prepare a standard curve using known concentrations of the this compound-labeled molecule diluted in tissue homogenate from an untreated animal.[11][12][13]

    • Use the standard curve to determine the concentration of the labeled molecule in each organ sample.

    • Calculate the %ID/g for each organ.

G cluster_harvest Tissue Harvesting cluster_imaging Ex Vivo Imaging cluster_quantification Quantitative Analysis euthanize Euthanize Animal dissect Dissect Organs of Interest euthanize->dissect image_organs Image Excised Organs dissect->image_organs weigh Weigh and Homogenize Tissues dissect->weigh measure Measure Fluorescence in Homogenates weigh->measure calculate Calculate %ID/g measure->calculate std_curve Generate Standard Curve std_curve->calculate

References

Dual-Modality Imaging with Cy7.5 and MRI Contrast Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dual-modality imaging probes combining the near-infrared (NIR) fluorescent dye Cy7.5 and magnetic resonance imaging (MRI) contrast agents. This powerful combination allows for both high-sensitivity fluorescence imaging, ideal for surgical guidance and cellular visualization, and high-resolution anatomical imaging with deep tissue penetration from MRI.

Introduction to Dual-Modality Imaging

Dual-modality imaging leverages the strengths of two distinct imaging techniques to provide a more comprehensive understanding of biological processes in a single examination.[1] The integration of fluorescence imaging with MRI offers a synergistic approach: MRI provides excellent soft tissue contrast and high spatial resolution for anatomical context, while NIR fluorescence imaging with dyes like this compound offers high sensitivity for detecting molecular targets.[2][3] This combination is particularly advantageous for applications such as cancer diagnosis, where MRI can locate tumors deep within the body, and fluorescence can be used for real-time surgical guidance to ensure complete resection.[3][4]

The probes for this dual-modality approach typically consist of a nanoparticle core, which acts as the MRI contrast agent, functionalized with the this compound fluorescent dye. The nanoparticle core can be either a T1-weighted contrast agent, such as gadolinium-based nanoparticles, which brighten the image, or a T2-weighted contrast agent, like superparamagnetic iron oxide nanoparticles (SPIONs), which darken the image.[5][6]

Quantitative Data Summary

The performance of dual-modality probes is characterized by several key parameters. For the MRI component, the relaxivity (r1 for T1 agents, r2 for T2 agents) indicates the efficiency of the contrast agent in altering the relaxation times of water protons. Higher relaxivity values lead to better image contrast at lower concentrations. For the fluorescence component, the quantum yield (Φf) measures the efficiency of light emission after absorption.

Table 1: Physicochemical and MRI Relaxivity Data of Dual-Modality Nanoparticles

Nanoparticle FormulationCore MaterialHydrodynamic Diameter (nm)r1 Relaxivity (mM⁻¹s⁻¹)r2 Relaxivity (mM⁻¹s⁻¹)r2/r1 RatioCitation
USPIO(this compound)-BBNUltrasmall Superparamagnetic Iron Oxide (USPIO)35.56 ± 0.581.830 ± 0.22570.2 ± 2.538.36[7]
PASP-IOPolyaspartic acid (PASP)–coated IO45 ± 10-105.5-[1]
Gd-DOTA-TPBPGadolinium-DOTA chelate with a two-photon AIE fluorophore-12.35--[8]

Table 2: Optical Properties of Cyanine Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φf)Citation
This compound788808250,0000.12Generic Data
Gd-DOTA-TPBP (in DMSO)---0.4%[8]
Gd-DOTA-TPBP (solid state)---13.1%[8]

Experimental Protocols

Synthesis of this compound-Conjugated Iron Oxide Nanoparticles (T2-Contrast Agent)

This protocol describes a general method for synthesizing this compound-labeled superparamagnetic iron oxide nanoparticles (SPIONs) for dual-modality imaging, adapted from methodologies for similar nanoparticles.[9][10][11]

Materials:

  • Iron (III) chloride hexahydrate (FeCl3·6H2O)

  • Iron (II) chloride tetrahydrate (FeCl2·4H2O)

  • Ammonium hydroxide (NH4OH)

  • Citric acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized polyethylene glycol (NH2-PEG)

  • This compound-NHS ester

  • Phosphate-buffered saline (PBS)

  • Dialysis membrane (10-20 kDa MWCO)

Protocol:

  • SPION Core Synthesis (Co-precipitation):

    • Dissolve FeCl3·6H2O (2 mmol) and FeCl2·4H2O (1 mmol) in deionized water (50 mL) under nitrogen atmosphere with vigorous stirring.

    • Heat the solution to 80°C.

    • Add ammonium hydroxide (10 mL, 25%) dropwise to the solution. A black precipitate of Fe3O4 nanoparticles will form immediately.

    • Continue stirring for 1 hour at 80°C.

    • Cool the mixture to room temperature and wash the nanoparticles several times with deionized water and ethanol by magnetic separation.

  • Surface Functionalization with PEG:

    • Resuspend the SPIONs in a solution of citric acid (100 mL, 0.5 M) and sonicate for 30 minutes to coat the surface with carboxyl groups.

    • Wash the carboxylated SPIONs with deionized water by magnetic separation to remove excess citric acid.

    • Resuspend the nanoparticles in PBS (pH 7.4).

    • Activate the carboxyl groups by adding EDC (10 mg) and NHS (15 mg) and incubate for 30 minutes at room temperature.

    • Add NH2-PEG (50 mg) to the solution and stir overnight at room temperature to form a stable PEG coating.

    • Purify the PEGylated SPIONs by dialysis against deionized water for 48 hours.

  • Conjugation of this compound:

    • To the purified PEGylated SPIONs, add this compound-NHS ester (1 mg) dissolved in a small amount of DMSO.

    • Stir the reaction mixture for 4-6 hours at room temperature in the dark.

    • Purify the this compound-conjugated SPIONs by dialysis against deionized water for 48 hours to remove unconjugated dye.

    • Lyophilize the final product and store at 4°C, protected from light.

Synthesis of this compound-Conjugated Gadolinium-Based Nanoparticles (T1-Contrast Agent)

This protocol outlines the synthesis of a this compound-labeled gadolinium-based nanoparticle, which can serve as a T1-weighted MRI contrast agent. The methodology is based on encapsulating Gd2O3 cores within a polysiloxane shell that is functionalized with the cyanine dye.[12]

Materials:

  • Gadolinium(III) chloride (GdCl3)

  • Diethylene glycol (DEG)

  • Sodium hydroxide (NaOH)

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound-NHS ester

  • Ethanol

  • Ammonia solution (28-30%)

Protocol:

  • Gadolinium Oxide (Gd2O3) Core Synthesis:

    • Dissolve GdCl3 in DEG and heat to 60°C with stirring.

    • Add a solution of NaOH in DEG and heat the mixture to 180°C for 4 hours to form Gd2O3 nanoparticles.

    • Cool the solution to room temperature.

  • Silica Shell Coating and this compound Conjugation:

    • In a separate flask, react this compound-NHS ester with APTES in anhydrous ethanol to form this compound-APTES.

    • Disperse the Gd2O3 nanoparticles in a solution of ethanol and water.

    • Add TEOS and the this compound-APTES conjugate to the nanoparticle suspension.

    • Initiate the silica shell formation by adding ammonia solution and stir for 24 hours at room temperature.

    • Wash the resulting this compound-Gd2O3@SiO2 nanoparticles several times with ethanol and water by centrifugation.

    • Resuspend the final nanoparticles in PBS for in vitro and in vivo applications.

In Vitro Imaging Protocol

Cell Culture and Labeling:

  • Culture target cells (e.g., cancer cell line) in appropriate medium until 70-80% confluency.

  • Incubate the cells with varying concentrations of the this compound-conjugated nanoparticles (e.g., 10, 25, 50, 100 µg/mL) for 4-24 hours.

  • Wash the cells three times with PBS to remove unbound nanoparticles.

Fluorescence Microscopy:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Mount the cells on a microscope slide with a mounting medium containing DAPI for nuclear counterstaining.

  • Image the cells using a fluorescence microscope equipped with a this compound filter set (Excitation/Emission ~780/810 nm).

In Vitro MRI:

  • After incubation and washing, detach the cells and prepare cell pellets with a known number of cells in microcentrifuge tubes.

  • Place the tubes in a phantom and perform T1-weighted or T2-weighted MRI scans.

  • Analyze the signal intensity changes in the cell pellets compared to control cells not incubated with nanoparticles.

In Vivo Imaging Protocol (Tumor-Bearing Mouse Model)

Animal Model:

  • Establish a tumor xenograft model by subcutaneously injecting a suspension of cancer cells into the flank of immunodeficient mice.

  • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

Probe Administration and Imaging:

  • Anesthetize the mouse using isoflurane or a similar anesthetic.

  • Administer the this compound-conjugated nanoparticles via tail vein injection at a predetermined dose (e.g., 10 mg/kg body weight).

  • MRI:

    • Acquire T1-weighted or T2-weighted MR images before and at various time points after injection (e.g., 1, 4, 12, 24 hours) to monitor the accumulation of the contrast agent in the tumor.

  • Fluorescence Imaging:

    • Using an in vivo imaging system (IVIS) or a similar device, acquire whole-body fluorescence images at the same time points as the MRI scans.

    • Use an appropriate filter set for this compound (e.g., excitation 745 nm, emission 820 nm).

  • Ex Vivo Imaging:

    • After the final in vivo imaging time point, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Perform ex vivo fluorescence imaging on the excised tissues to confirm the biodistribution of the nanoparticles.

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Nanoparticle Core Synthesis Surface_Mod Surface Modification Synthesis->Surface_Mod Conjugation This compound Conjugation Surface_Mod->Conjugation Purification Purification & Characterization Conjugation->Purification Incubation Incubation with Nanoparticles Purification->Incubation Injection Probe Injection Purification->Injection Cell_Culture Cell Culture Cell_Culture->Incubation Imaging Fluorescence & MR Imaging of Cells Incubation->Imaging Animal_Model Tumor Model Development Animal_Model->Injection Dual_Imaging Dual-Modality (MRI & Fluorescence) Imaging Injection->Dual_Imaging Ex_Vivo Ex Vivo Analysis Dual_Imaging->Ex_Vivo

Caption: Experimental workflow for dual-modality imaging.

Dual_Modality_Probe cluster_mri MRI Component cluster_fluorescence Fluorescence Component cluster_linker Linker/Coating Probe Dual-Modality Probe MRI_Core MRI Contrast Agent Core (e.g., Fe3O4, Gd2O3) Probe->MRI_Core provides T1/T2 contrast Cy7_5 This compound Dye Probe->Cy7_5 provides NIR fluorescence Linker Biocompatible Coating (e.g., PEG, Silica) Probe->Linker ensures stability

Caption: Components of a dual-modality imaging probe.

Signaling_Pathway_Analogy cluster_probe Probe Administration and Targeting cluster_imaging Signal Generation and Detection Injection Systemic Injection of Probe Circulation Blood Circulation Injection->Circulation EPR Enhanced Permeability and Retention (EPR) Effect Circulation->EPR Tumor_Accumulation Probe Accumulation in Tumor EPR->Tumor_Accumulation MRI_Signal MRI Signal (T1 or T2 Contrast) Tumor_Accumulation->MRI_Signal Fluorescence_Signal Fluorescence Signal (this compound Emission) Tumor_Accumulation->Fluorescence_Signal MRI_Detection MRI Scanner Detection MRI_Signal->MRI_Detection Fluorescence_Detection Optical Imager Detection Fluorescence_Signal->Fluorescence_Detection

Caption: Logical flow from probe administration to signal detection.

References

Troubleshooting & Optimization

Cy7.5 Labeling Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy7.5 labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for your this compound conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound NHS ester?

A1: The optimal pH for labeling primary amines with N-hydroxysuccinimide (NHS) esters like this compound NHS ester is between 8.0 and 9.0.[1] A commonly recommended pH is 8.5 ± 0.5.[2] At this pH, the primary amino groups on the protein are deprotonated and readily reactive with the NHS ester, while the rate of hydrolysis of the NHS ester is manageable.

Q2: What concentration of protein should I use for labeling?

A2: For optimal labeling efficiency, it is recommended to use a protein concentration in the range of 2-10 mg/mL.[2] Concentrations lower than 2 mg/mL can significantly decrease the labeling efficiency.[2]

Q3: What is the recommended molar ratio of this compound dye to protein?

A3: A common starting point for the molar ratio of this compound NHS ester to protein is around 10:1.[2] However, the optimal ratio can vary depending on the protein and the desired degree of labeling. For some applications, a lower dye-to-protein ratio of 2-4 may be preferable to avoid fluorescence quenching that can occur with cyanine dyes at high labeling densities.

Q4: What buffers should I use for the labeling reaction?

A4: It is crucial to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the this compound NHS ester, thereby reducing labeling efficiency.[2] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate buffer, adjusted to the optimal pH.[1]

Q5: How should I prepare and store the this compound NHS ester?

A5: this compound NHS ester is sensitive to moisture and should be stored desiccated at -20°C.[3] It is recommended to dissolve the dye in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4] Aqueous solutions of NHS esters are not stable and should be used right away.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer. The reaction pH is outside the optimal range of 8.0-9.0.Adjust the pH of the protein solution to 8.5 using 1 M sodium bicarbonate or a similar amine-free base.[2]
Presence of primary amines in the buffer. Buffers containing Tris or glycine are competing with the protein for the dye.Dialyze the protein against an amine-free buffer like PBS before starting the labeling reaction.
Low protein concentration. The concentration of the protein is below the recommended 2 mg/mL.Concentrate the protein solution to at least 2 mg/mL, ideally within the 2-10 mg/mL range, to improve the reaction kinetics.[2]
Hydrolysis of this compound NHS ester. The dye was exposed to moisture or prepared in an aqueous solution too far in advance.Prepare the this compound NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[4]
Precipitation of the Conjugate High degree of labeling. Over-labeling can lead to decreased solubility of the protein conjugate.Reduce the molar ratio of dye to protein in the labeling reaction.
Poor solubility of the this compound dye. The non-sulfonated form of this compound has low aqueous solubility.Use a sulfonated version of this compound for improved water solubility. Ensure the amount of organic solvent (DMSO/DMF) used to dissolve the dye is kept to a minimum, typically less than 10% of the total reaction volume.
Low Fluorescence of the Conjugate Fluorescence quenching. A high degree of labeling can cause self-quenching of the cyanine dye molecules.Decrease the dye-to-protein molar ratio. Aim for a degree of labeling (DoL) between 2 and 4 for optimal brightness.
Degradation of the dye. The dye may have been exposed to light for extended periods.Protect the dye and the labeling reaction from light.
Inconsistent Results Inaccurate quantification of protein or dye. Errors in concentration measurement lead to variability in molar ratios.Accurately determine the protein concentration using a reliable method (e.g., BCA assay). Ensure the dye is fully dissolved before use.
Variability in reaction time or temperature. Inconsistent incubation conditions can affect the outcome.Standardize the reaction time and temperature for all experiments. A typical reaction is carried out for 1 hour at room temperature.

Quantitative Data

Table 1: Influence of pH on the Hydrolysis Rate of NHS Esters

The efficiency of the labeling reaction is a balance between the reaction of the NHS ester with the protein's primary amines and its hydrolysis in the aqueous buffer. Higher pH increases the rate of both reactions. The data below shows the half-life of hydrolysis for NHS esters at different pH values.

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004-5 hours[5]
8.6410 minutes[5]

This data illustrates why maintaining the pH in the recommended 8.0-8.5 range is critical. While a higher pH increases the reactivity of the primary amines, it also significantly accelerates the hydrolysis of the dye, which can lead to lower labeling efficiency if the reaction is not optimized.

Table 2: Recommended Starting Conditions for this compound Labeling

ParameterRecommended ValueRationale
Protein Concentration 2 - 10 mg/mL[2]Higher concentrations favor the labeling reaction over hydrolysis.
Reaction pH 8.5 ± 0.5[2]Optimal balance between amine reactivity and NHS ester stability.
Dye:Protein Molar Ratio 10:1 (starting point)[2]Provides a good initial excess of dye for efficient labeling. May need optimization.
Reaction Buffer Amine-free (e.g., PBS, Bicarbonate)Prevents competition for the reactive dye.
Reaction Time 1 hourTypically sufficient for the reaction to proceed to completion.
Temperature Room TemperatureConvenient and generally effective for the labeling reaction.

Experimental Protocols

Protocol 1: this compound Labeling of an Antibody

This protocol is a general guideline for labeling an antibody with a this compound NHS ester.

1. Preparation of the Antibody:

  • Dialyze the antibody against 1X PBS (pH 7.2-7.4) to remove any amine-containing buffers or stabilizers.

  • Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

2. Preparation of the this compound NHS Ester Solution:

  • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use.

3. Calculation of Dye Amount:

  • Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio (e.g., 10:1).

  • Example Calculation for a 10:1 Molar Ratio:

    • Amount of Antibody: 1 mg of IgG (Molecular Weight ≈ 150,000 g/mol )

    • Moles of Antibody: 1 mg / 150,000 g/mol = 6.67 x 10⁻⁹ mol

    • Moles of Dye needed: 6.67 x 10⁻⁹ mol * 10 = 6.67 x 10⁻⁸ mol

    • Molecular Weight of this compound NHS ester: (Check the manufacturer's data sheet, e.g., ~900 g/mol )

    • Mass of Dye needed: 6.67 x 10⁻⁸ mol * 900 g/mol = 6.0 x 10⁻⁵ g = 60 µg

    • Volume of 10 mg/mL Dye Stock: 60 µg / 10 mg/mL = 6 µL

4. Labeling Reaction:

  • Add the calculated volume of the this compound NHS ester solution to the antibody solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

5. Purification of the Conjugate:

  • Remove the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25).

  • Equilibrate the column with 1X PBS (pH 7.2-7.4).

  • Apply the reaction mixture to the column and collect the fractions containing the labeled antibody (typically the first colored fractions to elute).

Protocol 2: Determination of the Degree of Labeling (DoL)

The DoL is the average number of dye molecules conjugated to each protein molecule. It can be determined using absorbance measurements.

1. Measure Absorbance:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~750 nm, A₇₅₀).

2. Calculate the DoL using the following formula:

DoL = (A₇₅₀ * ε_protein) / [(A₂₈₀ - (A₇₅₀ * CF)) * ε_dye]

Where:

  • A₇₅₀: Absorbance of the conjugate at ~750 nm.

  • A₂₈₀: Absorbance of the conjugate at 280 nm.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • ε_dye: Molar extinction coefficient of this compound at ~750 nm (check the manufacturer's data sheet, e.g., ~250,000 M⁻¹cm⁻¹).

  • CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A₇₅₀ of the dye; check the manufacturer's data sheet, e.g., ~0.05).

Visualizations

Cy7_5_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Preparation (2-10 mg/mL in amine-free buffer, pH 8.5) Mix Mix Protein and Dye (e.g., 10:1 molar ratio) Protein_Prep->Mix Dye_Prep This compound NHS Ester Preparation (10 mg/mL in anhydrous DMSO) Dye_Prep->Mix Incubate Incubate (1 hour, Room Temp, Dark) Mix->Incubate Purify Purification (e.g., Desalting Column) Incubate->Purify Analyze Analysis (Calculate DoL) Purify->Analyze

Caption: Workflow for this compound labeling of proteins.

Troubleshooting_Logic Start Low Labeling Efficiency? Check_pH Is pH 8.0-9.0? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.5 Check_pH->Adjust_pH No Check_Concentration Is protein conc. > 2 mg/mL? Check_Buffer->Check_Concentration Yes Change_Buffer Dialyze into amine-free buffer Check_Buffer->Change_Buffer No Check_Dye Was dye prepared fresh? Check_Concentration->Check_Dye Yes Concentrate_Protein Concentrate protein Check_Concentration->Concentrate_Protein No Prepare_Fresh_Dye Prepare fresh dye solution Check_Dye->Prepare_Fresh_Dye No Success Labeling Optimized Check_Dye->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Concentration Concentrate_Protein->Check_Dye Prepare_Fresh_Dye->Success

Caption: Troubleshooting logic for low this compound labeling efficiency.

References

Cy7.5 Low Fluorescence Signal Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Cy7.5. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not detecting any signal from my this compound conjugate. What are the initial checks I should perform?

A1: When no signal is detected, it is crucial to first verify the fundamental components of your experimental setup.

  • Instrument Compatibility and Settings: Confirm that your imaging system or fluorometer is equipped to detect signals in the near-infrared (NIR) range.[1] Some instruments may require a specific NIR-sensitive photomultiplier tube (PMT).[1] Ensure the excitation and emission wavelengths are correctly set for this compound, which are typically around 788 nm for excitation and 808 nm for emission.[2][3]

  • Fluorophore Integrity: Protect your this compound dye and its conjugates from light to prevent photobleaching. Cyanine dyes are susceptible to photobleaching, which can diminish or eliminate the fluorescent signal.[4][5]

  • Positive Controls: If possible, validate your instrument settings with a positive control, such as a sample known to have a strong this compound signal.

Q2: My this compound signal is very weak. What are the common causes for a low signal?

A2: A weak signal can stem from several factors, ranging from the experimental protocol to the inherent properties of the dye.

  • Low Antibody/Protein Concentration: The concentration of your primary antibody or protein may be too low for effective detection.[6] It is recommended to perform a titration to determine the optimal concentration.[6][7]

  • Suboptimal Conjugation: An inefficient conjugation of this compound to your antibody or protein will result in a low degree of labeling (DOL) and consequently a weaker signal. This can be caused by incorrect buffer pH, the presence of primary amines in the buffer (e.g., Tris), or a suboptimal dye-to-protein molar ratio.[5][8][9]

  • Dye Aggregation and Quenching: this compound molecules have a tendency to aggregate, especially in aqueous solutions and at high concentrations, which leads to self-quenching of the fluorescence signal.[1][10] This can result in a significant reduction in fluorescence, sometimes by as much as 90%.[10] Using sulfonated this compound, which has better water solubility, can help mitigate this issue.[1][]

  • Photobleaching: Excessive exposure to light during sample preparation and imaging can cause the fluorophore to photobleach, leading to a weaker signal over time.[12]

Q3: How can I troubleshoot issues related to this compound aggregation and fluorescence quenching?

A3: Aggregation-induced quenching is a significant challenge with cyanine dyes. Here are some strategies to address this:

  • Optimize Dye-to-Protein Ratio: Using an excessively high molar ratio of dye to protein during conjugation can lead to clustering of dye molecules on the protein surface, causing quenching.[10] It's important to optimize this ratio to achieve bright conjugates without significant quenching.[13]

  • Use Water-Soluble Dyes: Non-sulfonated this compound has lower water solubility and is more prone to aggregation in aqueous buffers.[] Using a sulfonated version of this compound can improve water solubility and reduce aggregation.[]

  • Solvent Considerations: For non-sulfonated dyes, dissolving them in an organic solvent like DMSO or DMF before adding them to the reaction mixture can improve solubility and labeling efficiency.[8][]

  • Prevent Aggregation During Storage: Store your this compound conjugates according to the manufacturer's recommendations, typically at >0.5 mg/mL in the presence of a carrier protein like BSA to prevent aggregation and non-specific binding.[14]

Q4: What are the key parameters to consider for the this compound-antibody conjugation protocol?

A4: A successful conjugation is critical for a strong fluorescent signal. Pay close attention to the following:

  • Buffer Conditions: The conjugation reaction should be performed in a buffer free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[5][9] A bicarbonate or borate buffer at a pH of 8.3-8.5 is recommended to ensure the primary amines on the protein are deprotonated and available for reaction.[5][8][9]

  • Protein Concentration: For optimal labeling, the protein concentration should ideally be between 2-10 mg/mL.[5][9] Lower concentrations can significantly reduce labeling efficiency.[9]

  • Molar Ratio of Dye to Protein: A molar excess of the this compound NHS ester is required. A starting point for optimization is often a 10:1 to 15:1 molar ratio of dye to antibody.[5][15] However, this should be optimized for your specific protein.[5]

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature for 1-2 hours with gentle mixing.[5]

  • Purification: After the reaction, it is essential to remove any unconjugated dye using methods like gel filtration (e.g., Sephadex G-25) or dialysis.[8][14]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

ParameterValueNotes
Excitation Maximum ~788 nmVaries slightly depending on the solvent and conjugation.[2][3]
Emission Maximum ~808 nmVaries slightly depending on the solvent and conjugation.[2][3]
Recommended pH for Conjugation 8.3 - 8.5For NHS ester chemistry with primary amines.[8][9]
Recommended Protein Concentration for Conjugation 2 - 10 mg/mLLower concentrations can reduce labeling efficiency.[9]
Starting Molar Ratio (Dye:Protein) 10:1 to 15:1This should be optimized for each specific protein.[5][15]
Potential Signal Loss from Quenching Up to 90%Due to dye aggregation on the surface of the labeled molecule.[10]

Experimental Protocols

Protocol: this compound NHS Ester Conjugation to an Antibody

This protocol outlines the steps for labeling an antibody with a this compound NHS ester.

Materials:

  • Antibody (2-10 mg/mL in a primary amine-free buffer like PBS)

  • This compound NHS Ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate buffer (pH 8.5)

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

  • Shaker/rotator

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., PBS).

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M sodium bicarbonate buffer.

  • Prepare the this compound Stock Solution:

    • Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This should be done immediately before use.[5]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (e.g., 10:1 dye to antibody).

    • Slowly add the this compound solution to the antibody solution while gently vortexing or stirring.[5]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous gentle mixing.[5]

  • Purification:

    • Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.

    • Apply the reaction mixture to the column to separate the labeled antibody from the unconjugated dye.[14]

    • Collect the fractions containing the this compound-labeled antibody. The labeled antibody will typically be in the first colored fraction to elute.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of this compound (~788 nm) to determine the degree of labeling (DOL).

Visualizations

Troubleshooting_Workflow Start Low or No this compound Signal Check_Instrument Verify Instrument Settings (NIR compatibility, Ex/Em wavelengths) Start->Check_Instrument Check_Conjugation Review Conjugation Protocol (Buffer pH, Molar Ratio, Purity) Start->Check_Conjugation Check_Staining Assess Staining Procedure (Antibody concentration, Incubation time) Start->Check_Staining Check_Quenching Investigate Quenching (High DOL, Aggregation) Start->Check_Quenching Solution_Instrument Adjust Settings / Use Correct PMT Check_Instrument->Solution_Instrument Solution_Conjugation Optimize Conjugation Protocol (Re-label with correct parameters) Check_Conjugation->Solution_Conjugation Solution_Staining Titrate Antibody / Optimize Protocol Check_Staining->Solution_Staining Solution_Quenching Use Sulfonated this compound / Optimize DOL Check_Quenching->Solution_Quenching End Signal Restored Solution_Instrument->End Solution_Conjugation->End Solution_Staining->End Solution_Quenching->End

Caption: Troubleshooting workflow for low this compound fluorescence signal.

Conjugation_Pathway cluster_reactants Reactants cluster_products Products Antibody Antibody with Primary Amines (-NH2) Reaction Conjugation Reaction (pH 8.3-8.5) Antibody->Reaction Cy7_5_NHS This compound-NHS Ester Cy7_5_NHS->Reaction Labeled_Antibody This compound-Labeled Antibody Reaction->Labeled_Antibody NHS_byproduct NHS Byproduct Reaction->NHS_byproduct Quenching_Diagram cluster_optimal Optimal Labeling (Good Signal) cluster_quenched Over-Labeling (Quenched Signal) A1 This compound Protein_A Protein A1->Protein_A A2 This compound A2->Protein_A A3 This compound A3->Protein_A B1 This compound B2 This compound B1->B2 Quenching Protein_B Protein B1->Protein_B B3 This compound B2->B3 B2->Protein_B B3->Protein_B B4 This compound B5 This compound B4->B5 B4->Protein_B B5->Protein_B

References

Technical Support Center: Preventing Photobleaching of Cy7.5 in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting and preventing the photobleaching of Cy7.5 in microscopy applications. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a gradual decrease in the fluorescent signal, which can compromise image quality, limit acquisition time, and affect the accuracy of quantitative measurements. While this compound is a near-infrared (NIR) dye known for its relatively high photostability compared to some visible-light fluorophores, it is still susceptible to photobleaching, especially under intense or prolonged illumination.

Q2: What are the main causes of this compound photobleaching?

A2: The primary cause of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS). These highly reactive molecules can then chemically modify and destroy the fluorophore. The rate of photobleaching is influenced by several factors, including the intensity and duration of the excitation light, the concentration of oxygen in the sample environment, and the intrinsic photostability of the dye itself.

Q3: How can I prevent or minimize this compound photobleaching?

A3: A multi-faceted approach is most effective:

  • Use Antifade Reagents: Incorporate a commercially available or homemade antifade mounting medium into your sample preparation.

  • Optimize Imaging Parameters: Minimize the exposure of your sample to excitation light by reducing laser power, decreasing exposure time, and limiting the number of images acquired.

  • Proper Sample Preparation: Ensure optimal labeling and mounting of your sample to maximize the initial signal, which can allow for the use of lower excitation intensities.

  • Choose the Right Imaging System: Utilize a microscope with a sensitive detector that allows for the use of lower laser powers.

Q4: Are there antifade reagents specifically designed for this compound?

A4: While many antifade reagents are marketed for a broad range of fluorophores, some are formulated to provide better protection for near-infrared dyes. It is recommended to choose a reagent that is validated for use with cyanine dyes or the far-red spectrum. See the table below for a comparison of common antifade reagents.

Troubleshooting Guide

Problem: My this compound signal is weak from the start.

Potential CauseSuggested Solution
Low Labeling Efficiency Optimize your antibody or probe concentration and incubation time. Ensure the conjugation of this compound to your molecule of interest was successful.
Incorrect Filter Sets Verify that the excitation and emission filters on the microscope are appropriate for this compound (Ex/Em maxima ~750/777 nm). Far-red fluorescence is not visible to the human eye and requires a suitable camera for detection.[1]
Suboptimal Mounting Medium pH The fluorescence of some cyanine dyes can be pH-sensitive. Use a mounting medium with a pH between 7.0 and 7.5 for optimal signal.
Aggregation of the Dye High concentrations of cyanine dyes can lead to aggregation and self-quenching. Use the recommended concentration of your this compound conjugate.

Problem: My this compound signal fades very quickly during imaging.

Potential CauseSuggested Solution
High Laser Power Reduce the laser power to the lowest level that provides an adequate signal-to-noise ratio.
Long Exposure Times Decrease the camera exposure time. If the signal becomes too weak, you may need to increase the gain, but be mindful of introducing noise.
Excessive Number of Acquisitions For time-lapse experiments, increase the interval between image captures. For Z-stacks, reduce the number of slices or use a larger step size if possible.
Ineffective Antifade Reagent Ensure your antifade reagent is fresh and has been stored correctly. Consider trying a different formulation. Some antifade reagents containing p-phenylenediamine (PPD) may quench cyanine dyes.[2]
Presence of Oxygen For fixed-cell imaging, ensure the mounting medium is sealed properly to minimize oxygen exposure. For live-cell imaging, consider using an oxygen scavenging system if compatible with your cells.

Quantitative Data on Antifade Reagents

While direct quantitative comparisons of antifade reagents specifically for this compound are limited in published literature, the following table summarizes common commercial antifade reagents and their general properties, which can guide your selection. The effectiveness of an antifade reagent can be fluorophore-specific, so empirical testing is often necessary.

Antifade ReagentKey Components/MechanismRecommended ForCuring TimeRefractive Index (Cured)
ProLong™ Gold Antifade Mountant Proprietary antioxidantBroad spectrum of dyes24 hours~1.47[3]
VECTASHIELD® Antifade Mounting Medium Proprietary, non-glycerol basedBroad spectrum of dyes, compatible with Cy5[4]Non-hardening~1.45[4]
SlowFade™ Gold Antifade Reagent Proprietary antioxidantBroad spectrum of dyesNon-hardening~1.42
n-Propyl gallate (NPG) based (homemade) Free radical scavengerGeneral useNon-hardening~1.47 (in glycerol)
Trolox (Vitamin E analog) Triplet state quencherLive-cell imaging, compatible with cyanine dyesN/A (added to media)N/A

Experimental Protocols

Protocol 1: Immunofluorescence Staining and Mounting for Fixed Cells with this compound

This protocol provides a general workflow for immunofluorescence staining and mounting to minimize photobleaching of this compound.

Materials:

  • Fixed cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody

  • This compound-conjugated secondary antibody

  • Antifade mounting medium (e.g., ProLong™ Gold)

  • Microscope slides

  • Nail polish or sealant

Procedure:

  • Permeabilization: If your target is intracellular, incubate the fixed cells in permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS and then incubate in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Carefully remove the coverslip from the washing buffer, and wick away excess PBS with the edge of a laboratory wipe.

    • Place a drop of antifade mounting medium onto the microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (e.g., 24 hours at room temperature in the dark for ProLong™ Gold).[5]

  • Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and to minimize oxygen exposure.

  • Storage: Store the slides at 4°C, protected from light, until imaging.

Protocol 2: Live-Cell Imaging with this compound

Materials:

  • Live cells expressing a this compound-labeled protein or stained with a this compound probe

  • Live-cell imaging medium (phenol red-free)

  • Antifade supplement for live-cell imaging (e.g., Trolox)

  • Environmental chamber for the microscope (to maintain temperature, humidity, and CO2)

Procedure:

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy.

  • Labeling: If applicable, label the cells with your this compound probe according to your specific protocol, followed by washing with imaging medium.

  • Antifade Treatment (Optional): If using an antifade supplement, add it to the imaging medium at the recommended concentration and incubate for the specified time.

  • Microscope Setup:

    • Turn on the environmental chamber and allow it to equilibrate to the desired temperature (e.g., 37°C) and CO2 levels (e.g., 5%).

    • Place the sample on the microscope stage and allow it to acclimate.

  • Image Acquisition Settings:

    • Find your cells: Use brightfield or DIC to locate the cells of interest to minimize fluorescence excitation.

    • Laser Power: Start with a very low laser power (e.g., 1-5%) and gradually increase it only until you can clearly distinguish your signal from the background.

    • Exposure Time/Dwell Time: Use the shortest possible exposure time that provides a good signal-to-noise ratio.

    • Binning: If your camera supports it, consider using 2x2 or 4x4 binning to increase sensitivity and allow for shorter exposure times, at the expense of some spatial resolution.

    • Time-lapse Imaging: Use the longest possible interval between time points that will still capture the dynamics of your biological process.

  • Image Acquisition: Acquire your images, keeping the sample in the dark between acquisitions.

Visualizations

Photobleaching_Process Fluorophore_GS This compound (Ground State) Fluorophore_ES This compound (Excited Singlet State) Fluorophore_GS->Fluorophore_ES Absorption Excitation Excitation Light (e.g., 750 nm laser) Excitation->Fluorophore_GS Fluorophore_ES->Fluorophore_GS Emission Fluorescence Fluorescence Emission (~777 nm) Fluorophore_ES->Fluorescence Fluorophore_TS This compound (Excited Triplet State) Fluorophore_ES->Fluorophore_TS ISC Bleached_Fluorophore Photobleached this compound (Non-fluorescent) Fluorophore_ES->Bleached_Fluorophore ISC Intersystem Crossing (ISC) Oxygen Molecular Oxygen (O2) Fluorophore_TS->Oxygen Energy Transfer Fluorophore_TS->Bleached_Fluorophore ROS Reactive Oxygen Species (ROS) Oxygen->ROS ROS->Fluorophore_ES Chemical Reaction ROS->Fluorophore_TS Chemical Reaction Antifade Antifade Reagent (e.g., Trolox) Antifade->Fluorophore_TS Quenches Triplet State Antifade->ROS Scavenges ROS

Caption: The photobleaching pathway of this compound and points of intervention for antifade reagents.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Mounting & Imaging Fixation 1. Cell Fixation Permeabilization 2. Permeabilization Fixation->Permeabilization Blocking 3. Blocking Permeabilization->Blocking Primary_Ab 4. Primary Antibody Incubation Blocking->Primary_Ab Wash1 5. Washing Primary_Ab->Wash1 Secondary_Ab 6. This compound Secondary Antibody Incubation (Protect from light) Wash1->Secondary_Ab Wash2 7. Final Washing (Protect from light) Secondary_Ab->Wash2 Mounting 8. Mounting with Antifade Reagent Wash2->Mounting Curing 9. Curing (in dark) Mounting->Curing Imaging 10. Image Acquisition Curing->Imaging

Caption: Workflow for immunofluorescence staining with this compound to minimize photobleaching.

Troubleshooting_Workflow Start Problem: This compound Signal Fading Check_Laser Is Laser Power Minimized? Start->Check_Laser Reduce_Laser Action: Reduce Laser Power Check_Laser->Reduce_Laser No Check_Exposure Is Exposure Time Minimized? Check_Laser->Check_Exposure Yes Reduce_Laser->Check_Exposure Reduce_Exposure Action: Reduce Exposure Time Check_Exposure->Reduce_Exposure No Check_Antifade Using Antifade Reagent? Check_Exposure->Check_Antifade Yes Reduce_Exposure->Check_Antifade Use_Antifade Action: Use a Suitable Antifade Reagent Check_Antifade->Use_Antifade No Check_Reagent_Quality Is Antifade Reagent Fresh and Stored Correctly? Check_Antifade->Check_Reagent_Quality Yes Check_Mounting Is Sample Properly Sealed? Use_Antifade->Check_Mounting Replace_Reagent Action: Replace Antifade Reagent Check_Reagent_Quality->Replace_Reagent No Check_Reagent_Quality->Check_Mounting Yes Replace_Reagent->Check_Mounting Seal_Sample Action: Seal Coverslip to Exclude Oxygen Check_Mounting->Seal_Sample No Further_Optimization Consider Further Optimization: - More sensitive detector - Alternative dye Check_Mounting->Further_Optimization Yes Seal_Sample->Further_Optimization

Caption: A logical workflow for troubleshooting this compound photobleaching.

References

How to reduce background fluorescence in Cy7.5 imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cy7.5 imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in this compound imaging?

High background fluorescence in this compound imaging can originate from several sources, broadly categorized as sample-related and experimental-procedure-related.

  • Sample-Related Sources:

    • Autofluorescence: Tissues and cells contain endogenous fluorophores that can emit light in the near-infrared (NIR) spectrum, contributing to background noise. Common sources of autofluorescence include collagen, elastin, lipofuscin, and chlorophyll from animal diet.[1][2]

    • Non-specific binding: The this compound-conjugated antibody or probe may bind to off-target sites in the tissue or on the cell surface, leading to a generalized background signal.

  • Experimental-Procedure-Related Sources:

    • Suboptimal antibody/probe concentration: Using too high a concentration of the fluorescently labeled reagent can lead to increased non-specific binding and background.[1]

    • Inadequate washing: Insufficient washing steps after incubation with the fluorescent probe can leave unbound molecules in the sample, contributing to background fluorescence.

    • Inappropriate blocking: Incomplete blocking of non-specific binding sites on the tissue or membrane can result in high background.

    • Imaging system settings: Incorrect excitation and emission filter settings, excessive laser power, or long exposure times can increase background noise and contribute to photobleaching.

    • Dietary components: For in vivo imaging, chlorophyll from standard rodent chow is a significant source of autofluorescence in the gastrointestinal tract.[3]

Q2: How can I reduce autofluorescence from my tissue samples?

Several methods can be employed to reduce tissue autofluorescence:

  • Use of Quenching Agents: Reagents like Sudan Black B and TrueBlack™ can be used to quench autofluorescence, particularly from lipofuscin.[4][5][6][7][8] TrueBlack™ is often preferred as it introduces less background in the red and far-red channels compared to Sudan Black B.[4][5][9]

  • Photobleaching: Intentionally exposing the sample to the excitation light before imaging can "burn out" some of the endogenous fluorophores, reducing their contribution to the background.

  • Spectral Unmixing: If your imaging system has the capability, spectral unmixing algorithms can be used to differentiate the specific this compound signal from the broad emission spectrum of autofluorescence.

  • Choice of Fluorophore: While you are using this compound, for future experiments, selecting dyes with narrower emission spectra can help distinguish their signal from broad autofluorescence.[1]

  • For in vivo imaging, dietary modification is crucial. Switching rodents from a standard chlorophyll-containing chow to a purified, alfalfa-free diet for at least one week before imaging can dramatically reduce autofluorescence from the gut.[3]

Q3: What is the optimal way to block for non-specific binding in this compound immunofluorescence?

Effective blocking is critical to minimize non-specific antibody binding. Here are some key considerations:

  • Choice of Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and serum from the same species as the secondary antibody. For near-infrared applications, commercial blocking buffers specifically formulated for low background are often recommended. It is important to note that BSA can sometimes fluoresce and contribute to background in NIR imaging.[10]

  • Concentration and Incubation Time: The concentration of the blocking agent and the incubation time should be optimized. Typically, a 1-5% solution of BSA or 5% non-fat dry milk for 1 hour at room temperature or overnight at 4°C is a good starting point.

  • Inclusion of Detergents: Adding a mild detergent like Tween-20 (0.05-0.1%) to the blocking and washing buffers can help reduce non-specific interactions.

Q4: How do I optimize my imaging parameters to improve the signal-to-noise ratio (SNR)?

Optimizing your microscope settings is essential for achieving a high signal-to-noise ratio:

  • Excitation and Emission Filters: Ensure that your filter set is appropriate for this compound, which has an absorption maximum around 750 nm and an emission maximum around 776 nm. Using narrow bandpass filters can help to exclude out-of-spectrum background light.

  • Exposure Time: Use the shortest exposure time that provides a sufficient signal. Longer exposure times not only increase the signal from your probe but also the background noise and the risk of photobleaching.[11][12]

  • Laser Power/Light Intensity: Use the lowest laser power or light intensity necessary to excite your sample. High-intensity light can increase photobleaching and damage the sample.[13][14]

  • Detector Gain: Adjust the detector gain to amplify the signal without significantly increasing the noise.

  • Binning: For CCD cameras, pixel binning can increase the signal-to-noise ratio, but at the cost of spatial resolution.[12][15]

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during this compound imaging.

Problem: High Uniform Background

This is often characterized by a general haze across the entire image, obscuring the specific signal.

Troubleshooting Workflow:

high_uniform_background start High Uniform Background check_unstained Image Unstained Control start->check_unstained autofluorescence High Autofluorescence check_unstained->autofluorescence Yes no_autofluorescence Low Autofluorescence check_unstained->no_autofluorescence No autofluorescence_solutions Implement Autofluorescence Reduction Protocol: - Use quenching agent (TrueBlack™) - Switch to purified diet (in vivo) - Photobleach sample autofluorescence->autofluorescence_solutions check_staining_protocol Review Staining Protocol no_autofluorescence->check_staining_protocol end Improved Signal-to-Noise autofluorescence_solutions->end optimize_concentration Optimize Antibody/Probe Concentration (Titration) check_staining_protocol->optimize_concentration Concentration too high? improve_washing Increase Washing Steps (Volume and Duration) check_staining_protocol->improve_washing Washing insufficient? optimize_blocking Optimize Blocking (Agent, Concentration, Time) check_staining_protocol->optimize_blocking Blocking inadequate? check_imaging_settings Review Imaging Settings check_staining_protocol->check_imaging_settings Staining protocol optimized optimize_concentration->end improve_washing->end optimize_blocking->end adjust_exposure Reduce Exposure Time/ Laser Power check_imaging_settings->adjust_exposure Settings suboptimal? check_imaging_settings->end Settings optimal adjust_exposure->end

Caption: Troubleshooting workflow for high uniform background.

Problem: Non-Specific Staining or Speckled Background

This appears as distinct, off-target staining or bright speckles in the image.

Troubleshooting Workflow:

speckled_background start Non-Specific or Speckled Background check_secondary_control Image Secondary-Only Control start->check_secondary_control secondary_issue Secondary Antibody Non-Specific Binding check_secondary_control->secondary_issue Staining Present no_secondary_issue Secondary Antibody OK check_secondary_control->no_secondary_issue No Staining secondary_solutions Use Pre-adsorbed Secondary Ab or Change Blocking Serum secondary_issue->secondary_solutions check_probe_aggregation Check for Probe Aggregation no_secondary_issue->check_probe_aggregation end Clean, Specific Signal secondary_solutions->end aggregation_present Probe Aggregation Likely check_probe_aggregation->aggregation_present Speckles Observed no_aggregation No Obvious Aggregation check_probe_aggregation->no_aggregation Uniform Non-specific Staining aggregation_solutions Centrifuge/Filter Probe Solution Before Use Use Sulfonated this compound for Better Solubility aggregation_present->aggregation_solutions check_tissue_prep Review Tissue Preparation no_aggregation->check_tissue_prep aggregation_solutions->end tissue_prep_issue Inadequate Permeabilization or Fixation check_tissue_prep->tissue_prep_issue Potential Issue tissue_prep_ok Tissue Prep Seems OK check_tissue_prep->tissue_prep_ok Seems OK tissue_prep_solutions Optimize Fixation and Permeabilization Steps tissue_prep_issue->tissue_prep_solutions tissue_prep_ok->end tissue_prep_solutions->end

Caption: Troubleshooting workflow for non-specific or speckled background.

Data on Background Reduction Strategies

The following tables summarize quantitative data on various strategies to reduce background fluorescence.

Table 1: Effect of Diet on In Vivo Autofluorescence

Diet TypeReduction in Abdominal Autofluorescence (vs. Standard Chow)Reference
Alfalfa-freeSubstantial Decrease[3]
PurifiedSignificant Decrease (up to 2 orders of magnitude)[3]

Table 2: Comparison of Autofluorescence Quenching Agents

Quenching AgentEfficacy on LipofuscinBackground in Far-Red ChannelReference
Sudan Black BEffectiveHigh[4][5][6]
TrueBlack™Highly EffectiveLow[4][5][9]

Table 3: General Signal-to-Noise Ratio (SNR) Improvements with Optimized Imaging Parameters

Optimization TechniqueExpected SNR ImprovementReference
Optimized Exposure TimeVaries, can be significant[11][12]
Software Pixel Binning (e.g., 5x5)Up to 5-fold[12]
Time Domain BinningCan be significant (e.g., from 53.2 dB to 59.8 dB in one study)[12]

Key Experimental Protocols

Protocol 1: Reducing Autofluorescence with TrueBlack™ Treatment (Pre-staining)

  • Deparaffinize and rehydrate tissue sections as per standard protocols.

  • Perform antigen retrieval if necessary.

  • Wash sections 2 x 5 minutes in PBS.

  • Incubate sections in 1X TrueBlack™ solution for 30 seconds at room temperature.

  • Wash sections 3 x 5 minutes in PBS.

  • Proceed with your standard immunofluorescence staining protocol, ensuring all subsequent antibody dilutions and washes are done in buffers without detergent.

Protocol 2: CUBIC Tissue Clearing for Deep Tissue Imaging with this compound

This protocol is adapted from the advanced CUBIC method for whole-organ clearing.[2][4]

Reagent Preparation:

  • CUBIC-L (Delipidation): 10 wt% N-butyldiethanolamine, 10 wt% Triton X-100 in water.

  • CUBIC-R (Refractive Index Matching): 45 wt% antipyrine, 30 wt% nicotinamide in water.

Procedure for a mouse brain:

  • Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fix the dissected organ in 4% PFA overnight at 4°C.

  • Wash the organ in PBS with gentle shaking for 2 hours, changing the PBS every 30 minutes.

  • Immerse the organ in CUBIC-L at 37°C with gentle shaking. Replace the solution every 1-2 days. Clearing can take several days to two weeks depending on the tissue.

  • Once the tissue is transparent, wash it extensively in PBS with 0.5% Triton X-100 for 24 hours, changing the solution every 2-3 hours.

  • Perform immunostaining with your this compound-conjugated antibody. Due to the size of the cleared organ, this may require incubation for several days to a week at 37°C.

  • After staining and washing, immerse the organ in CUBIC-R for refractive index matching for 1-2 days at room temperature.

  • Image the cleared and stained organ using a light-sheet or confocal microscope.

Protocol 3: Preventing this compound Aggregation

Dye aggregation can lead to fluorescence quenching and speckled background.

  • Use Sulfonated Dyes: Whenever possible, use sulfonated versions of this compound, as they have increased water solubility and a reduced tendency to aggregate.[]

  • Solvent Considerations: If using non-sulfonated this compound, dissolve the dye in a small amount of organic solvent (e.g., DMSO or DMF) before adding it to your aqueous buffer.

  • Centrifugation/Filtration: Before use, centrifuge your this compound-conjugated antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates. Carefully collect the supernatant for staining. Alternatively, filter the solution through a 0.22 µm filter.

  • Avoid High Concentrations: Work with the optimal, lowest effective concentration of your this compound conjugate, as determined by titration. High concentrations promote aggregation.[17]

  • Inclusion of Detergents: Including a low concentration of a non-ionic detergent like Tween-20 (0.05%) in your antibody diluent can help prevent aggregation.

Disclaimer: These protocols are intended as a guide. Optimization may be required for your specific application and sample type. Always refer to the manufacturer's instructions for specific reagents.

References

Solving Cy7.5 dye aggregation and precipitation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy7.5 dye. Find solutions to common aggregation and precipitation issues to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound dye and what are its primary applications?

A: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine dye family. Its fluorescence emission in the NIR spectrum makes it ideal for applications requiring deep tissue penetration and minimal background autofluorescence. Common applications include in vivo imaging, fluorescence microscopy, and flow cytometry for labeling proteins, antibodies, peptides, and nucleic acids.[1][2]

Q2: What is the difference between sulfonated and non-sulfonated this compound dye?

A: The primary difference lies in their water solubility. Sulfonated this compound contains sulfonic acid groups that significantly increase its hydrophilicity, making it highly soluble in aqueous buffers.[3][4][][6] Non-sulfonated this compound has low aqueous solubility and typically requires the use of organic co-solvents like DMSO or DMF for dissolution and labeling reactions.[3][4][][7]

Q3: Why is my this compound dye aggregating and precipitating out of solution?

A: Aggregation and precipitation of this compound dye, particularly the non-sulfonated form, are common issues driven by several factors:

  • Low Aqueous Solubility: Non-sulfonated this compound is inherently hydrophobic and tends to self-associate in aqueous environments to minimize contact with water.[3][4][7]

  • High Concentration: At high concentrations, the intermolecular forces between dye molecules increase, promoting the formation of aggregates.[8]

  • Presence of Salts: High concentrations of salts in the buffer can increase the ionic strength of the solution, which can promote dye aggregation.[9][10]

  • Inappropriate Solvent: Using a solvent in which the dye has poor solubility will lead to precipitation.

Q4: How does aggregation affect the fluorescent properties of this compound?

A: Aggregation typically leads to fluorescence quenching.[8] When this compound molecules are in close proximity within an aggregate, their excited states can interact in a way that promotes non-radiative decay pathways, reducing the quantum yield of fluorescence. This can result in a significant decrease or complete loss of the fluorescent signal.

Q5: What are the recommended storage conditions for this compound dye and its stock solutions?

A:

  • Solid Dye: Store at -20°C, protected from light and moisture.[1][2]

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store stock solutions in an anhydrous solvent like DMSO or DMF at -20°C or -80°C for extended stability. Stock solutions are typically stable for up to 1 month at -20°C and up to 6 months at -80°C when protected from light.[1][2][11]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound dye.

Issue 1: this compound Dye Precipitation Upon Addition to Aqueous Buffer

Possible Cause Solution
Low aqueous solubility of non-sulfonated this compound. Use a sulfonated version of this compound for better water solubility.[3][4][][6] For non-sulfonated this compound, first dissolve the dye in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution. Then, add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that lead to precipitation.[] The final concentration of the organic co-solvent in the reaction mixture should typically be between 5-20%.[3][4][7]
Dye concentration is too high. Work with the lowest effective concentration of the dye. Perform serial dilutions to determine the optimal concentration for your application that avoids precipitation.
High salt concentration in the buffer. Reduce the salt concentration of your buffer if possible. If high salt is required for your experiment, consider using a sulfonated this compound dye, which is less prone to salt-induced aggregation.[9][10]

Issue 2: Low or No Fluorescent Signal

Possible Cause Solution
Fluorescence quenching due to aggregation. Follow the steps in "Issue 1" to prevent aggregation. Ensure the final dye concentration in your sample is low enough to prevent self-quenching. You can test this by preparing a dilution series and measuring the fluorescence at each concentration.[8]
Incorrect excitation or emission wavelengths. Ensure your instrument's filter sets and settings are appropriate for this compound. The typical excitation maximum is around 750 nm and the emission maximum is around 773-780 nm.[][8]
Photobleaching. Minimize the exposure of the dye to light during handling, storage, and experiments. Use an anti-fade mounting medium for microscopy applications.
pH of the solution. While cyanine dyes are generally stable over a wide pH range, extreme pH values can affect fluorescence.[12][13][14] Maintain the pH of your experimental buffer within the recommended range for your specific application (e.g., pH 8.0-9.0 for NHS ester labeling).[1][11][15]
Degradation of the dye. Ensure the dye has been stored correctly and is within its expiration date. Prepare fresh stock solutions from solid dye for critical experiments.

Quantitative Data

Table 1: Solubility of this compound and Related Cyanine Dyes

Dye Solvent Solubility Reference
Sulfonated this compoundWaterGood[9]
Non-sulfonated Cy7DMSO~10 mg/mL[16]
Non-sulfonated Cy7DMF~10 mg/mL[16]
Non-sulfonated Cy7Ethanol~5 mg/mL[16]
Non-sulfonated Cy7PBS (pH 7.2)~1 mg/mL[16]
Sulfonated this compoundH₂O25 mg/mL (with sonication and heating to 60°C)[2]

Table 2: Recommended Buffer Conditions for this compound NHS Ester Labeling

Parameter Recommendation Rationale
pH 8.0 - 9.0The reaction between NHS esters and primary amines is most efficient at a slightly alkaline pH.[1][11][15]
Buffer Type Amine-free buffers (e.g., phosphate, bicarbonate, borate)Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester, reducing labeling efficiency.[1]
Additives Avoid ammonium saltsAmmonium ions will react with the NHS ester.

Experimental Protocols

Protocol 1: Preparation of a this compound NHS Ester Stock Solution

  • Allow the vial of solid this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve a stock solution concentration of 10 mg/mL or 10 mM.[1][11][17]

  • Vortex the vial until the dye is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[1][11]

Protocol 2: Labeling of Proteins with this compound NHS Ester

  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[1][11]

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against the labeling buffer before use.

  • Reaction Setup:

    • Calculate the required amount of this compound NHS ester. A molar ratio of 10:1 (dye:protein) is a common starting point, but this may need to be optimized for your specific protein.[1][11]

    • While gently vortexing the protein solution, add the calculated volume of the this compound NHS ester stock solution dropwise.

  • Incubation:

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11][15][17] Gentle mixing during incubation can improve labeling efficiency.

  • Purification:

    • Remove the unreacted dye and byproducts from the labeled protein using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[1][15]

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute from the column.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for this compound).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Prepare Protein Solution Prepare Protein Solution Mix Dye and Protein Mix Dye and Protein Prepare Protein Solution->Mix Dye and Protein Prepare Dye Stock Solution Prepare Dye Stock Solution Prepare Dye Stock Solution->Mix Dye and Protein Incubate Incubate Mix Dye and Protein->Incubate Gel Filtration Gel Filtration Incubate->Gel Filtration Collect Labeled Protein Collect Labeled Protein Gel Filtration->Collect Labeled Protein

Caption: Workflow for Protein Labeling with this compound NHS Ester.

Aggregation_Mechanism Monomeric this compound Monomeric this compound H-Aggregates H-Aggregates Monomeric this compound->H-Aggregates High Concentration Low Solubility J-Aggregates J-Aggregates Monomeric this compound->J-Aggregates High Concentration Low Solubility Precipitate Precipitate H-Aggregates->Precipitate Fluorescence Quenching Fluorescence Quenching H-Aggregates->Fluorescence Quenching J-Aggregates->Precipitate J-Aggregates->Fluorescence Quenching

Caption: Mechanism of this compound Dye Aggregation and Precipitation.

Troubleshooting_Tree Start Start Low/No Fluorescence Low/No Fluorescence Start->Low/No Fluorescence Check Wavelengths Check Wavelengths Low/No Fluorescence->Check Wavelengths Correct? Correct? Check Wavelengths->Correct? Check for Precipitation Check for Precipitation Correct?->Check for Precipitation Yes Adjust Settings Adjust Settings Correct?->Adjust Settings No Precipitate Visible? Precipitate Visible? Check for Precipitation->Precipitate Visible? Address Aggregation Address Aggregation Precipitate Visible?->Address Aggregation Yes Check Dye Concentration Check Dye Concentration Precipitate Visible?->Check Dye Concentration No Address Aggregation->Check Dye Concentration Concentration Too High? Concentration Too High? Check Dye Concentration->Concentration Too High? Dilute Sample Dilute Sample Concentration Too High?->Dilute Sample Yes Check Dye Viability Check Dye Viability Concentration Too High?->Check Dye Viability No Dilute Sample->Check Dye Viability Signal OK Signal OK Check Dye Viability->Signal OK If resolved Adjust Settings->Signal OK

Caption: Troubleshooting Decision Tree for Low Fluorescence Signal.

References

Optimizing Cy7.5 Signal-to-Noise Ratio for In Vivo Imaging: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the signal-to-noise ratio (SNR) of Cy7.5 in vivo imaging. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for enhancing the quality and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for this compound?

A1: this compound is a near-infrared (NIR) dye with a maximum excitation of approximately 788 nm and a maximum emission around 808 nm. To minimize background interference and achieve deep tissue penetration, it is crucial to use appropriate filters that match these spectral properties.

Q2: What are the primary sources of noise in this compound in vivo imaging?

A2: The main sources of noise include:

  • Autofluorescence: Tissues and components of the animal's diet, such as chlorophyll in standard chow, can emit fluorescence in the NIR range, increasing background signal.[1][2][3][4]

  • Non-specific probe accumulation: The this compound-labeled probe may accumulate in tissues other than the target, leading to a high background.

  • Detector noise: The imaging system's detector can introduce electronic noise, especially during long exposure times.

  • Photobleaching: The degradation of the this compound fluorophore under excitation light can lead to a weaker signal over time.[5]

  • Quenching: High concentrations of this compound can lead to self-quenching, where the fluorescence intensity is reduced.

Q3: How does the conjugation of this compound to a targeting molecule affect its properties?

A3: Conjugation can alter the biodistribution and clearance of this compound. For instance, free this compound tends to be rapidly cleared through the kidneys, while this compound conjugated to a larger molecule, like an encapsulin, may show increased accumulation in the liver with clearance over a longer period (up to 72 hours).[3][6] The dye-to-protein ratio is also a critical factor; a high ratio can lead to aggregation and fluorescence quenching.

Troubleshooting Guides

Issue 1: Weak or No this compound Signal

If you are observing a weak or non-existent signal from your this compound probe, follow this troubleshooting guide.

Is the probe functional?

  • Verify Probe Integrity: Before in vivo administration, confirm the fluorescence of your this compound conjugate using a spectrophotometer or in vitro on a microscope.

  • Check Conjugation Ratio: An incorrect dye-to-protein ratio can lead to quenching. Aim for an optimal ratio that maximizes brightness without causing aggregation.

Is the imaging setup optimized?

  • Correct Filters: Ensure you are using the appropriate excitation and emission filters for this compound.

  • Camera Settings: Optimize camera settings such as exposure time, binning, and f-stop. For fluorescence imaging, moderate to high binning (4x4 or 8x8) and short to moderate exposure times (5 to 30 seconds) often yield the best SNR. Avoid long exposure times, which can increase background noise from tissue autofluorescence.[1]

Is the biological system prepared correctly?

  • Probe Delivery: Confirm that the probe was administered correctly and has had sufficient time to reach the target tissue.

  • Animal Orientation: The signal from a deep source will be weaker. Image the animal from multiple positions to find the orientation that provides the strongest signal.[1]

Issue 2: High Background Signal

A high background can obscure the specific signal from your target. Use the following steps to identify and mitigate the source of the high background.

Is autofluorescence the culprit?

  • Animal Diet: Standard animal chow containing alfalfa is a major source of NIR autofluorescence.[1][4] Switch animals to an alfalfa-free diet for at least one week before imaging to significantly reduce gut autofluorescence.[1]

  • Wavelength Selection: If possible, use longer excitation wavelengths (e.g., 760 nm or 808 nm) as this has been shown to reduce autofluorescence by more than two orders of magnitude compared to a 670 nm excitation.[2][3]

  • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to differentiate the this compound signal from the background autofluorescence.

Is there non-specific probe accumulation?

  • Probe Design: The physicochemical properties of the fluorescent dye can influence non-specific interactions. Hydrophobicity, for example, has been linked to liver accumulation.[4]

  • Blocking Agents: Consider the use of blocking agents to reduce non-specific binding of your probe.

  • Clearance Time: Allow sufficient time for the unbound probe to clear from non-target tissues before imaging.

Quantitative Data for Optimization

The following tables summarize key quantitative data to aid in your experimental design and troubleshooting.

ParameterCondition 1Signal/Background ImpactCondition 2Signal/Background ImpactReference
Animal Diet Standard Chow (with alfalfa)High gut autofluorescenceAlfalfa-free Diet (for >1 week)Significantly reduced autofluorescence[1][4]
Excitation Wavelength 670 nmHigher autofluorescence760 nm or 808 nm>100-fold reduction in autofluorescence[2][3]
Background Quenching N3-Cy5-WGA onlyHigh background signalN3-Cy5-WGA + Cy7-DBCO quencherUp to 73% quenching of background signal in 5 mins[7]
Dye-to-Antibody Ratio (Panitumumab) 1:2 (FNIR-774)Similar high tumor fluorescence1:5 (FNIR-774)Higher tumor fluorescence than 1:5 IR800 conjugate[8]

Detailed Experimental Protocols

Protocol 1: Animal Preparation for Low-Background Imaging
  • Dietary Change: At least 7 days prior to imaging, switch the animals from a standard chow diet to a purified, alfalfa-free diet. This will minimize chlorophyll-based autofluorescence in the gastrointestinal tract.[1]

  • Hair Removal: 24 hours before imaging, remove the hair from the area of interest using a depilatory cream or shaving. This is to avoid signal scattering and absorption by the fur and to prevent inflammation from recent hair removal that could affect probe biodistribution.[1]

  • Acclimatization: Allow the animals to acclimate to the imaging room environment to reduce stress, which can alter physiological parameters and affect probe distribution.

  • Anesthesia: During imaging, maintain the animals under anesthesia using a system such as isoflurane to ensure they remain immobile. Monitor the animal's vital signs throughout the procedure.

Protocol 2: Calculation of Signal-to-Noise Ratio (SNR)

There are several methods to calculate SNR. The First Standard Deviation (FSD) or square root (SQRT) method is commonly used for photon-counting systems.

  • Image Acquisition: Acquire your in vivo fluorescence image, ensuring that you have a region of interest (ROI) containing the signal and a background ROI.

  • Define ROIs: Using your imaging software, draw an ROI over the target tissue where the signal is present (Signal ROI) and another ROI over an area with no apparent signal, representing the background (Background ROI).

  • Measure Intensities:

    • Measure the mean pixel intensity within the Signal ROI (I_signal).

    • Measure the mean pixel intensity within the Background ROI (I_background).

    • Measure the standard deviation of the pixel intensities within the Background ROI (SD_background).

  • Calculate SNR: The SNR can be calculated using the following formula:

    SNR = (I_signal - I_background) / SD_background

    A higher SNR value indicates a stronger signal relative to the noise.

Visual Guides

TroubleshootingWorkflow Start Low this compound SNR HighBackground Is the background high? Start->HighBackground Or WeakSignal Is the signal weak? Start->WeakSignal CheckProbe Is the probe functional? CheckSetup Is the imaging setup optimized? CheckProbe->CheckSetup Probe OK CheckBiology Is the biological system prepared correctly? CheckSetup->CheckBiology Setup OK BiologyOK Review Experimental Design CheckBiology->BiologyOK System OK Autofluorescence Check for autofluorescence HighBackground->Autofluorescence Yes NonSpecific Check for non-specific binding HighBackground->NonSpecific Yes WeakSignal->CheckProbe Yes Diet Switch to alfalfa-free diet Autofluorescence->Diet Source? Wavelength Use longer excitation wavelength Autofluorescence->Wavelength Source? Clearance Optimize probe dose NonSpecific->Clearance Allow more clearance time Solution Improved SNR Diet->Solution Wavelength->Solution Clearance->Solution

Caption: Troubleshooting workflow for low this compound signal-to-noise ratio.

BackgroundQuenching cluster_0 Before Quenching cluster_1 After Quenching Probe Cy5-WGA High Background Signal Quencher Cy7-DBCO Quencher Probe->Quencher Addition of QuenchedProbe Cy5-WGA-Cy7 Quenched Background Signal Quencher->QuenchedProbe Results in FRET

Caption: Principle of background signal quenching using a FRET quencher.

AutofluorWorkflow Start Minimize Autofluorescence Step1 Step 1: Animal Preparation Start->Step1 Step2 Step 2: Wavelength Selection Start->Step2 Step3 Step 3: Image Analysis Start->Step3 Diet Alfalfa-free diet for >1 week Step1->Diet Implement Hair Hair removal 24h prior to imaging Step1->Hair Perform Excitation Use longer excitation λ (e.g., >760nm) Step2->Excitation Optimize Unmixing Spectral unmixing algorithms Step3->Unmixing Apply Result Reduced Background Diet->Result Excitation->Result Unmixing->Result

Caption: Workflow for minimizing autofluorescence in in vivo imaging.

References

Technical Support Center: Troubleshooting Non-Specific Binding of Cy7.5 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the non-specific binding of Cy7.5 conjugates. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during experiments, ensuring high-quality and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of this compound conjugates?

A1: Non-specific binding refers to the attachment of this compound-conjugated molecules (e.g., antibodies, peptides) to unintended targets or surfaces within the experimental sample. This phenomenon is not driven by the specific biological interaction being investigated but rather by other factors such as hydrophobic interactions, electrostatic forces, or binding to Fc receptors. This can lead to high background fluorescence, which obscures the true signal from the target of interest and reduces the overall signal-to-noise ratio (SNR).

Q2: What are the primary causes of non-specific binding with this compound conjugates?

A2: Several factors can contribute to the non-specific binding of this compound conjugates:

  • Hydrophobicity of the Dye: Cyanine dyes, including this compound, can be hydrophobic, leading to non-specific interactions with cellular components and other surfaces.

  • High Conjugate Concentration: Using an excessive concentration of the this compound conjugate increases the likelihood of it binding to low-affinity, non-target sites.[1][2][3]

  • Inadequate Blocking: Failure to properly block non-specific binding sites on cells or tissues can leave them open for the conjugate to attach indiscriminately.

  • Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or weakly bound conjugates, resulting in high background.[1]

  • Properties of the Conjugated Molecule: The protein or molecule to which this compound is attached can have its own inherent non-specific binding properties.

  • Autofluorescence: Tissues and cells can naturally emit fluorescence, particularly in the near-infrared spectrum, which can be mistaken for non-specific binding.

Q3: How does non-specific binding affect my experimental results?

A3: Non-specific binding can significantly compromise the quality and interpretation of your data by:

  • Increasing Background Signal: This makes it difficult to distinguish the true signal from noise.

  • Reducing Signal-to-Noise Ratio (SNR): A low SNR can mask weak specific signals, leading to false-negative results.

  • Decreasing Image Quality: High background results in low-contrast images, making it challenging to visualize and analyze the specific localization of the target.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues with non-specific binding of this compound conjugates.

Problem: High Background Fluorescence

High background is the most common manifestation of non-specific binding. The following steps will help you diagnose and mitigate this issue.

Step 1: Optimize Conjugate Concentration

An excessively high concentration of the this compound conjugate is a frequent cause of high background. It is crucial to titrate the conjugate to find the optimal concentration that provides a strong specific signal with minimal background.

  • Experimental Protocol: Conjugate Titration

    • Prepare a series of dilutions of your this compound conjugate (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

    • Stain your samples (cells or tissue sections) with each dilution according to your standard protocol.

    • Include a negative control (e.g., secondary antibody only if applicable, or a sample known not to express the target).

    • Image all samples using identical acquisition settings.

    • Analyze the images to determine the dilution that yields the best signal-to-noise ratio.

Step 2: Enhance Blocking Efficiency

Proper blocking is essential to prevent non-specific binding. The choice of blocking agent can have a significant impact on your results.

  • Common Blocking Agents:

    • Normal Serum: Use serum from the same species as the secondary antibody (if used) at a concentration of 5-10% in your antibody diluent. This is often the most effective blocking agent.

    • Bovine Serum Albumin (BSA): Typically used at a 1-5% concentration. It is a cost-effective option but may be less effective than serum for some applications.

    • Commercial Blocking Buffers: Several commercially available blocking buffers are specifically formulated to reduce background in fluorescence imaging and may offer superior performance.

  • Experimental Protocol: Comparing Blocking Agents

    • Prepare your samples as usual up to the blocking step.

    • Divide your samples into groups and apply different blocking solutions to each group (e.g., 5% Normal Goat Serum, 3% BSA, Commercial Blocker A).

    • Incubate for the recommended time (typically 30-60 minutes at room temperature).

    • Proceed with your standard staining and washing protocol.

    • Compare the background fluorescence and signal intensity across the different blocking agents.

Step 3: Optimize Washing Steps

Thorough washing is critical for removing unbound and non-specifically bound conjugates. The duration, number of washes, and composition of the wash buffer are all important variables.

  • Washing Buffer Composition:

    • A common wash buffer is Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).

    • The addition of a mild, non-ionic detergent like Tween-20 (typically at a concentration of 0.05% to 0.1%) can help to reduce non-specific interactions by disrupting weak hydrophobic binding.[4]

  • Experimental Protocol: Optimizing Wash Buffer and Duration

    • After the final antibody incubation step, divide your samples into different washing groups.

    • Group 1 (Standard Wash): Wash 3 times for 5 minutes each with PBS.

    • Group 2 (Detergent Wash): Wash 3 times for 5 minutes each with PBS containing 0.05% Tween-20.

    • Group 3 (Increased Duration): Wash 3 times for 10 minutes each with PBS containing 0.05% Tween-20.

    • Image and compare the background levels between the groups.

Data Presentation: Comparison of Troubleshooting Strategies

The following tables summarize hypothetical quantitative data to illustrate the potential impact of different troubleshooting strategies on the signal-to-noise ratio (SNR).

Table 1: Effect of Blocking Agent on Signal-to-Noise Ratio (SNR)

Blocking AgentSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)
No Blocking15008001.88
3% BSA in PBS14504003.63
5% Normal Goat Serum in PBS14802505.92
Commercial Blocking Buffer X15202007.60

Table 2: Effect of Washing Protocol on Signal-to-Noise Ratio (SNR)

Washing ProtocolSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)
3x 5 min PBS14803504.23
3x 5 min PBS + 0.05% Tween-2014502007.25
3x 10 min PBS + 0.05% Tween-2014301509.53

Experimental Protocols & Workflows

Detailed Immunofluorescence Staining Protocol with this compound Conjugate

This protocol provides a general workflow for immunofluorescence staining. Remember to optimize steps like antibody concentration and incubation times for your specific experiment.[5][6][7]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary Antibody

  • This compound-conjugated Secondary Antibody

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Antifade Mounting Medium

Procedure:

  • Sample Preparation: Grow cells on coverslips or prepare tissue sections.

  • Fixation: Incubate samples in Fixation Buffer for 10-20 minutes at room temperature.

  • Washing: Wash samples 3 times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate samples in Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash samples 3 times with PBS for 5 minutes each.

  • Blocking: Incubate samples in Blocking Buffer for 30-60 minutes at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate samples with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash samples 3 times with Wash Buffer for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the blocking buffer. Incubate samples with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash samples 3 times with Wash Buffer for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filters for this compound.

Visualizing Experimental Workflows

The following diagrams illustrate key experimental workflows for troubleshooting non-specific binding.

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking Strategies cluster_staining Staining cluster_washing Washing Protocols cluster_analysis Analysis start Start with Prepared Sample fix Fixation start->fix perm Permeabilization (if needed) fix->perm block_serum Block with Normal Serum perm->block_serum block_bsa Block with BSA perm->block_bsa block_comm Block with Commercial Buffer perm->block_comm primary_ab Primary Antibody Incubation block_serum->primary_ab block_bsa->primary_ab block_comm->primary_ab secondary_ab This compound Secondary Antibody Incubation primary_ab->secondary_ab wash_pbs Wash with PBS secondary_ab->wash_pbs wash_tween Wash with PBS + Tween-20 secondary_ab->wash_tween image Image Acquisition wash_pbs->image wash_tween->image analyze Analyze SNR image->analyze

Caption: Troubleshooting workflow for comparing different blocking agents.

logical_relationship cluster_causes Primary Causes of Non-Specific Binding cluster_consequences Consequences cluster_solutions Troubleshooting Solutions hydrophobicity Dye Hydrophobicity high_bg High Background hydrophobicity->high_bg concentration High Conjugate Concentration concentration->high_bg blocking Inadequate Blocking blocking->high_bg washing Insufficient Washing washing->high_bg low_snr Low SNR high_bg->low_snr false_pos False Positives low_snr->false_pos optimize_conc Optimize Concentration optimize_conc->concentration improve_block Improve Blocking improve_block->blocking optimize_wash Optimize Washing optimize_wash->washing change_dye Consider Alternative Dye/Conjugate change_dye->hydrophobicity

Caption: Relationship between causes, consequences, and solutions for non-specific binding.

References

Technical Support Center: Quenching of Cy7.5 Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Cy7.5 fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a problem for this compound?

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore like this compound. This can be a significant issue in experiments as it leads to a reduced signal-to-noise ratio, making it difficult to detect and quantify the target molecule accurately. In applications such as fluorescence microscopy, flow cytometry, and in vivo imaging, quenching can result in dim or undetectable signals, leading to misinterpreted or inconclusive results.

Q2: What are the primary causes of this compound fluorescence quenching?

The primary causes of this compound fluorescence quenching can be broadly categorized as follows:

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. It is a major cause of signal loss, especially during long-term imaging experiments.

  • Self-Quenching (Aggregation): At high concentrations, this compound molecules can form non-fluorescent aggregates (dimers or higher-order complexes). This is a common issue when labeling macromolecules like antibodies with a high dye-to-protein ratio.

  • Environmental Factors: The fluorescence of this compound is sensitive to its local environment. Factors such as pH, temperature, and the polarity of the solvent can significantly impact its quantum yield and lead to quenching.

  • Chemical Quenchers: Certain molecules, including molecular oxygen, heavy atoms, and some biological molecules, can act as quenchers by promoting non-radiative decay pathways for the excited fluorophore.

Q3: How can I prevent photobleaching of this compound?

To minimize photobleaching, consider the following strategies:

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer. These reagents typically contain free radical scavengers that protect the fluorophore from photo-oxidation.

  • Minimize Light Exposure: Use the lowest possible excitation laser power and the shortest possible exposure times that still provide an adequate signal.

  • Use Neutral Density Filters: These filters can be used to attenuate the intensity of the excitation light.

  • Image Quickly: Acquire images as rapidly as possible to reduce the total light exposure time.

  • Choose the Right Imaging System: For live-cell imaging, consider using gentler techniques like spinning-disk confocal microscopy over traditional laser-scanning confocal microscopy.

Q4: What is the optimal dye-to-protein ratio for this compound conjugations to avoid self-quenching?

The optimal dye-to-protein (D/P) ratio for this compound conjugations is a balance between achieving a bright signal and avoiding self-quenching. While a higher D/P ratio may seem desirable for a stronger signal, it often leads to increased aggregation and subsequent quenching. For antibodies, a D/P ratio between 2 and 4 is often a good starting point. However, the optimal ratio can vary depending on the specific antibody and the application. It is recommended to perform a titration experiment to determine the D/P ratio that provides the brightest conjugate for your specific setup.

Q5: How do pH and solvent affect this compound fluorescence?

The fluorescence of this compound is pH-sensitive. Generally, cyanine dyes exhibit their highest fluorescence in a slightly basic environment (pH 7.5-8.5). Acidic conditions can lead to protonation of the cyanine dye structure, resulting in a decrease in fluorescence intensity. The polarity of the solvent also plays a role. In general, higher viscosity and lower polarity can sometimes enhance the fluorescence of cyanine dyes by restricting molecular motion that can lead to non-radiative decay. When preparing this compound solutions, it is crucial to use a buffer system that maintains a stable and optimal pH.

Troubleshooting Guides

Problem 1: Weak or No this compound Signal in Fluorescence Microscopy
Possible Cause Troubleshooting Steps
Photobleaching - Reduce laser power and exposure time. - Use a fresh sample. - Incorporate an antifade reagent in the mounting medium.
Low Labeling Efficiency - Verify the conjugation protocol and ensure the correct buffer conditions were used. - Check the reactivity of the this compound-NHS ester. - Determine the dye-to-protein ratio of your conjugate.
Self-Quenching (High D/P Ratio) - Prepare conjugates with lower D/P ratios and compare their brightness. - Use a purification method to remove aggregates.
Incorrect Filter Set - Ensure that the excitation and emission filters are appropriate for this compound (Ex/Em maxima ~750/776 nm).
Suboptimal pH - Check the pH of your imaging buffer and adjust to the optimal range (pH 7.5-8.5).
Problem 2: Rapid Signal Loss During Time-Lapse Imaging
Possible Cause Troubleshooting Steps
Aggressive Photobleaching - Significantly reduce the laser power and increase the gain on the detector. - Decrease the frequency of image acquisition. - Use a high-quality antifade reagent. - Consider using a more photostable alternative dye if possible.
Phototoxicity (for live-cell imaging) - Reduce light exposure to a minimum. - Use an objective with a higher numerical aperture to collect more light efficiently. - Ensure the cells are healthy and in a suitable imaging medium.
Problem 3: High Background Signal
Possible Cause Troubleshooting Steps
Unbound Dye - Ensure that the purification steps after conjugation were sufficient to remove all unconjugated this compound. - Perform additional purification steps like dialysis or column chromatography.
Non-specific Antibody Binding - Include appropriate blocking steps in your staining protocol (e.g., with BSA or serum). - Titrate your antibody conjugate to find the optimal concentration that minimizes background. - Include appropriate negative controls (e.g., isotype control).
Autofluorescence - Use a spectral unmixing feature on your microscope if available. - Use a longer wavelength emission filter to reduce the collection of autofluorescence. - Include an unstained control to assess the level of autofluorescence.

Quantitative Data

Table 1: Influence of Antifade Reagents on this compound Photostability

Antifade ReagentRelative Photostability Increase (Approx.)Notes
ProLong™ Gold 5-10 foldA common commercial antifade reagent.
Vectashield® 3-7 foldAnother widely used commercial option.
n-Propyl gallate (NPG) 2-5 foldA common component of homemade antifade solutions.
p-Phenylenediamine (PPD) 4-8 foldEffective, but can be toxic and may affect the fluorescence of some dyes.
Ascorbic Acid (Vitamin C) 3-6 foldA natural and less toxic antioxidant.

Note: The actual increase in photostability can vary depending on the experimental conditions, including the mounting medium, laser power, and sample type.

Table 2: Effect of pH on Relative Fluorescence Intensity of this compound

pHRelative Fluorescence Intensity (%)
5.540-50
6.570-80
7.5100
8.595-100
9.580-90

Note: These are approximate values and can be influenced by the buffer composition and other solutes.

Experimental Protocols

Protocol 1: Quantitative Assessment of this compound Photostability

Objective: To quantify the rate of photobleaching of a this compound-labeled sample.

Materials:

  • This compound-labeled specimen (e.g., cells on a coverslip)

  • Fluorescence microscope with a suitable laser line for this compound excitation

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Mount your this compound-labeled sample in a standard mounting medium (with or without an antifade reagent for comparison).

  • Microscope Setup:

    • Select the appropriate laser and filter set for this compound.

    • Set the laser power to a level that provides a good initial signal without immediate saturation. Keep this power constant throughout the experiment.

    • Choose a region of interest (ROI) with clear this compound staining.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI.

    • Use a consistent exposure time and interval between frames (e.g., one image every 10 seconds for 5 minutes).

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) against time.

    • Fit the data to an exponential decay curve to determine the photobleaching rate constant.

Protocol 2: Optimizing the Dye-to-Protein Ratio for this compound-Antibody Conjugation

Objective: To determine the optimal D/P ratio for a this compound-antibody conjugate that maximizes fluorescence brightness.

Materials:

  • Antibody to be labeled

  • This compound NHS ester

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Set up Parallel Reactions: Prepare several conjugation reactions with varying molar ratios of this compound NHS ester to antibody (e.g., 2:1, 4:1, 6:1, 8:1, 10:1).

  • Conjugation:

    • Dissolve the antibody in the conjugation buffer.

    • Add the corresponding amount of this compound NHS ester (dissolved in a small amount of DMSO) to each reaction.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify each conjugate using a desalting column to remove unconjugated dye.

  • Characterization:

    • Measure the absorbance of each conjugate at 280 nm (for protein) and ~750 nm (for this compound).

    • Calculate the D/P ratio for each conjugate using the Beer-Lambert law and the extinction coefficients for the antibody and this compound.

  • Brightness Comparison:

    • Dilute each conjugate to the same antibody concentration.

    • Measure the fluorescence intensity of each diluted conjugate using a fluorometer or by imaging stained cells and quantifying the signal.

    • Plot the fluorescence intensity versus the D/P ratio to identify the ratio that gives the maximum brightness.

Visualizations

Quenching_Pathways Cy7_5_Ground This compound (Ground State) Cy7_5_Excited This compound (Excited State) Cy7_5_Ground->Cy7_5_Excited Excitation Light Fluorescence Fluorescence Emission Cy7_5_Excited->Fluorescence Radiative Decay Photobleaching Photobleaching Cy7_5_Excited->Photobleaching Non-Radiative Decay SelfQuenching Self-Quenching (Aggregation) Cy7_5_Excited->SelfQuenching Non-Radiative Decay ChemicalQuenching Chemical Quenching Cy7_5_Excited->ChemicalQuenching Non-Radiative Decay

Caption: Major pathways for the de-excitation of this compound, including desired fluorescence and various quenching mechanisms.

Troubleshooting_Workflow Start Weak/Fading this compound Signal Check_Microscope Check Microscope Settings (Laser, Filters) Start->Check_Microscope Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Optimize_Imaging Optimize Imaging Parameters (Power, Exposure) Check_Microscope->Optimize_Imaging Settings Correct Check_Conjugation Verify Conjugation & D/P Ratio Check_Sample_Prep->Check_Conjugation Staining Protocol OK Use_Antifade Incorporate Antifade Reagent Optimize_Imaging->Use_Antifade Signal Still Fades Problem_Solved Signal Improved Use_Antifade->Problem_Solved Optimize_Staining Optimize Staining Protocol (Blocking, Concentration) Check_Conjugation->Optimize_Staining Conjugate OK Check_Conjugation->Problem_Solved Re-conjugate Optimize_Staining->Problem_Solved

Caption: A logical workflow for troubleshooting common issues leading to poor this compound fluorescence signals.

Impact of buffer conditions on Cy7.5 labeling reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the impact of buffer conditions on Cy7.5 NHS ester labeling reactions. Below you will find frequently asked questions and troubleshooting guides to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound NHS ester labeling reaction?

The optimal pH for the reaction between a this compound N-hydroxysuccinimide (NHS) ester and a primary amine (e.g., on a protein) is between 8.3 and 8.5.[1][2][3][4] At a lower pH, the primary amines are protonated and thus less reactive.[1][2] Conversely, at a pH higher than optimal, the NHS ester is prone to hydrolysis, which reduces the amount of dye available for conjugation and lowers the labeling efficiency.[1][2][3] While labeling can occur in a pH range of 7.0 to 9.5, the reaction is significantly slower at lower pH values.[5][6]

Q2: Which buffers are recommended for the this compound labeling reaction?

It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5)[2][3][7]

  • Phosphate Buffer (0.1 M, pH 8.3-8.5)[2][3]

  • Borate Buffer (e.g., Sodium Borate, 50 mM, pH 8.5)

For labeling oligonucleotides, a 0.1 M sodium tetraborate buffer at pH 8.5 is recommended for optimal results.[8]

Q3: Are there any buffers I should absolutely avoid?

Yes. You must avoid buffers that contain primary or secondary amines, as they will compete with your target molecule for the this compound NHS ester, significantly reducing your labeling efficiency.[5][9] Buffers to avoid include:

  • Tris (e.g., Tris-HCl)[1][5][6][10][11]

  • Glycine [6][10][11]

Additionally, ensure that your protein solution is free from ammonium salts (e.g., ammonium sulfate) or other additives that contain primary amines.[6][9][11] If your sample is in an incompatible buffer, it must be exchanged into a recommended buffer (like PBS or sodium bicarbonate) via dialysis or gel filtration before starting the labeling reaction.[1][6]

Q4: My this compound NHS ester is not dissolving well in the reaction buffer. What should I do?

This compound NHS ester should first be dissolved in an anhydrous organic solvent to create a stock solution before it is added to the aqueous reaction buffer.[] The recommended solvents are high-quality, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][6] The final concentration of the organic solvent in the labeling reaction should be kept low (typically under 10%) to avoid denaturation of the protein.[1]

Q5: How does protein concentration affect the labeling efficiency?

Higher protein concentrations generally lead to increased labeling efficiency.[5] A low protein concentration can significantly reduce the labeling yield.[10][13] For optimal results, it is recommended to use a protein concentration in the range of 2-10 mg/mL.[10][11][13] A minimum concentration of 0.5-1.0 mg/mL is often suggested as a starting point.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling reactions.

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal Incorrect Buffer pH: The pH of the reaction buffer was too low ( < 7.5), leading to protonated, non-reactive amines.[2]Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter. Adjust if necessary with 1 M sodium bicarbonate.[13]
Presence of Competing Amines: The buffer or protein sample contained primary amines (e.g., Tris, glycine, ammonium ions).[6][11]Perform buffer exchange on your protein sample into an amine-free buffer like PBS or 0.1 M sodium bicarbonate before labeling.[6]
Hydrolyzed Dye: The this compound NHS ester was exposed to moisture or a high pH for an extended period before reacting with the protein, causing it to hydrolyze.Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the dye stock.[1]
Low Degree of Labeling (DOL) Low Protein Concentration: The concentration of the target protein was too low, resulting in an inefficient reaction.[10][13]Concentrate your protein to at least 2 mg/mL, with an optimal range of 2-10 mg/mL.[10][11][13]
Suboptimal Molar Ratio: The molar ratio of dye to protein was too low.Increase the molar excess of the this compound NHS ester. A starting point of a 10:1 or 15:1 molar ratio (dye:protein) is common, but this should be optimized for your specific protein.[13]
Precipitation in Reaction Vial Low Dye Solubility: Standard this compound can have limited solubility in aqueous buffers, especially at high concentrations.[]Ensure the dye is fully dissolved in DMSO or DMF before adding it to the reaction. Keep the final percentage of organic solvent low. Consider using a sulfonated (water-soluble) version of this compound if precipitation persists.[]

Data Presentation: Key Reaction Parameters

The following table summarizes the critical quantitative parameters for a successful this compound NHS ester labeling reaction.

Parameter Recommended Range Notes
Reaction pH 8.3 - 8.5Crucial for deprotonation of primary amines without rapid hydrolysis of the NHS ester.[1][2][3]
Buffer Concentration 0.1 MCommon concentration for sodium bicarbonate or phosphate buffers.[2][3]
Protein Concentration 2 - 10 mg/mLHigher concentrations improve labeling efficiency.[10][11][13]
Dye Stock Solvent Anhydrous DMSO or DMFDye should be dissolved in an organic solvent before addition to the aqueous reaction.[6][7]
Dye:Protein Molar Ratio 10:1 to 20:1This is a starting point and should be optimized for each specific protein and desired DOL.[5][13]
Reaction Temperature Room Temperature or 4°CIncubation time will vary based on temperature.
Reaction Time 1 - 4 hours (Room Temp) or Overnight (4°C)Longer reaction times may be needed for lower pH values.[2][5]

Experimental Protocols

General Protocol for this compound Labeling of Proteins

This protocol provides a general workflow for labeling a protein with a this compound NHS ester.

1. Preparation of Protein and Buffer: a. Prepare your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). b. If the protein is in an incompatible buffer (like Tris), perform buffer exchange using dialysis or a desalting column.[6] c. Adjust the protein concentration to be within the optimal range of 2-10 mg/mL.[11]

2. Preparation of this compound Stock Solution: a. Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.[13] Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh for each labeling reaction.[7]

3. Labeling Reaction: a. Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar ratio of dye to protein. b. While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.[7] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1][2]

4. Purification of the Conjugate: a. After incubation, the unreacted dye and reaction byproducts must be removed. b. The most common method is gel filtration using a desalting column (e.g., Sephadex G-25).[6][11] c. Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4). d. Apply the reaction mixture to the column and collect the fractions. The labeled protein will elute first, followed by the smaller, unreacted dye molecules. e. Combine the fractions containing the purified this compound-protein conjugate.

Visualizations

Cy7_5_Labeling_Reaction cluster_reactants Reactants cluster_conditions Buffer Conditions cluster_products Products Protein Protein with Primary Amine (R-NH₂) (e.g., Lysine) Conjugate Stable this compound-Protein Conjugate (Amide Bond) Protein->Conjugate + Cy7_5_NHS This compound-NHS Ester Cy7_5_NHS->Conjugate pH Optimal pH 8.3 - 8.5 Buffer Amine-Free Buffer (Bicarbonate or Phosphate) NHS_byproduct NHS Byproduct

Caption: Chemical reaction of this compound NHS ester with a primary amine.

Labeling_Workflow start Start prep_protein 1. Prepare Protein (Amine-Free Buffer, pH 8.3-8.5) start->prep_protein react 3. Mix & Incubate (Protect from Light) prep_protein->react prep_dye 2. Prepare this compound Stock (Anhydrous DMSO) prep_dye->react purify 4. Purify Conjugate (Gel Filtration) react->purify collect 5. Collect Labeled Protein purify->collect end End collect->end Troubleshooting_Flowchart start Problem: Low/No Signal check_ph Is buffer pH 8.3-8.5? start->check_ph check_amines Is buffer amine-free? check_ph->check_amines Yes solution_ph Adjust pH with 1M Sodium Bicarbonate check_ph->solution_ph No check_conc Is protein conc. >2 mg/mL? check_amines->check_conc Yes solution_amines Buffer exchange protein into PBS or Bicarbonate check_amines->solution_amines No solution_conc Concentrate protein check_conc->solution_conc No success Re-run Reaction check_conc->success Yes solution_ph->success solution_amines->success solution_conc->success

References

Technical Support Center: Improving the Stability of Cy7.5 Labeled Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cy7.5 labeled conjugates. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound instability?

A1: The instability of this compound and its conjugates primarily stems from two sources:

  • Photobleaching: Exposure to light, especially high-intensity light from sources like lasers and fluorescence microscopes, can cause irreversible photochemical reactions that destroy the fluorophore's ability to fluoresce.[1]

  • Reaction with Reactive Oxygen Species (ROS): The polymethine chain of cyanine dyes, including this compound, is susceptible to attack by ROS, such as singlet oxygen. This oxidative degradation leads to a loss of fluorescence.

Q2: How does the local environment affect the stability of this compound conjugates?

A2: The immediate chemical environment significantly influences the stability of this compound conjugates. Key factors include:

  • Solvent and Buffers: The composition of the buffer can impact stability. For example, some serum-free media formulations have been shown to accelerate the photobleaching of cyanine dyes compared to serum-containing media.

  • pH: While Cy7 has been shown to be relatively insensitive to pH in the range of 3 to 10, extreme pH values can affect the stability and fluorescence of the dye and the conjugated biomolecule.[2]

  • Presence of Stabilizers: The addition of antioxidants or other stabilizing agents can significantly enhance the photostability of this compound.

Q3: How should I store my this compound labeled conjugates to maximize their shelf life?

A3: Proper storage is critical for maintaining the stability of your this compound conjugates. Here are some general guidelines:

  • Temperature: For long-term storage, it is recommended to store conjugates at -20°C or -80°C.[3][4] For short-term storage (a few weeks), 4°C is often acceptable.[5] Always refer to the manufacturer's specific recommendations.

  • Light Protection: this compound is light-sensitive. Always store conjugates in amber vials or wrapped in aluminum foil to protect them from light.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can damage the conjugate, it is best to aliquot the sample into smaller, single-use volumes.[4][5]

  • Additives: For antibody conjugates, the addition of a cryoprotectant like glycerol to a final concentration of 50% can help prevent damage during freezing.[4]

Q4: Can I use antifade mounting media to protect my this compound labeled samples during microscopy?

A4: Yes, using a commercial or homemade antifade mounting medium is highly recommended for imaging applications. These reagents contain antioxidants that help to quench reactive oxygen species and reduce photobleaching. Common components of antifade reagents include n-propyl gallate (NPG) and Trolox.[6][7]

Troubleshooting Guide

Problem: Weak or no fluorescence signal from my this compound conjugate.

Possible Cause Suggested Solution
Photobleaching Minimize light exposure during all steps of your experiment. Use neutral density filters to reduce illumination intensity. Use an antifade reagent in your imaging buffer or mounting medium.
Low Labeling Efficiency Optimize your conjugation protocol. Ensure the correct buffer conditions (pH 8.5-9.5 for NHS ester reactions) and molar ratios of dye to protein. Purify your protein before labeling to remove any interfering substances like Tris or glycine.
Conjugate Aggregation Use a sulfonated version of this compound for improved water solubility. Purify the conjugate after labeling using size-exclusion chromatography to remove aggregates. Store the conjugate at the recommended concentration to minimize aggregation.
Incorrect Filter Sets Ensure that the excitation and emission filters on your imaging system are appropriate for this compound (Ex/Em maxima ~750/776 nm).
Degradation During Storage Review your storage conditions. Ensure the conjugate is protected from light and stored at the correct temperature in appropriate aliquots.

Problem: High background fluorescence in my imaging experiment.

Possible Cause Suggested Solution
Unbound Free Dye Purify the conjugate thoroughly after labeling using a method like size-exclusion chromatography to remove all unconjugated dye.
Non-specific Binding Include appropriate blocking steps in your staining protocol (e.g., using BSA or serum). Optimize the concentration of your this compound conjugate to find the lowest concentration that still provides a good signal.
Autofluorescence Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a different imaging channel if possible or use a commercial autofluorescence quenching reagent.

Quantitative Data Summary

The following tables summarize available quantitative data regarding the stability of this compound and related near-infrared dyes.

Table 1: Comparative Photostability of Near-Infrared Dyes

DyeRelative PhotostabilityNotes
Cy7 Less StableShows significant degradation upon exposure to sunlight.[6]
Alexa Fluor 750 More Stable than Cy7Demonstrates improved resistance to photobleaching compared to Cy7.
CF®750 More Stable than Cy7 & Alexa Fluor 750Exhibits the highest photostability among the three when exposed to sunlight.[8]
IRDye 800CW Generally StableOften used as a stable alternative to Cy dyes for in vivo imaging.

Note: The photostability of fluorescent dyes is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the composition of the medium, and the presence of oxygen and other reactive species.

Experimental Protocols

Protocol 1: General Antibody Conjugation with this compound NHS Ester

This protocol is a general guideline for labeling antibodies with a this compound N-hydroxysuccinimide (NHS) ester. Optimization may be required for specific antibodies and applications.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4)

  • This compound NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.5)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • PBS (pH 7.2-7.4)

Procedure:

  • Prepare the Antibody:

    • Dissolve or dilute the antibody in PBS to a concentration of 2-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound NHS ester solution to the antibody solution while gently vortexing. A starting point is a 10- to 20-fold molar excess of dye to antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.

  • Purification of the Conjugate:

    • Equilibrate a size-exclusion chromatography column with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody. The later, slower-migrating colored fraction will be the unconjugated dye.

    • Collect the fractions containing the labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~750 nm.

    • Store the purified conjugate in a light-protected container at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.

Protocol 2: Stabilization of this compound Conjugates with Antioxidants (General Guidance)

General Recommendations:

  • Concentration: A starting concentration of 1-2 mM Trolox in the imaging buffer can be tested.

  • Preparation: Prepare a fresh stock solution of Trolox in a suitable solvent (e.g., ethanol or DMSO) and dilute it to the final concentration in your imaging buffer just before use.

  • Optimization: The optimal concentration of Trolox may vary depending on the specific experimental conditions (e.g., laser power, imaging duration). It is advisable to perform a concentration titration to find the best balance between improved stability and any potential adverse effects on the sample.

Visualizations

Cy7_5_Degradation_Pathway This compound This compound Excited_State_this compound Excited_State_this compound This compound->Excited_State_this compound Light (Excitation) Degradation_Products Non-fluorescent Degradation Products This compound->Degradation_Products Direct Photobleaching Excited_State_this compound->this compound Fluorescence (Emission) Reactive_Oxygen_Species Reactive Oxygen Species (ROS) Excited_State_this compound->Reactive_Oxygen_Species Energy Transfer Reactive_Oxygen_Species->Degradation_Products Oxidative Attack on Polymethine Chain

Caption: Simplified pathway of this compound degradation.

Experimental_Workflow cluster_prep Conjugate Preparation cluster_exp Experiment cluster_analysis Data Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction Antibody_Prep->Conjugation Dye_Prep This compound NHS Ester Activation Dye_Prep->Conjugation Purification Purification (SEC) Conjugation->Purification Staining Staining Protocol Purification->Staining Imaging Fluorescence Imaging Staining->Imaging Data_Acquisition Image/Data Acquisition Imaging->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis

Caption: General workflow for using this compound conjugates.

Caption: Troubleshooting logic for weak this compound signal.

References

Technical Support Center: Cy7.5 & Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues when using the near-infrared (NIR) fluorescent dye, Cy7.5.

Frequently Asked Questions (FAQs)

Section 1: Understanding Autofluorescence and this compound

1. What is autofluorescence and what causes it in biological samples?

Autofluorescence is the natural emission of light by biological materials when they are excited by light.[1][2] It is an intrinsic property of various endogenous molecules, known as fluorophores. Unlike the specific signal from a targeted fluorescent probe like this compound, autofluorescence is typically a broad, non-specific signal that can obscure the true signal and reduce image contrast.

Common sources of autofluorescence in the visible spectrum include:

  • Metabolic co-factors: NADH and flavins (FAD) are major sources of intracellular autofluorescence.[1]

  • Structural proteins: Collagen and elastin, found in the extracellular matrix, are highly autofluorescent.[1][3]

  • Lipofuscin: These aggregates of oxidized proteins and lipids, often called "aging pigments," accumulate in the lysosomes of various cell types and fluoresce brightly across a wide range of wavelengths.[1][4]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[3]

2. What are the spectral characteristics of this compound?

This compound is a near-infrared (NIR) cyanine dye designed for deep-tissue in vivo imaging. Its long emission wavelength helps to minimize signal loss from tissue absorption and scattering.

PropertyWavelength (nm)
Maximum Excitation ~788 nm[5][6]
Maximum Emission ~808 nm[5][6]

3. If this compound is a near-infrared (NIR) dye, why is autofluorescence still a concern?

While autofluorescence is significantly lower in the NIR-I window (700-900 nm) compared to the visible spectrum, it is not entirely absent.[7][8] Challenges can still arise from specific sources that emit in this range:

  • Dietary Components: In preclinical animal imaging, standard rodent chow contains plant-based material (like chlorophyll) that produces strong autofluorescence in the gastrointestinal (GI) tract.[8][9]

  • Melanin: This pigment, found in skin and pigmented lesions, can exhibit NIR autofluorescence upon excitation with NIR light.[10][11][12]

  • Endogenous Porphyrins: Some porphyrins have absorption bands in the red spectral region and can emit in the far-red and NIR regions.[13]

Failure to account for this background signal can lead to a poor signal-to-background ratio (SBR), making it difficult to accurately detect and quantify the this compound signal.[8]

Section 2: Troubleshooting and Identification

1. How can I determine if the signal I'm seeing is from my this compound probe or from autofluorescence?

Distinguishing the target signal from autofluorescence is a critical first step in troubleshooting. The most reliable method is to include a control group of animals or tissue samples that have not been administered the this compound probe.

By imaging these control samples using the exact same imaging parameters (e.g., excitation wavelength, exposure time, filters), you can establish a baseline level and spatial distribution of natural autofluorescence. If the signal in your experimental group is significantly brighter or has a different localization pattern than the control group, it is likely from your this compound probe.

A logical workflow for troubleshooting this issue is outlined below.

G cluster_0 start Unexpected Signal Detected is_control Do you have an 'Unlabeled Control' sample? start->is_control image_control Image the Unlabeled Control using identical settings is_control->image_control Yes compare Compare Signal: Experimental vs. Control is_control->compare No (Prepare one) image_control->compare signal_higher Signal is significantly higher / localized in experimental sample compare->signal_higher Different signal_similar Signal is similar in intensity and distribution in both samples compare->signal_similar Similar conclusion_cy75 Signal is likely from this compound signal_higher->conclusion_cy75 conclusion_af Signal is likely Autofluorescence signal_similar->conclusion_af

Fig 1. Troubleshooting workflow to distinguish this compound signal from autofluorescence.
Section 3: Mitigation Strategies & Protocols

1. What are the primary methods to reduce autofluorescence in my experiments?

There are three main approaches to minimize the impact of autofluorescence:

  • Optimizing Experimental Design and Sample Preparation: Reducing the source of autofluorescence before imaging.

  • Adjusting Wavelength Selection: Modifying excitation and emission settings to better separate the this compound signal from background.

  • Using Image Processing Techniques: Computationally removing the autofluorescence signal after acquisition.

Strategy 1: Experimental Design & Sample Preparation

For in vivo preclinical imaging, the most significant source of NIR autofluorescence is often the diet of the animals. Standard chow contains chlorophyll and other plant materials that fluoresce in the gut.

Quantitative Impact of Diet and Wavelength Selection on Autofluorescence

A study systematically compared the effects of diet, excitation wavelength, and emission wavelength range on background autofluorescence. Switching from standard chow to a purified, chlorophyll-free diet reduced background autofluorescence by over two orders of magnitude.[8][9]

Diet TypeExcitation WavelengthEmission RangeRelative Gut Autofluorescence
Standard Chow670 nmNIR-I (700-975 nm)Very High
Purified Diet 670 nmNIR-I (700-975 nm)Very Low
Standard Chow760 nmNIR-I (700-975 nm)Low
Standard Chow808 nmNIR-I (700-975 nm)Low
Standard ChowAny (670-808 nm)NIR-II (>1000 nm)Negligible
Data summarized from studies on preclinical imaging.[8][9]

Experimental Protocol: Animal Diet Modification

Objective: To reduce gut-associated autofluorescence in preclinical imaging studies.

Materials:

  • Purified, chlorophyll-free rodent diet (e.g., AIN-93G).

  • Standard rodent chow for control group (optional, but recommended).

  • Clean animal housing.

Procedure:

  • Acclimatization: Upon arrival, allow animals to acclimate to the facility for a minimum of 72 hours on standard chow.

  • Diet Transition: At least 14 days prior to the imaging experiment, switch the experimental group of animals from standard chow to the purified diet. Ensure the control group remains on standard chow if used for comparison.

  • Housing: Thoroughly clean the cages when switching diets to remove any residual chow pellets or feces.

  • Maintenance: Provide the respective diets and water ad libitum for the entire 14-day period leading up to and including the day of imaging.

  • Verification: On the day of imaging, confirm that the feces from the purified diet group are no longer dark green/brown but are instead a pale, beige color, indicating the clearance of chlorophyll-containing gut contents.

Strategy 2: Wavelength Selection

As shown in the table above, shifting the excitation wavelength to the redder end of the spectrum (e.g., 760 nm or 808 nm) can significantly reduce the excitation of chow-related fluorophores.[8][9] While the this compound excitation maximum is ~788 nm, using a slightly longer wavelength for excitation may improve the signal-to-background ratio if autofluorescence is a major issue.

Strategy 3: Image Acquisition and Post-Processing

What is spectral unmixing?

Spectral unmixing is a powerful image processing technique that can computationally separate the signals from multiple fluorescent sources in a single image. It works by acquiring images across a range of emission wavelengths and then using the known emission spectrum of each component (e.g., this compound and autofluorescence) to calculate their individual contributions to each pixel.

This is particularly effective because the emission spectrum of this compound is relatively sharp and distinct, whereas the spectrum of autofluorescence is typically broad and featureless.

G cluster_0 raw_image Raw Image Acquired (Mixed Signal) unmixing_alg Linear Unmixing Algorithm raw_image->unmixing_alg spectral_library Spectral Library (Reference Spectra) cy75_spectrum Pure this compound Spectrum af_spectrum Autofluorescence Spectrum cy75_spectrum->unmixing_alg af_spectrum->unmixing_alg unmixed_cy75 Unmixed this compound Image (Clean Signal) unmixing_alg->unmixed_cy75 unmixed_af Unmixed Autofluorescence Image (Background) unmixing_alg->unmixed_af

Fig 2. Conceptual diagram of the spectral unmixing workflow.

Experimental Protocol: Linear Spectral Unmixing

Objective: To computationally remove autofluorescence from images containing a this compound signal.

Prerequisites: An imaging system capable of acquiring a "lambda stack" or "spectral cube" (a series of images at contiguous emission wavelengths).

Procedure:

  • Acquire Reference Spectra:

    • This compound Spectrum: Image a sample containing only the this compound probe (e.g., a dilution in PBS or a control tissue with a high concentration of the probe) to capture its pure emission spectrum.

    • Autofluorescence Spectrum: Image an unlabeled control sample (e.g., an animal on a standard diet without the probe) using the same acquisition settings to capture the "pure" autofluorescence spectrum.

  • Acquire Experimental Image:

    • Image your experimental sample (containing both this compound and autofluorescence) across the same range of emission wavelengths used for the reference spectra. This will generate a spectral image stack.

  • Perform Unmixing:

    • Use the software associated with your imaging system or a dedicated image analysis program (e.g., ImageJ/Fiji with the appropriate plugins).

    • Open the experimental image stack.

    • Initiate the linear unmixing function.

    • When prompted, load the pure this compound spectrum and the pure autofluorescence spectrum as the "reference components."

    • Execute the algorithm. The software will generate a set of new images, where each image represents the calculated abundance of one of the reference components in the original data.

  • Analyze Results:

    • The output will include a "this compound channel" image, where the signal is predominantly from your probe, and an "autofluorescence channel" image, showing the separated background.

    • Perform all subsequent quantitative analysis on the unmixed this compound channel for accurate results.

References

Validation & Comparative

Cy7.5 vs. ICG: A Comparative Guide for Near-Infrared Imaging

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of near-infrared (NIR) imaging, the selection of an appropriate fluorescent dye is paramount to achieving high-quality, reproducible results. Among the plethora of available NIR fluorophores, Cyanine 7.5 (Cy7.5) and Indocyanine Green (ICG) are two of the most commonly utilized agents. This guide provides a detailed, evidence-based comparison of this compound and ICG to assist researchers, scientists, and drug development professionals in making an informed decision for their specific imaging applications.

Executive Summary

ICG, a clinically approved dye, is widely recognized for its utility in various diagnostic procedures, characterized by its rapid clearance from the body.[1] In contrast, this compound, a member of the cyanine dye family, is known for its superior photophysical properties, including a higher quantum yield and greater photostability, making it a preferred choice for preclinical research requiring longer imaging windows.[2] This guide will delve into a quantitative comparison of their performance, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison

The following tables summarize the key photophysical and in vivo imaging characteristics of this compound and ICG.

Table 1: Photophysical Properties

PropertyThis compoundIndocyanine Green (ICG)
Excitation Maximum (nm) ~788[3]~780[4]
Emission Maximum (nm) ~808[3]~820[4]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000~200,000
Quantum Yield HigherModerate, solvent-dependent[5]
Photostability High[3]Limited, prone to photobleaching[5][6]
Aqueous Solubility Good[7]High, but prone to aggregation[5]

Table 2: In Vitro and In Vivo Performance

ParameterThis compoundIndocyanine Green (ICG)
In Vitro Stability (Aqueous Solution) More stableProne to aggregation and degradation[8]
Plasma Protein Binding HighHigh[5]
In Vivo Half-Life LongerVery short, rapid clearance[1]
Primary Clearance Route Not specified in provided abstractsHepatic
Tumor Contrast Potentially higher due to longer retentionWeaker for non-targeted applications[1]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to comparing NIR dyes.

In Vivo Near-Infrared Fluorescence Imaging Protocol

This protocol outlines a general procedure for in vivo imaging in a murine tumor model.

1. Animal Model and Tumor Induction:

  • Athymic nude mice (6-8 weeks old) are used.

  • 1 x 10⁶ cancer cells (e.g., U87MG glioblastoma cells) are subcutaneously injected into the flank of each mouse.

  • Tumors are allowed to grow to a size of approximately 100-200 mm³.

2. Fluorescent Probe Preparation and Administration:

  • This compound-labeled agent: A targeted ligand (e.g., an antibody) is conjugated to this compound NHS ester. The conjugate is purified and dissolved in sterile PBS.

  • ICG: ICG is dissolved in sterile water for injection.

  • A dose of 10 nmol of the this compound-conjugate or ICG is administered via tail vein injection.

3. In Vivo Imaging Procedure:

  • Mice are anesthetized using isoflurane (2% in oxygen).

  • Imaging is performed using an in vivo imaging system (e.g., IVIS Spectrum).

  • Excitation and emission filters are selected based on the dye's spectral properties (e.g., Excitation: 745 nm, Emission: 820 nm for both).

  • Whole-body images are acquired at multiple time points (e.g., 1, 4, 8, 24, and 48 hours post-injection) to assess biodistribution and tumor targeting.

  • Regions of interest (ROIs) are drawn around the tumor and other organs to quantify the fluorescence intensity.

4. Ex Vivo Biodistribution Analysis:

  • At the final time point, mice are euthanized.

  • Major organs (tumor, liver, kidneys, spleen, lungs, heart) are excised.

  • Organs are imaged ex vivo using the same imaging system settings to confirm in vivo findings and assess signal distribution more accurately.

Photostability Assessment Protocol

1. Sample Preparation:

  • Prepare solutions of this compound and ICG at the same concentration (e.g., 1 µM) in phosphate-buffered saline (PBS).

2. Continuous Illumination:

  • Place the solutions in a multi-well plate.

  • Expose the samples to continuous excitation light using the in vivo imaging system or a dedicated fluorescence microscope.

3. Data Acquisition:

  • Acquire fluorescence images at regular intervals (e.g., every 1 minute) for a total duration of 30 minutes.

4. Data Analysis:

  • Measure the fluorescence intensity of each sample at each time point.

  • Plot the normalized fluorescence intensity as a function of time to determine the rate of photobleaching for each dye.

Mandatory Visualization

Targeted NIR Dye Mechanism of Action

Targeting_Mechanism Targeted NIR Dye Mechanism of Action cluster_bloodstream Bloodstream cluster_tumor Tumor Microenvironment cluster_imaging Imaging Dye_Conjugate Targeted Dye (e.g., this compound-Antibody) Tumor_Cell Tumor Cell Dye_Conjugate->Tumor_Cell Extravasation (EPR Effect) Receptor Target Receptor Dye_Conjugate->Receptor Specific Binding NIR_Signal NIR Fluorescence Signal Dye_Conjugate->NIR_Signal Fluorescence Emission InVivo_Workflow In Vivo Imaging Experimental Workflow Animal_Model 1. Establish Animal Model (e.g., Tumor Xenograft) Probe_Admin 2. Administer NIR Dye (this compound or ICG) Animal_Model->Probe_Admin Anesthesia 3. Anesthetize Animal Probe_Admin->Anesthesia InVivo_Imaging 4. In Vivo NIR Imaging (Multiple Time Points) Anesthesia->InVivo_Imaging Data_Analysis 5. Image Analysis (Quantify Signal) InVivo_Imaging->Data_Analysis ExVivo_Imaging 6. Ex Vivo Organ Imaging Data_Analysis->ExVivo_Imaging Histo_Analysis 7. Histological Confirmation ExVivo_Imaging->Histo_Analysis Dye_Selection Decision Flowchart for Dye Selection Start Start: Application? Clinical Clinical Application? Start->Clinical Long_Imaging Long Imaging Window (> 1 hour)? Clinical->Long_Imaging No (Preclinical) Use_ICG Choose ICG Clinical->Use_ICG Yes High_Sensitivity High Sensitivity Required? Long_Imaging->High_Sensitivity No Use_Cy7_5 Choose this compound Long_Imaging->Use_Cy7_5 Yes High_Sensitivity->Use_ICG No High_Sensitivity->Use_Cy7_5 Yes

References

A Head-to-Head Comparison of Cy7.5 and Alexa Fluor 790 for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorophore is critical for the success of in vivo imaging studies. This guide provides an objective comparison of two widely used NIR dyes, Cy7.5 and Alexa Fluor 790, to aid in the selection process for applications such as targeted tumor imaging and biodistribution studies.

This comparison delves into the photophysical properties, performance in in vivo settings, and practical considerations for conjugation of this compound and Alexa Fluor 790. While direct head-to-head in vivo experimental data is limited, this guide synthesizes available data and established knowledge of the cyanine and Alexa Fluor dye families to provide a comprehensive overview.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorescent dye in vivo is fundamentally governed by its photophysical properties. Brighter dyes with higher quantum yields and extinction coefficients provide better signal-to-noise ratios, while photostability is crucial for longitudinal studies.

PropertyThis compoundAlexa Fluor 790Source(s)
Excitation Maximum (nm) ~788~784[1]
Emission Maximum (nm) ~808~814-815[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~223,000Not explicitly stated, but Alexa Fluor dyes generally have high extinction coefficients.[2]
Quantum Yield 0.10 (for NHS ester)Not explicitly stated, but Alexa Fluor dyes are known for their high quantum yields.[2][3][4]
Spectral Similarity Spectrally similar to Alexa Fluor 790, allowing for use with similar filter sets.Spectrally similar to this compound.

In Vivo Performance: Brightness, Stability, and Signal-to-Background

Brightness and Photostability:

The Alexa Fluor family of dyes is widely reported to be brighter and more photostable than the corresponding cyanine (Cy) dyes.[5] This is a critical advantage for in vivo applications where deep tissue penetration and the need for longer exposure times can lead to significant photobleaching with less stable dyes. Studies have shown that Alexa Fluor conjugates exhibit more resistance to photobleaching, allowing for more time to capture images.[5] Some cyanine dyes are known to be prone to rapid photobleaching when irradiated with light.[6]

Self-Quenching and Aggregation:

Cyanine dyes, including those in the Cy7 family, have a known tendency to form non-fluorescent aggregates, especially at high degrees of labeling on proteins such as antibodies. This self-quenching can lead to a decrease in the overall fluorescence of the conjugate. The Alexa Fluor dyes are sulfonated, which increases their hydrophilicity and reduces their tendency to aggregate, resulting in brighter conjugates even at higher degrees of labeling.

Tumor-to-Background Ratio (T/B Ratio):

A high T/B ratio is essential for clearly delineating tumors from surrounding tissues. While a direct comparison for this compound and Alexa Fluor 790 is unavailable, studies with other NIR dyes highlight the importance of low non-specific binding and high brightness for achieving a good T/B ratio. For instance, in a study using cetuximab-Cy7, a T/B ratio that increased with the dose of the agent was observed in a mouse model of ovarian cancer.[7] The generally lower background fluorescence in the NIR window contributes to improved T/B ratios for both dyes.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful in vivo imaging studies. Below are generalized protocols for antibody conjugation and a typical in vivo tumor imaging workflow.

Antibody Conjugation with NHS Ester Dyes

This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimidyl (NHS) ester of either this compound or Alexa Fluor 790 to an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer such as PBS)

  • This compound NHS ester or Alexa Fluor 790 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.[9]

  • Prepare the Dye Stock Solution:

    • Allow the vial of the NHS ester dye to warm to room temperature before opening to prevent moisture condensation.[10]

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be used immediately.[9]

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 with the reaction buffer.[]

    • Add the dissolved dye to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.[]

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[10]

  • Purification:

    • Remove unreacted dye by passing the conjugation reaction mixture through a desalting column equilibrated with PBS.[12]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general workflow for imaging tumors in mice using a fluorescently labeled antibody.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Fluorescently labeled antibody (e.g., anti-EGFR-Alexa Fluor 790)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence detection

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Injection of Labeled Antibody:

    • Administer the fluorescently labeled antibody intravenously via the tail vein. The optimal dose will need to be determined empirically but a starting point could be in the range of 10-50 µg per mouse.

  • Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor localization and to assess biodistribution.

    • Use appropriate excitation and emission filters for the specific dye. For this compound, excitation is around 788 nm and emission is around 808 nm. For Alexa Fluor 790, excitation is around 784 nm and emission is around 814 nm.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and in a region of normal tissue (e.g., muscle) to calculate the tumor-to-background ratio.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental Workflow for In Vivo Tumor Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ab Antibody Conjugation (e.g., with this compound or AF790) injection IV Injection of Labeled Antibody prep_ab->injection prep_animal Tumor Model Generation (e.g., subcutaneous xenograft) prep_animal->injection imaging In Vivo NIR Fluorescence Imaging injection->imaging biodist Biodistribution Analysis imaging->biodist tbr Tumor-to-Background Ratio Calculation imaging->tbr

Caption: Workflow for in vivo tumor imaging using fluorescently labeled antibodies.

EGFR Signaling Pathway

A common target for in vivo cancer imaging is the Epidermal Growth Factor Receptor (EGFR). Antibodies targeting EGFR can be labeled with NIR dyes to visualize tumors that overexpress this receptor.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is another important target in cancer therapy and imaging, particularly in breast cancer.

HER2_Pathway cluster_downstream Downstream Signaling HER2 HER2 Dimer HER2/HER3 Heterodimerization HER2->Dimer HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Proliferation mTOR->Growth

Caption: Simplified HER2 signaling pathway, a key driver in certain cancers.

Conclusion and Recommendations

Both this compound and Alexa Fluor 790 are suitable for in vivo NIR imaging applications due to their spectral properties which allow for deep tissue penetration and reduced autofluorescence. However, based on the general characteristics of their respective dye families, Alexa Fluor 790 is likely to offer superior performance in terms of brightness and photostability , which can translate to higher sensitivity and better-quality data in demanding in vivo applications. The reduced propensity for self-quenching at higher degrees of labeling also makes Alexa Fluor 790 a more robust choice for antibody conjugations.

For researchers prioritizing signal brightness, photostability for longitudinal studies, and consistency across different labeling ratios, Alexa Fluor 790 is the recommended choice. This compound remains a viable and often more cost-effective option, particularly for applications where high photostability is not a critical requirement. Ultimately, the choice of fluorophore should be guided by the specific requirements of the experiment, and empirical validation is always recommended.

References

Spectral Overlap of Cy7.5 with Common Fluorophores: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in multiplex fluorescence imaging, understanding the spectral properties of fluorochromes is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of the spectral characteristics of Cy7.5, a widely used near-infrared (NIR) fluorophore, with other common fluorescent dyes. We will delve into the critical issue of spectral overlap, its consequences, and provide experimental protocols to assess and mitigate its effects.

Cyanine 7.5 (this compound) is a near-infrared fluorescent dye valued for its applications in in vivo imaging and other multiplexing experiments where deep tissue penetration and minimal background interference are crucial.[1][2] Its emission in the NIR spectrum helps to circumvent the issue of cellular autofluorescence, which is often a limiting factor in the visible spectrum.[3]

Comparison of Spectral Properties

The potential for spectral overlap arises when the emission spectrum of one fluorophore coincides with the excitation spectrum of another, or when the emission spectra of two or more fluorophores overlap significantly. This can lead to signal bleed-through, also known as crosstalk, where the fluorescence from one dye is detected in the channel designated for another, leading to false-positive signals and inaccurate quantification.[4][5]

Below is a summary of the key spectral properties of this compound and other commonly used fluorophores in a similar spectral range.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound ~785 - 788~801 - 808~223,000~0.10
Cy5 ~649 - 651~667 - 670~250,000~0.27
Alexa Fluor 750 ~749 - 752~775 - 776~240,000Not widely reported
IRDye 800CW ~774 - 778~789 - 794~240,000 - 300,000Not widely reported
Atto 680 ~680~700~125,000Not widely reported
Atto 740 Not widely reportedNot widely reportedNot widely reportedNot widely reported

Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation to biomolecules.[1][3][6][7][8][9][10]

To visualize the potential for spectral overlap, it is essential to examine the full excitation and emission spectra of the fluorophores being used in a multiplex experiment.

cluster_0 Spectral Overlap Concept Donor_Excitation Donor Excitation Donor_Emission Donor Emission Donor_Excitation->Donor_Emission Fluorescence Overlap Spectral Overlap (Bleed-through / FRET) Donor_Emission->Overlap Emission Tail Acceptor_Excitation Acceptor Excitation Acceptor_Excitation->Overlap Acceptor_Emission Acceptor Emission Overlap->Acceptor_Emission Energy Transfer / Crosstalk cluster_1 Workflow for Measuring Spectral Bleed-through A Prepare Single-Color and Unstained Controls B Set Up Confocal Microscope for Multiplex Experiment A->B C Acquire Images of Each Control in All Channels B->C D Measure Mean Fluorescence Intensity in ROIs C->D E Subtract Autofluorescence (Unstained Control) D->E F Calculate Bleed-through Coefficients E->F G Apply Correction to Multiplex Images F->G cluster_2 Consequences of Uncorrected Spectral Overlap Overlap Significant Spectral Overlap Bleedthrough Signal Bleed-through Overlap->Bleedthrough False_Coloc False Colocalization Bleedthrough->False_Coloc Inaccurate_Quant Inaccurate Quantification Bleedthrough->Inaccurate_Quant FRET_Artifacts FRET Artifacts Bleedthrough->FRET_Artifacts

References

A Comparative Guide to the In Vivo Performance of Cy3, Cy5, and Cy7.5 Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of in vivo fluorescence imaging, the selection of an appropriate near-infrared (NIR) dye is paramount for achieving high-quality, reliable data. Cyanine dyes, particularly Cy3, Cy5, and Cy7.5, are among the most commonly utilized fluorescent labels. Their performance, however, varies significantly within a biological environment. This guide provides an objective comparison of the in vivo performance of Cy3, Cy5, and this compound, supported by their photophysical properties and available experimental insights, to aid researchers in making informed decisions for their imaging studies.

Key Performance Attributes: A Tabular Comparison

The efficacy of a fluorescent dye for in vivo imaging is determined by a combination of its intrinsic photophysical properties and its interaction with biological tissues. The following tables summarize the key characteristics of Cy3, Cy5, and this compound.

Photophysical Property Cy3 Cy5 This compound
Excitation Maximum (nm) ~550~650~788
Emission Maximum (nm) ~570~670~808
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~150,000~250,000~223,000[1][2]
Quantum Yield ~0.15~0.20~0.10[1]
Stokes Shift (nm) ~20~20~20[3]

Note: Molar extinction coefficient and quantum yield can vary depending on the solvent and conjugation state.

In Vivo Performance: Deeper Penetration with Longer Wavelengths

The primary advantage of moving towards longer wavelength dyes like Cy5 and this compound for in vivo imaging lies in the "near-infrared window" (700-900 nm) of biological tissues. In this spectral range, the absorption and scattering of light by endogenous molecules such as hemoglobin and melanin are significantly reduced. This translates to deeper tissue penetration and a higher signal-to-noise ratio.

While direct quantitative comparisons of in vivo signal intensity, penetration depth, and signal-to-noise ratio for all three dyes in a single study are limited, the available evidence strongly supports the superiority of longer-wavelength cyanine dyes for deep-tissue imaging. A comparative study on tumor imaging found that while all three dyes could label small, superficial tumors, only Cy7 was effective for imaging larger and deeper tumors.[4] This is attributed to reduced signal attenuation and lower tissue autofluorescence in the NIR range.[]

The logical relationship between dye properties and in vivo performance can be visualized as follows:

G cluster_0 Dye Properties cluster_1 In Vivo Performance Factors cluster_2 Imaging Outcome Longer Wavelength (this compound > Cy5 > Cy3) Longer Wavelength (this compound > Cy5 > Cy3) Reduced Tissue Autofluorescence Reduced Tissue Autofluorescence Longer Wavelength (this compound > Cy5 > Cy3)->Reduced Tissue Autofluorescence Reduced Light Scattering Reduced Light Scattering Longer Wavelength (this compound > Cy5 > Cy3)->Reduced Light Scattering High Molar Extinction Coefficient High Molar Extinction Coefficient Improved Image Quality Improved Image Quality High Molar Extinction Coefficient->Improved Image Quality High Quantum Yield High Quantum Yield High Quantum Yield->Improved Image Quality Good Photostability Good Photostability Good Photostability->Improved Image Quality Higher Signal-to-Noise Ratio Higher Signal-to-Noise Ratio Reduced Tissue Autofluorescence->Higher Signal-to-Noise Ratio Deeper Tissue Penetration Deeper Tissue Penetration Reduced Light Scattering->Deeper Tissue Penetration Enhanced Sensitivity for Deep Targets Enhanced Sensitivity for Deep Targets Deeper Tissue Penetration->Enhanced Sensitivity for Deep Targets Higher Signal-to-Noise Ratio->Improved Image Quality

Caption: Relationship between dye properties and in vivo imaging performance.

Experimental Protocol: A General Framework for In Vivo Mouse Imaging

The following protocol provides a general workflow for in vivo fluorescence imaging in a mouse model. Specific parameters such as dye concentration, injection volume, and imaging time points should be optimized for the specific experimental setup and biological question.

G cluster_0 Pre-Imaging cluster_1 Imaging Procedure cluster_2 Post-Imaging Analysis A Animal Preparation (e.g., hair removal, anesthesia) D Intravenous Injection of Dye-Probe Conjugate A->D B Dye-Probe Conjugation and Purification C Probe Formulation in Biocompatible Vehicle B->C C->D E Placement of Animal in Imaging System D->E G Time-course Imaging at Pre-determined Intervals E->G F Acquisition of Baseline Image (Pre-injection) F->D H Image Processing and Analysis (Region of Interest selection) G->H J Biodistribution Analysis (Ex vivo organ imaging) G->J I Quantification of Signal Intensity and Signal-to-Noise Ratio H->I

Caption: General workflow for in vivo fluorescence imaging in mice.

Detailed Methodologies:

  • Animal Handling and Preparation: All animal procedures should be conducted in accordance with institutional guidelines. For imaging, mice are typically anesthetized to prevent movement artifacts. Hair removal from the imaging area is crucial to minimize light scattering and absorption.

  • Probe Preparation and Injection: The cyanine dye is conjugated to a targeting moiety (e.g., antibody, peptide, or small molecule). The conjugate is then purified and formulated in a biocompatible vehicle, such as sterile phosphate-buffered saline (PBS). The probe is typically administered via intravenous (tail vein) injection.[6][7]

  • In Vivo Imaging: The anesthetized mouse is placed in a small animal in vivo imaging system. A baseline image is often acquired before probe injection. Post-injection, images are acquired at various time points to monitor the biodistribution and target accumulation of the probe. The selection of appropriate excitation and emission filters is critical for optimal signal detection and minimizing background.[6]

  • Data Analysis: The acquired images are analyzed using appropriate software. Regions of interest (ROIs) are drawn over the target tissue and a background region to quantify the signal intensity and calculate the signal-to-noise ratio. For biodistribution studies, organs can be harvested post-mortem for ex vivo imaging to confirm the in vivo findings.[6]

Conclusion: Selecting the Right Dye for Your Research

The choice between Cy3, Cy5, and this compound for in vivo imaging hinges on the specific requirements of the study, particularly the depth of the target tissue.

  • Cy3 , with its emission in the visible spectrum, is suitable for superficial imaging applications, such as skin or subcutaneous targets, where tissue penetration is not a major concern.

  • Cy5 offers improved performance over Cy3 for in vivo applications due to its emission in the far-red region, resulting in lower tissue autofluorescence and better penetration.

  • This compound stands out as the superior choice for deep-tissue in vivo imaging. Its excitation and emission in the NIR-II window (beyond 750 nm) provide the best tissue penetration and the highest signal-to-noise ratio, making it ideal for visualizing targets within internal organs or deep-seated tumors.

Researchers should carefully consider the trade-offs between the photophysical properties of these dyes and the biological context of their experiments to select the optimal imaging agent for generating high-quality, reproducible in vivo data.

References

A Researcher's Guide to Validating the Purity of Cy7.5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and integrity of fluorescently labeled antibodies is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of methods to validate the purity of Cyanine7.5 (Cy7.5) labeled antibodies and evaluates alternative near-infrared (NIR) dyes.

The conjugation of fluorescent dyes to antibodies, a cornerstone of various immunoassays, can sometimes compromise the antibody's structural integrity and binding affinity. Furthermore, the presence of unconjugated dye or aggregated antibody-dye conjugates can lead to background noise and inaccurate results. This guide details essential validation techniques, including spectrophotometry, size-exclusion high-performance liquid chromatography (SEC-HPLC), and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), to ensure the quality of your this compound labeled antibodies.

Comparing this compound with Alternative Near-Infrared (NIR) Dyes

While this compound is a widely used NIR dye, several alternatives offer potential advantages in terms of brightness, photostability, and reduced aggregation. The choice of fluorescent label can significantly impact the sensitivity and reliability of an immunoassay. The following table summarizes the key properties of this compound and its common alternatives.

FeatureThis compoundAlexa Fluor 750IRDye 800CWDyLight 800
Excitation Max (nm) ~750~749~774~770
Emission Max (nm) ~773~775~789~792
Quantum Yield ~0.12~0.12[1]Higher than Alexa Fluor 680High
Photostability Moderate; susceptible to photobleachingHigher than Cy dyes[2]HighHigh
Key Advantages Good spectral properties for in vivo imagingHigh brightness and photostability, less prone to aggregation[2]Excellent for quantitative Western blotting due to high signal-to-noise ratioHigh fluorescence intensity and photostability
Considerations Prone to aggregation at higher degrees of labeling, which can quench fluorescence[2]

Essential Experimental Protocols for Purity Validation

To ensure the quality of your this compound labeled antibodies, a series of validation experiments are crucial. Below are detailed protocols for the most common and effective methods.

Spectrophotometry: Determining the Degree of Labeling (DOL)

Spectrophotometry is a fundamental technique to quantify the average number of dye molecules conjugated to each antibody molecule, known as the Degree of Labeling (DOL). An optimal DOL is critical, as over-labeling can lead to antibody aggregation and reduced affinity, while under-labeling results in a weak signal.

Protocol:

  • Measure Absorbance: Measure the absorbance of the labeled antibody solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength of this compound (~750 nm).

  • Correction for Dye Absorbance at 280 nm: The dye will have some absorbance at 280 nm, which needs to be corrected for to accurately determine the protein concentration. The correction factor (CF) is the ratio of the dye's absorbance at 280 nm to its maximum absorbance.

    • Corrected A280 = A280 - (Amax_dye * CF)

  • Calculate Molar Concentrations:

    • Molar concentration of antibody = (Corrected A280) / (molar extinction coefficient of antibody at 280 nm * path length in cm)

    • Molar concentration of dye = Amax_dye / (molar extinction coefficient of this compound at ~750 nm * path length in cm)

  • Calculate DOL:

    • DOL = (Molar concentration of dye) / (Molar concentration of antibody)

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): Assessing Aggregation and Fragmentation

SEC-HPLC separates molecules based on their size, making it an ideal method to detect the presence of high molecular weight aggregates or low molecular weight fragments in the labeled antibody preparation.

Protocol:

  • System Preparation: Equilibrate the SEC-HPLC system with a suitable mobile phase, such as a phosphate buffer with a salt concentration (e.g., 150 mM NaCl) to minimize non-specific interactions.

  • Sample Preparation: Dilute the labeled antibody to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Run: Inject the sample onto the SEC column. The flow rate is typically between 0.5 and 1.0 mL/min.

  • Data Analysis: Monitor the elution profile using a UV detector at 280 nm and a fluorescence detector set to the excitation and emission wavelengths of this compound. The chromatogram should ideally show a single, sharp peak corresponding to the monomeric labeled antibody. The presence of earlier eluting peaks indicates aggregation, while later eluting peaks suggest fragmentation. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Verifying Covalent Labeling and Integrity

SDS-PAGE separates proteins based on their molecular weight under denaturing conditions. For fluorescently labeled antibodies, it serves to confirm that the dye is covalently attached to the antibody and to assess the integrity of the antibody heavy and light chains.

Protocol:

  • Sample Preparation: Mix the labeled antibody with a loading buffer containing SDS. For non-reducing conditions, the buffer will not contain a reducing agent. For reducing conditions, a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol is added to break disulfide bonds. Do not boil the sample, as this can quench the fluorescence of some dyes. Gentle heating at 70°C for 10 minutes is usually sufficient.

  • Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel and run the electrophoresis at a constant voltage.

  • In-Gel Fluorescence Imaging: After electrophoresis, visualize the gel directly using a fluorescence imaging system with the appropriate excitation and emission filters for this compound. A fluorescent band at the expected molecular weight of the intact antibody (non-reducing conditions) or the heavy and light chains (reducing conditions) confirms covalent labeling.

  • Coomassie Staining: After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue to visualize all proteins, allowing for a comparison between the fluorescently labeled antibody and any unlabeled protein.

Visualizing the Workflow

To better understand the process of antibody labeling and subsequent purity validation, the following diagrams illustrate the key steps.

AntibodyLabelingWorkflow cluster_labeling Antibody Labeling Antibody Antibody Conjugation Conjugation Antibody->Conjugation This compound-NHS_Ester This compound-NHS Ester This compound-NHS_Ester->Conjugation Purification Purification Conjugation->Purification Removal of unreacted dye Labeled_Antibody Labeled Antibody Purification->Labeled_Antibody

Caption: Workflow for labeling an antibody with this compound-NHS ester.

PurityValidationWorkflow cluster_validation Purity Validation Labeled_Antibody This compound Labeled Antibody Spectrophotometry Spectrophotometry (DOL) Labeled_Antibody->Spectrophotometry SEC_HPLC SEC-HPLC (Aggregation) Labeled_Antibody->SEC_HPLC SDS_PAGE SDS-PAGE (Integrity) Labeled_Antibody->SDS_PAGE

Caption: Key methods for validating the purity of labeled antibodies.

By implementing these validation strategies and considering the performance of alternative fluorescent dyes, researchers can ensure the quality and reliability of their this compound labeled antibodies, leading to more accurate and impactful scientific discoveries.

References

Measuring the Molar Absorptivity of Cy7.5 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of near-infrared (NIR) imaging and fluorescence-based assays, the accurate characterization of dye-protein conjugates is paramount for reproducible and quantifiable results. A key parameter in this characterization is the molar absorptivity (or extinction coefficient, ε), which dictates how strongly a molecule absorbs light at a specific wavelength. This guide provides a comparative overview of the molar absorptivity of Cy7.5, a widely used NIR cyanine dye, and its common alternatives. Furthermore, it outlines a detailed experimental protocol for determining the molar absorptivity of dye-protein conjugates, enabling researchers to ensure the quality and consistency of their labeled biomolecules.

Performance Comparison of NIR Dyes

The choice of a NIR dye for conjugation significantly impacts the brightness and sensitivity of a probe. The molar absorptivity is a direct measure of a dye's ability to absorb photons and is a critical component of its overall brightness, which is the product of the molar absorptivity and the fluorescence quantum yield. Below is a comparison of the molar absorptivity of this compound and other popular NIR dyes used for bioconjugation.

DyeExcitation Max (nm)Emission Max (nm)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)
This compound NHS ester ~788~808~223,000
IRDye 800CW ~774~789~240,000 in PBS
Alexa Fluor 750 ~749~775~290,000
DyLight 800 ~770~794~270,000

Note: The exact molar absorptivity can vary depending on the solvent and conjugation state. The values presented here are for the reactive dyes in common buffers and serve as a reference for comparison.

Experimental Protocol: Determining the Molar Absorptivity and Degree of Labeling of a Dye-Protein Conjugate

The following protocol details the steps to determine the molar absorptivity of a dye conjugated to a protein, which is intrinsically linked to calculating the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to a single protein molecule.[1]

Materials:

  • Dye-protein conjugate solution

  • Unlabeled protein solution (for baseline measurements if necessary)

  • Conjugation buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the protein conjugate solution.[1] This can be achieved by methods such as dialysis, gel filtration (e.g., spin columns), or tangential flow filtration. The complete removal of free dye is essential for accurate absorbance measurements.

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up and stabilize.

    • Set the wavelength range to scan from at least 250 nm to 900 nm to capture the full absorbance spectrum.

    • Use the conjugation buffer to zero the spectrophotometer (baseline correction).

    • Measure the absorbance of the purified dye-protein conjugate solution in a 1 cm path length quartz cuvette.

    • Record the absorbance at 280 nm (A₂₈₀), which corresponds to the protein absorbance, and the absorbance at the maximum absorption wavelength (λmax) of the dye (A_dye).[2] For this compound, the λmax is approximately 788 nm.

  • Calculations:

    To determine the molar absorptivity of the conjugated dye, you first need to calculate the concentration of the protein and the dye in the solution. This is achieved by solving a set of simultaneous equations derived from the Beer-Lambert law (A = εcl), accounting for the absorbance contribution of both the protein and the dye at 280 nm.

    a. Correction for Dye Absorbance at 280 nm:

    Most fluorescent dyes also absorb light at 280 nm, which will interfere with the accurate determination of the protein concentration.[2] Therefore, a correction factor (CF) is used. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

    • CF = A₂₈₀_dye / A_max_dye

    This value is often provided by the dye manufacturer. For IRDye 800CW, a correction factor of 3% (0.03) at 280 nm is reported.[3]

    b. Calculate Protein Concentration:

    The concentration of the protein in the conjugate can be calculated using the following formula:[2]

    • Protein Concentration (M) = (A₂₈₀_conjugate - (A_dye_conjugate * CF)) / ε_protein

    Where:

    • A₂₈₀_conjugate is the absorbance of the conjugate at 280 nm.

    • A_dye_conjugate is the absorbance of the conjugate at the dye's λmax.

    • CF is the correction factor for the dye at 280 nm.

    • ε_protein is the molar absorptivity of the protein at 280 nm (e.g., for a typical IgG, ε is ~210,000 M⁻¹cm⁻¹).[4]

    c. Calculate Dye Concentration:

    The concentration of the dye in the conjugate is calculated using the Beer-Lambert law at the dye's λmax:

    • Dye Concentration (M) = A_dye_conjugate / ε_dye

    Where:

    • A_dye_conjugate is the absorbance of the conjugate at the dye's λmax.

    • ε_dye is the known molar absorptivity of the free dye (refer to the table above).

    d. Calculate the Degree of Labeling (DOL):

    The DOL is the molar ratio of the dye to the protein:[5]

    • DOL = Dye Concentration (M) / Protein Concentration (M)

    e. Determine the Molar Absorptivity of the Conjugated Dye:

    While the molar absorptivity of the free dye is used in the DOL calculation, the conjugation process can sometimes slightly alter the dye's spectral properties. To determine the effective molar absorptivity of the conjugated dye, one can rearrange the Beer-Lambert equation after determining the dye concentration through an independent method (e.g., fluorescence correlation spectroscopy) or by assuming the protein concentration is accurately determined and the DOL is known.

    However, for most practical purposes in bioconjugation, the molar absorptivity of the free dye is used as a reliable estimate for the conjugated dye, and the focus remains on accurately determining the DOL. A DOL between 2 and 10 is often considered optimal for antibody conjugates.[5]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Analysis and Calculation cluster_inputs Required Parameters cluster_output Final Output Purify Purify Dye-Protein Conjugate Measure_Abs Measure Absorbance (250-900 nm) Purify->Measure_Abs Purified Conjugate Record_A280 Record A280 Measure_Abs->Record_A280 Record_Adye Record A(dye max) Measure_Abs->Record_Adye Calc_Prot_Conc Calculate Protein Concentration Record_A280->Calc_Prot_Conc Record_Adye->Calc_Prot_Conc Calc_Dye_Conc Calculate Dye Concentration Record_Adye->Calc_Dye_Conc Calc_DOL Calculate Degree of Labeling (DOL) Calc_Prot_Conc->Calc_DOL Calc_Dye_Conc->Calc_DOL Final_DOL Degree of Labeling Calc_DOL->Final_DOL Epsilon_Prot ε (protein) Epsilon_Prot->Calc_Prot_Conc Epsilon_Dye ε (dye) Epsilon_Dye->Calc_Dye_Conc CF_Dye CF (dye) CF_Dye->Calc_Prot_Conc

Figure 1. Workflow for determining the Degree of Labeling.

References

A Head-to-Head Comparison of Near-Infrared Dyes: Cy7.5 vs. DyLight 800

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing fields of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. For applications requiring deep tissue penetration and minimal autofluorescence, near-infrared (NIR) dyes are the tools of choice. This guide provides a comprehensive side-by-side comparison of two prominent NIR fluorophores: Cyanine7.5 (Cy7.5) and DyLight 800. This objective analysis, supported by available experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Chemical and Physical Properties: A Spectral Showdown

Both this compound and DyLight 800 are characterized by their excitation and emission profiles in the near-infrared spectrum, typically above 750 nm. This spectral region is often referred to as the "in vivo imaging window" due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and higher signal-to-noise ratios.

PropertyThis compoundDyLight 800
Excitation Maximum (nm) ~788~777
Emission Maximum (nm) ~808~794
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~223,000 - 250,000~270,000
Quantum Yield ~0.10High (specific value not consistently reported)
Reactive Forms NHS ester, Carboxylic acid, etc.NHS ester, Maleimide, etc.
Solubility Generally requires organic co-solvents for labeling reactionsHigh water solubility

Key Observations:

  • Spectral Profile: Both dyes have very similar excitation and emission maxima, making them compatible with instrumentation equipped with laser lines and filter sets in the 780-800 nm range.

  • Brightness: DyLight 800 boasts a slightly higher molar extinction coefficient, suggesting a greater ability to absorb light. While a specific quantum yield for DyLight 800 is not consistently published, it is widely reported to have a "high" quantum yield, contributing to its bright fluorescence.[1] this compound has a reported quantum yield of approximately 0.10.

  • Solubility: A notable difference lies in their solubility. DyLight 800 is highly water-soluble, which can simplify conjugation procedures and allow for a higher dye-to-protein ratio without the risk of precipitation.[2] this compound, in its non-sulfonated forms, often requires the use of organic co-solvents like DMSO or DMF for efficient labeling reactions.

Performance in Key Applications: Signal Intensity and Photostability

The practical utility of a fluorescent dye is determined by its performance in specific experimental contexts. Here, we compare this compound and DyLight 800 in common applications based on available data.

Immunofluorescence and Western Blotting

In applications such as immunofluorescence (IF) and Western blotting, signal intensity and photostability are critical for sensitive detection and robust quantification. While direct, side-by-side quantitative comparisons in peer-reviewed literature are limited, some studies and technical notes provide valuable insights.

One study that compared a DyLight 800-conjugated secondary antibody to other near-infrared dyes in immunocytochemistry and Western blotting reported strong performance for the DyLight 800 conjugate, highlighting its bright signal.

General Performance Characteristics:

ApplicationThis compoundDyLight 800
Western Blotting Commonly used for sensitive NIR detection.Offers high signal intensity and is well-suited for quantitative Western blotting.
Immunofluorescence Suitable for IF, particularly for deep-tissue imaging.Exhibits bright fluorescence and good photostability, making it ideal for microscopy.[3]
In Vivo Imaging Widely used for in vivo imaging due to its deep tissue penetration.[4]Also used for in vivo imaging applications.[1]
Photostability Generally considered to have good photostability.Often cited as having exceptional resistance to photobleaching.[5]

It is important to note that the performance of a fluorescently labeled conjugate is also highly dependent on the degree of labeling (DOL) and the specific antibody or protein being labeled.

Experimental Protocols

To facilitate a direct comparison in your own laboratory, detailed protocols for antibody conjugation and a comparative Western blotting experiment are provided below.

Antibody Conjugation with NHS Esters

This protocol describes the general procedure for labeling an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of either this compound or DyLight 800.

cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Antibody_Prep Prepare Antibody (1-10 mg/mL in amine-free buffer, pH 8.0-9.0) Mix Mix Antibody and Dye (Molar ratio 5:1 to 20:1, Dye:Ab) Antibody_Prep->Mix Dye_Prep Prepare Dye Stock (10 mM in anhydrous DMSO or DMF) Dye_Prep->Mix Incubate Incubate (1 hour, room temperature, protected from light) Mix->Incubate Purify Purify Conjugate (Size-exclusion chromatography or dialysis) Incubate->Purify Characterize Characterize (Measure Absorbance at 280 nm and Dye λmax) Purify->Characterize

Antibody conjugation workflow.

Materials:

  • Antibody to be labeled (in an amine-free buffer such as PBS, pH 7.2-7.4)

  • This compound NHS ester or DyLight 800 NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium Bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

  • Spectrophotometer

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound or DyLight 800 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Conjugation Reaction:

    • Add the reactive dye to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody). This ratio may need to be optimized for your specific antibody.

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purify the Conjugate:

    • Remove unreacted dye by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~788 nm for this compound or ~777 nm for DyLight 800).

    • Calculate the protein concentration and the dye concentration using the respective extinction coefficients to determine the DOL.

Comparative Western Blotting Protocol

This protocol outlines a method for directly comparing the performance of this compound and DyLight 800-conjugated secondary antibodies in a Western blotting experiment.

cluster_electrophoresis Electrophoresis & Transfer cluster_blotting Immunoblotting cluster_detection Detection & Analysis SDS_PAGE SDS-PAGE of Cell Lysate Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane (5% BSA or non-fat milk in TBST) Transfer->Block Primary_Ab Incubate with Primary Antibody (Overnight at 4°C) Block->Primary_Ab Wash1 Wash (3x5 min in TBST) Primary_Ab->Wash1 Secondary_Ab Incubate with Secondary Antibodies (this compound- and DyLight 800-conjugated, 1 hour, RT) Wash1->Secondary_Ab Wash2 Wash (3x10 min in TBST) Secondary_Ab->Wash2 Image Image on NIR-compatible Imager (700 nm and 800 nm channels) Wash2->Image Analyze Analyze Signal Intensity and S/N Ratio Image->Analyze

Comparative Western blotting workflow.

Materials:

  • Protein samples (e.g., cell lysates)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • This compound-conjugated secondary antibody

  • DyLight 800-conjugated secondary antibody (with a different host species specificity than the this compound conjugate if performing a two-color blot)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • NIR-compatible imaging system

Procedure:

  • Protein Separation and Transfer:

    • Separate your protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation:

    • To compare the two dyes on separate blots, incubate one membrane with the this compound-conjugated secondary antibody and another with the DyLight 800-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • For a two-color Western blot on a single membrane (if using primary antibodies from different species), a cocktail of the two secondary antibodies can be used.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Imaging and Analysis:

    • Image the blot using a near-infrared imaging system with appropriate laser lines and emission filters for the 800 nm channel.

    • Quantify the signal intensity and signal-to-noise ratio for the bands detected with each secondary antibody.

Conclusion

Both this compound and DyLight 800 are powerful tools for near-infrared fluorescence applications. The choice between them will likely depend on the specific requirements of the experiment. DyLight 800 offers the advantages of high water solubility and potentially greater brightness and photostability, which can be beneficial for a wide range of applications, including quantitative Western blotting and high-resolution immunofluorescence. This compound is a well-established and widely used dye, particularly for in vivo imaging, with a proven track record in the literature. For researchers prioritizing ease of conjugation and potentially higher signal output, DyLight 800 presents a compelling option. However, for established protocols utilizing this compound, it remains a reliable choice. Ultimately, empirical testing in the context of your specific experimental setup is recommended to determine the optimal dye for your research needs.

References

A Comparative Guide to the In Vivo Stability of Cy7.5 and Other Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable near-infrared (NIR) dye is critical for the accuracy and reliability of in vivo imaging studies. Among the plethora of available options, cyanine dyes, and specifically Cy7.5, are widely utilized. This guide provides an objective comparison of the in vivo stability of this compound against other commonly used NIR dyes, supported by experimental data and detailed methodologies to aid in making informed decisions for your research needs.

The ideal NIR dye for in vivo imaging should exhibit high brightness, strong tissue penetration, and, most importantly, excellent stability within the biological environment. Instability can lead to signal loss, altered biodistribution, and potential generation of confounding artifacts, ultimately compromising experimental outcomes. This guide focuses on three key aspects of in vivo stability: photostability, chemical stability, and plasma stability.

Comparative Analysis of In Vivo Stability

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other prominent NIR dyes: Indocyanine Green (ICG), IRDye 800CW, and Alexa Fluor 790.

DyePhotostabilityChemical StabilityPlasma Half-life
This compound Moderate; susceptible to photobleaching with prolonged exposure. Structural modifications can enhance stability.Moderate; can be susceptible to degradation by reactive oxygen species.Varies with formulation; a modified version (Cy7.5AA@CDP) has a reported elimination half-life of >210 minutes in mice[1].
ICG Low; known for its rapid photobleaching and concentration-dependent aggregation.Low; unstable in aqueous solutions and susceptible to degradation.Very short; approximately 6.2 minutes in mice[2].
IRDye 800CW High; generally considered more photostable than ICG.High; demonstrates good stability in biological media.~35.7 minutes in mice after intravenous injection[2].
Alexa Fluor 790 High; generally reported to be more photostable than cyanine dyes like this compound[3].High; designed for enhanced chemical stability.Data for the free dye is not readily available, but when conjugated to antibodies, it shows clearance similar to the unlabeled antibody over extended periods[4].

Table 1: Comparison of In Vivo Stability Parameters for Common NIR Dyes. This table provides a summary of the photostability, chemical stability, and plasma half-life of this compound, ICG, IRDye 800CW, and Alexa Fluor 790.

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of in vivo dye stability requires standardized and well-defined experimental protocols. Below are detailed methodologies for evaluating photostability, chemical stability, and plasma stability.

In Vivo Photostability Assessment

This protocol aims to quantify the rate of photobleaching of an NIR dye in a live animal model under typical imaging conditions.

in_vivo_photostability_workflow cluster_preparation Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis prep_animal Anesthetize Animal prep_dye Administer NIR Dye prep_animal->prep_dye prep_position Position on Imaging Stage prep_dye->prep_position img_initial Acquire Initial (t=0) Image prep_position->img_initial Start Imaging img_continuous Continuous or Intermittent Excitation img_initial->img_continuous img_series Acquire Time-Series Images img_continuous->img_series analysis_roi Define Region of Interest (ROI) img_series->analysis_roi Post-Acquisition analysis_intensity Measure Mean Fluorescence Intensity analysis_roi->analysis_intensity analysis_decay Plot Intensity vs. Time and Fit Decay Curve analysis_intensity->analysis_decay

Figure 1: Workflow for In Vivo Photostability Assessment. This diagram illustrates the key steps from animal preparation to data analysis for quantifying the photobleaching of an NIR dye in a living animal.

Methodology:

  • Animal Preparation: Anesthetize the subject animal (e.g., mouse) following approved institutional guidelines.

  • Dye Administration: Administer the NIR dye via an appropriate route (e.g., intravenous injection). Allow for distribution to the tissue of interest.

  • Positioning: Place the animal on the stage of an in vivo imaging system, ensuring the region of interest is in focus.

  • Initial Imaging: Acquire a baseline fluorescence image (t=0) using a defined excitation wavelength and power, and a specific emission filter.

  • Photobleaching Induction: Continuously or intermittently illuminate the region of interest with the excitation light for a defined period.

  • Time-Series Imaging: Acquire fluorescence images at regular intervals during the illumination period.

  • Data Analysis:

    • Define a region of interest (ROI) within the tissue.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Plot the normalized fluorescence intensity as a function of time and fit the data to an exponential decay curve to determine the photobleaching rate constant.

In Vivo Chemical Stability Assessment

This protocol is designed to evaluate the degradation of an NIR dye within the biological environment, often by analyzing its presence in plasma or excreta over time.

in_vivo_chemical_stability_workflow cluster_administration Dye Administration and Sampling cluster_extraction Sample Processing cluster_quantification Quantification admin_dye Administer NIR Dye to Animal collect_samples Collect Blood/Urine/Feces at Time Points admin_dye->collect_samples process_plasma Isolate Plasma from Blood collect_samples->process_plasma extract_dye Extract Dye from Matrix process_plasma->extract_dye hplc HPLC or LC-MS/MS Analysis extract_dye->hplc Analysis quantify_parent Quantify Intact Dye Concentration hplc->quantify_parent quantify_metabolites Identify and Quantify Degradation Products hplc->quantify_metabolites

Figure 2: Workflow for In Vivo Chemical Stability Assessment. This diagram outlines the process of administering an NIR dye, collecting biological samples, and analyzing them to determine the extent of chemical degradation.

Methodology:

  • Dye Administration: Administer a known concentration of the NIR dye to a cohort of animals.

  • Sample Collection: Collect biological samples (blood, urine, feces) at predetermined time points.

  • Sample Processing:

    • For blood samples, isolate plasma via centrifugation.

    • Extract the dye and its potential metabolites from the biological matrix using a suitable solvent extraction method.

  • Analytical Quantification:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Quantify the concentration of the intact parent dye and identify and quantify any degradation products.

  • Data Analysis: Plot the concentration of the intact dye over time to determine its degradation kinetics.

Plasma Stability (Half-life) Determination

This protocol focuses on determining the circulation half-life of an NIR dye in the bloodstream, a critical parameter for understanding its biodistribution and clearance.

plasma_stability_workflow cluster_injection Injection and Blood Collection cluster_measurement Fluorescence Measurement cluster_pk_analysis Pharmacokinetic Analysis inject_dye Intravenously Inject NIR Dye collect_blood Collect Blood Samples at Various Time Points inject_dye->collect_blood isolate_plasma Isolate Plasma collect_blood->isolate_plasma measure_fluorescence Measure Fluorescence Intensity of Plasma isolate_plasma->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data Data Processing fit_model Fit to a Pharmacokinetic Model plot_data->fit_model calculate_half_life Determine Plasma Half-life (t½) fit_model->calculate_half_life

References

A Quantitative Comparison of Near-Infrared (NIR) Fluorophore Brightness for Biological Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorophore is a critical decision that directly impacts the sensitivity and clarity of in vivo and in vitro imaging studies. The inherent advantages of NIR imaging, such as reduced tissue autofluorescence, deeper tissue penetration, and minimized phototoxicity, can only be fully realized with the use of bright and photostable probes.[1][2][3] This guide provides a quantitative comparison of the brightness of commonly used NIR fluorophores, supported by a detailed experimental protocol for their characterization.

The brightness of a fluorophore is intrinsically determined by two key photophysical parameters: its molar extinction coefficient (ε), which represents the efficiency of photon absorption, and its fluorescence quantum yield (Φ), the ratio of emitted to absorbed photons. The product of these two values (ε × Φ) provides a direct measure of a fluorophore's intrinsic brightness.

Comparative Analysis of NIR Fluorophore Brightness

The following table summarizes the key photophysical properties of several classes of NIR fluorophores, providing a quantitative basis for comparison. It is important to note that these values can be influenced by the solvent, pH, and conjugation to biomolecules.

Fluorophore ClassExampleExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
Cyanine Dyes Indocyanine Green (ICG)~780~810~200,000~0.1326,000
IRDye 800CW~774~794~240,000~0.1228,800
Cy7~750~773~250,000~0.2870,000
BODIPY Dyes Water-soluble derivatives718-730718-73051,000-89,0000.22-0.3111,220-27,590
Rhodamine Analogues N/AVariesVariesVariesVariesVaries
Squaraine Dyes N/AVariesVariesVariesVariesVaries
Porphyrins N/AVariesVariesVariesVariesVaries

Note: The values presented are approximate and can vary based on experimental conditions. Data is compiled from multiple sources.[4][5][6]

Cyanine dyes, such as ICG and IRDye 800CW, are widely used due to their high molar extinction coefficients and good photostability.[1] BODIPY-based dyes offer an alternative with potentially higher quantum yields in certain formulations.[5] The choice of fluorophore will ultimately depend on the specific application, required brightness, and the instrumentation available.

Experimental Protocol for Quantitative Comparison of NIR Fluorophore Brightness

To ensure a fair and accurate comparison of NIR fluorophore brightness, a standardized experimental protocol is essential. This protocol outlines the steps for measuring the absorbance and fluorescence of different NIR fluorophores to determine their relative brightness.

I. Materials and Instrumentation
  • NIR Fluorophores: Stock solutions of the fluorophores to be compared (e.g., ICG, IRDye 800CW, Cy7) of known concentrations in an appropriate solvent (e.g., DMSO, PBS).

  • Spectrophotometer: A UV-Vis-NIR spectrophotometer capable of measuring absorbance in the 600-900 nm range.

  • Fluorometer: A spectrofluorometer with excitation and emission capabilities in the NIR range.

  • Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.

  • Reference Dye: A well-characterized NIR fluorophore with a known quantum yield to be used as a standard (e.g., ICG in DMSO).[6]

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, PBS) appropriate for the fluorophores being tested.

II. Measurement of Molar Extinction Coefficient (ε)
  • Prepare Serial Dilutions: Prepare a series of dilutions of each fluorophore stock solution in the chosen solvent. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the absorption maximum to ensure linearity.

  • Measure Absorbance Spectra: For each dilution, measure the full absorbance spectrum to identify the wavelength of maximum absorbance (λ_max).

  • Record Absorbance at λ_max: Record the absorbance value at the λ_max for each dilution.

  • Plot Beer-Lambert Law Graph: Plot a graph of absorbance at λ_max versus concentration.

  • Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) is determined from the slope of the linear fit of the Beer-Lambert plot (Absorbance = εcl, where c is concentration and l is the path length of the cuvette, typically 1 cm).

III. Measurement of Fluorescence Quantum Yield (Φ)

The relative quantum yield of an unknown fluorophore can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • Prepare Solutions: Prepare solutions of the sample and standard fluorophores in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of the sample and standard solutions at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Excite the sample and standard solutions at the same wavelength and record their fluorescence emission spectra.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculate Quantum Yield: Use the formula above to calculate the quantum yield of the sample fluorophore.

IV. Calculation of Brightness

The intrinsic brightness of each fluorophore is calculated by multiplying the experimentally determined molar extinction coefficient (ε) by the fluorescence quantum yield (Φ).

Brightness = ε × Φ

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantitative comparison of NIR fluorophore brightness.

G cluster_prep I. Sample Preparation cluster_abs II. Absorbance Measurement cluster_fluor III. Fluorescence Measurement cluster_analysis IV. Brightness Calculation prep_stocks Prepare Fluorophore Stock Solutions prep_dilutions Prepare Serial Dilutions prep_stocks->prep_dilutions measure_abs Measure Absorbance Spectra prep_dilutions->measure_abs measure_fluor Measure Fluorescence Spectra (Sample & Standard) prep_dilutions->measure_fluor plot_beer Plot Absorbance vs. Concentration measure_abs->plot_beer calc_epsilon Calculate Molar Extinction Coefficient (ε) plot_beer->calc_epsilon calc_brightness Calculate Brightness (ε × Φ) calc_epsilon->calc_brightness integrate_intensity Integrate Fluorescence Intensity measure_fluor->integrate_intensity calc_qy Calculate Quantum Yield (Φ) integrate_intensity->calc_qy calc_qy->calc_brightness

Caption: Experimental workflow for determining NIR fluorophore brightness.

References

A Researcher's Guide to Cross-Reactivity Testing of Cy7.5 Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing immunofluorescence and other antibody-based assays, the specificity of secondary antibodies is paramount to generating reliable and reproducible data. This guide provides an objective comparison of Cy7.5 labeled secondary antibodies with a key alternative, Alexa Fluor 750, supported by experimental data and detailed protocols for in-house validation.

Understanding Secondary Antibody Cross-Reactivity

Secondary antibodies are essential reagents that bind to primary antibodies, amplifying the signal for detection.[1] However, immunoglobulins from different species can share similar structures.[2] This can lead to cross-reactivity, where a secondary antibody raised against immunoglobulins of one species recognizes epitopes on the immunoglobulins of another.[2] Such off-target binding can result in high background noise and false-positive signals, compromising the validity of experimental results. To mitigate this, manufacturers offer cross-adsorbed secondary antibodies, which undergo an additional purification step to remove antibodies that bind to off-target species' immunoglobulins.[3]

Performance Comparison: this compound vs. Alexa Fluor 750

In the near-infrared spectrum, this compound has been a common choice for fluorescent labeling. However, alternative dyes like Alexa Fluor 750 have been developed to offer improved performance. Alexa Fluor dyes are known for their brightness and photostability.[4] A quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes has shown that Alexa Fluor dyes are more resistant to fluorescence quenching upon conjugation to proteins.[2][4]

Table 1: General Properties of Near-Infrared Fluorophores

PropertyCy7Alexa Fluor 750
Excitation Maximum~743 nm~749 nm
Emission Maximum~767 nm~775 nm
BrightnessGoodExcellent
PhotostabilityModerateHigh

Source: Data synthesized from multiple sources.[1][2]

Quantitative Analysis of Cross-Reactivity

The most effective way to minimize cross-reactivity is to use highly cross-adsorbed secondary antibodies. The following table illustrates the performance of a standard this compound-labeled secondary antibody, a cross-adsorbed this compound-labeled secondary antibody, and a commercially available, pre-adsorbed Alexa Fluor 750-labeled secondary antibody against a panel of immunoglobulins (IgG) from various species.

Table 2: Comparative Cross-Reactivity of Secondary Antibodies

Target Species IgGStandard Goat Anti-Rabbit this compound (% Cross-Reactivity)Cross-Adsorbed Goat Anti-Rabbit this compound (% Cross-Reactivity)Pre-adsorbed Donkey Anti-Mouse Alexa Fluor 750 (% Cross-Reactivity)
Mouse ~15%<2%Target
Rat ~10%<1%<1%
Human ~8%<1%<1%
Bovine ~5%<1%<1%
Chicken ~3%<1%<1%
Goat ~20% (Host)<1%<1%
Sheep ~12%<1%<1%
Rabbit Target Target <1%

Note: Data for the Pre-adsorbed Donkey Anti-Mouse Alexa Fluor 750 is sourced from manufacturer data sheets, which indicate less than 1% cross-reactivity to the listed species.[5] Data for the standard and cross-adsorbed this compound antibodies are representative examples to illustrate the impact of the cross-adsorption process.

Visualizing Cross-Reactivity and the Solution

The following diagram illustrates the principle of secondary antibody cross-reactivity and the benefit of cross-adsorption.

Principle of Secondary Antibody Cross-Reactivity and Cross-Adsorption cluster_0 Standard Secondary Antibody cluster_1 Cross-Adsorbed Secondary Antibody Primary Ab (Target) Primary Ab (Target) Primary Ab (Non-Target) Primary Ab (Non-Target) Secondary Ab (Standard) Secondary Ab (Standard) Secondary Ab (Standard)->Primary Ab (Target) Specific Binding Secondary Ab (Standard)->Primary Ab (Non-Target) Cross-Reactivity Primary Ab (Target) 2 Primary Ab (Target) Primary Ab (Non-Target) 2 Primary Ab (Non-Target) Secondary Ab (Cross-Adsorbed) Secondary Ab (Cross-Adsorbed) Secondary Ab (Cross-Adsorbed)->Primary Ab (Target) 2 Specific Binding

Caption: Cross-reactivity occurs when standard secondary antibodies bind to unintended primary antibodies. Cross-adsorption removes these non-specific antibodies, ensuring binding only to the target.

Experimental Protocols for Cross-Reactivity Testing

To ensure the specificity of your secondary antibodies, particularly in multiplexing experiments, in-house validation is recommended. Here are two detailed protocols for assessing cross-reactivity.

Dot Blot Assay for Secondary Antibody Cross-Reactivity

This method is a simple and rapid way to screen for cross-reactivity.

Materials:

  • Nitrocellulose or PVDF membrane

  • Purified immunoglobulins (IgG) from a panel of species (e.g., mouse, rat, human, bovine, chicken, goat, sheep, rabbit)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)

  • This compound labeled secondary antibody and any alternatives to be tested

  • Fluorescence imaging system

Procedure:

  • Antigen Immobilization:

    • Prepare serial dilutions of each purified IgG in PBS (e.g., 1 µg/µL, 0.5 µg/µL, 0.25 µg/µL).

    • Carefully spot 1-2 µL of each IgG dilution onto a strip of nitrocellulose or PVDF membrane.

    • Allow the spots to dry completely at room temperature for at least 30 minutes.

  • Blocking:

    • Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the secondary antibody to the membrane.[6]

  • Secondary Antibody Incubation:

    • Dilute the this compound labeled secondary antibody (and any other secondary antibodies being tested) to its working concentration in blocking buffer.

    • Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with PBS containing 0.1% Tween-20 (PBST) to remove unbound secondary antibodies.

  • Detection:

    • Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for this compound (Ex: ~750 nm, Em: ~776 nm).

  • Analysis:

    • Quantify the signal intensity of each spot. Cross-reactivity is indicated by a fluorescent signal on the spots of non-target IgGs. The intensity of the signal corresponds to the degree of cross-reactivity.

Dot Blot Experimental Workflow

Dot Blot Cross-Reactivity Testing Workflow Spot IgGs Spot Purified IgGs (Various Species) on Membrane Block Block Membrane (e.g., 5% Milk in PBST) Spot IgGs->Block Incubate Incubate with This compound Labeled Secondary Antibody Block->Incubate Wash Wash Membrane (3x with PBST) Incubate->Wash Image Image Membrane (Fluorescence Detector) Wash->Image Analyze Analyze Signal Intensity (Quantify Cross-Reactivity) Image->Analyze

References

Evaluating the Photostability of Cy7.5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes with robust photostability is critical for generating reliable and reproducible data in imaging and tracking applications. This guide provides an objective comparison of the photostability of Cyanine7.5 (Cy7.5) against other commonly used cyanine dyes and alternative near-infrared (NIR) fluorophores.

Cyanine dyes are a class of synthetic polymethine dyes that are widely used as fluorescent labels in biological research. Their applications range from fluorescence microscopy and flow cytometry to in vivo imaging.[1][2] A key performance characteristic of any fluorophore is its photostability—the ability to resist photochemical destruction upon exposure to light.[3] Higher photostability allows for longer exposure times and more intense illumination, which is crucial for detecting weak signals and for time-lapse imaging.

This compound is a near-infrared fluorescent dye known for its bright fluorescence and high stability, making it a suitable candidate for demanding imaging applications.[1] This guide will delve into a comparative analysis of this compound's photostability relative to other cyanine dyes such as Cy3, Cy5, and Cy7, as well as other NIR dyes like Alexa Fluor 790 and IRDye 800CW.

Quantitative Comparison of Photostability

Direct quantitative comparison of photostability across different studies can be challenging due to variations in experimental conditions. Factors such as the light source, power density, exposure time, and the local chemical environment (e.g., in solution, conjugated to a biomolecule, or within a cell) can significantly influence photobleaching rates.[4] The following table summarizes available data on the photostability of various cyanine dyes. It is important to consider the specific experimental context when interpreting these values.

DyeExcitation Max (nm)Emission Max (nm)Photostability CharacteristicsExperimental Context
This compound ~788~808Generally reported to have high photostability, resisting photobleaching for consistent signals during long-term imaging.[1]General product information.
Cy3 ~550~570Photostability can be enhanced by supramolecular encapsulation.[5]In solution, complexed with cyclodextrins.[5]
Cy5 ~649~670Photostability can be significantly enhanced by conjugation with protective agents like COT, NBA, or Trolox.[6]Single-molecule imaging, with and without protective agents.[6]
Cy7 ~750~773Performance, including photostability, is enhanced when linked to COT.[7]Single-molecule fluorescence imaging.[7]
Alexa Fluor 790 784814Generally reported to be more photostable than many other fluorescent conjugates.[8]General product information.
IRDye 800CW 774789Exhibits a terminal half-life of 35.7 minutes after intravenous administration in rats.[9]In vivo study in Sprague-Dawley rats.[9]

Experimental Protocol for Evaluating Photostability

A standardized protocol for assessing photostability is crucial for accurate comparisons. Below is a generalized methodology for a photobleaching experiment.

Objective: To quantify and compare the photostability of different fluorescent dyes under controlled illumination.

Materials:

  • Fluorescent dyes of interest (e.g., this compound, Cy5, etc.)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

  • Spectrofluorometer or a fluorescence microscope equipped with a suitable light source and detector

  • Cuvettes or microscope slides

  • Neutral density filters

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each dye in a suitable solvent.

    • Dilute the stock solutions to the desired working concentration in the experimental buffer (e.g., PBS). Ensure the absorbance of the solution is within the linear range of the instrument.

  • Instrumentation Setup:

    • Select a light source with an excitation wavelength appropriate for the dye being tested. Common sources include lasers or arc lamps.[10]

    • Set the excitation power density. This should be consistent across all experiments. Neutral density filters can be used to adjust the intensity.

    • Configure the detector to measure the fluorescence emission at the dye's maximum emission wavelength.

  • Photobleaching Measurement:

    • Place the sample in the instrument.

    • Start continuous illumination of the sample with the excitation light.

    • Record the fluorescence intensity at regular time intervals until the signal has significantly decreased (e.g., to 10% of the initial intensity).

  • Data Analysis:

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[11]

    • The photobleaching quantum yield (Φp), which is the probability that a dye molecule is photobleached upon absorbing a photon, can also be calculated if the photon flux and absorption cross-section are known.

Visualizing Experimental and Conceptual Frameworks

To better understand the processes involved in fluorescence and photobleaching, as well as the experimental workflow, the following diagrams are provided.

Jablonski_Diagram cluster_0 Singlet States cluster_1 Triplet State S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Photobleached Product Photobleached Product T1->Photobleached Product Photochemical Reaction

Caption: Jablonski diagram illustrating the electronic state transitions of a fluorophore, including the pathways leading to fluorescence and photobleaching.

Photostability_Workflow A Sample Preparation (Dye Dilution) B Instrument Setup (Light Source, Power Density) A->B C Continuous Illumination B->C D Fluorescence Intensity Measurement (Time-lapse) C->D E Data Analysis (Normalization, Curve Fitting) D->E F Determine Photostability Metrics (Half-life, Quantum Yield) E->F

Caption: A generalized experimental workflow for evaluating the photostability of fluorescent dyes.

Factors Influencing Photostability

Several factors can influence the photostability of cyanine dyes:

  • Molecular Structure: The inherent chemical structure of the dye plays a significant role in its photostability. Modifications to the polymethine chain or the heterocyclic rings can alter the dye's susceptibility to photobleaching.[12]

  • Local Environment: The solvent, pH, and presence of oxygen can all affect photostability.[3] Encapsulating dyes in nanoparticles or complexing them with cyclodextrins can shield them from reactive oxygen species and improve their photostability.[5]

  • Protective Agents: The addition of antifade reagents or triplet-state quenchers, such as cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), and Trolox, can significantly enhance the photostability of cyanine dyes by reducing the lifetime of the reactive triplet state.[6][13]

Conclusion

References

A Head-to-Head Comparison of Near-Infrared Dyes: Cy7.5 vs. ICG and Alexa Fluor 790

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence imaging, the selection of an appropriate dye is a critical decision that significantly impacts experimental outcomes. This guide provides a comprehensive cost-benefit analysis of Cy7.5 against two prominent alternatives: Indocyanine Green (ICG) and Alexa Fluor 790. We present a detailed comparison of their performance characteristics, supported by experimental data and protocols, to facilitate an informed choice for your specific research needs.

Executive Summary

This compound is a synthetic indocyanine dye that offers a higher fluorescence quantum yield compared to the clinically approved ICG, making it a valuable tool for in vivo imaging applications where bright signals are paramount.[1] However, ICG remains a relevant benchmark due to its long history of clinical use and well-understood pharmacokinetic properties.[2] Alexa Fluor 790, a member of the Alexa Fluor family, is engineered for enhanced photostability and brightness, presenting a high-performance alternative to traditional cyanine dyes.[3] The choice between these dyes involves a trade-off between performance, cost, and, in the case of ICG, clinical translatability.

Quantitative Performance Comparison

The following tables summarize the key photophysical and pricing information for this compound, ICG, and Alexa Fluor 790. It is important to note that performance characteristics such as quantum yield and molar extinction coefficient can vary depending on the solvent, concentration, and conjugation status of the dye.

PropertyThis compoundIndocyanine Green (ICG)Alexa Fluor 790
Excitation Max (nm) ~788~780-787~784
Emission Max (nm) ~808~815-820~814
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~223,000~223,000~270,000
Quantum Yield Higher than ICG0.14Not explicitly stated, but generally high for Alexa Fluor family
Photostability Generally goodProne to photobleachingHigh

Table 1: Photophysical Properties. This table provides a comparative overview of the key spectral properties of this compound, ICG, and Alexa Fluor 790. Data is compiled from various sources and should be considered as representative values.[1]

DyeSupplier ExamplePrice (USD) per mg
This compound BroadPharm~$250/mg (for 1mg)
Indocyanine Green (ICG) Tocris Bioscience~
105/10mg(105/10mg (105/10mg(
10.5/mg)
Alexa Fluor 790 Thermo Fisher Scientific~
453/100µg(453/100µg (453/100µg(
4530/mg)

Table 2: Cost Comparison. This table provides an approximate cost per milligram for each dye based on listed prices from representative suppliers. Prices can vary significantly based on the supplier, purity, and quantity purchased.

In-Depth Performance Analysis

Fluorescence Quantum Yield

The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. While specific, directly comparable quantitative data under identical conditions is scarce in the literature, it is generally reported that this compound possesses a higher quantum yield than ICG.[1] This translates to a brighter signal, which is a significant advantage in applications with low target abundance or deep tissue imaging. The Alexa Fluor family of dyes is renowned for high quantum yields, although a specific value for Alexa Fluor 790 is not consistently provided in comparative studies.[4]

Molar Extinction Coefficient

The molar extinction coefficient reflects how strongly a molecule absorbs light at a particular wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent signal. This compound and ICG have comparable and high molar extinction coefficients.[5] Alexa Fluor 790 boasts a slightly higher molar extinction coefficient, suggesting a greater light-absorbing capacity.

Photostability

Photostability, or the resistance to photobleaching, is a critical factor for experiments requiring prolonged or intense light exposure, such as time-lapse microscopy. Alexa Fluor dyes are specifically engineered for enhanced photostability compared to traditional cyanine dyes like Cy7.[3] ICG is known to be susceptible to photobleaching, which can limit its utility in certain applications.[6][7] While this compound offers good general stability, Alexa Fluor 790 is expected to provide superior performance in this regard.[8]

Experimental Protocols

To facilitate a direct, in-house comparison of these dyes, we provide the following detailed experimental protocols.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol outlines the procedure for comparing the quantum yield of a sample dye (e.g., this compound) to a standard with a known quantum yield (e.g., ICG).

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., phosphate-buffered saline, PBS)

  • Standard dye solution (ICG in PBS with known quantum yield)

  • Sample dye solution (this compound in PBS)

Procedure:

  • Prepare a series of dilutions for both the standard and sample dyes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each dilution using the spectrofluorometer, with the excitation wavelength set to the absorbance maximum.

  • Integrate the area under the emission curve for each measurement.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

experimental_workflow

Protocol 2: Photostability Assessment

This protocol describes a method to compare the photostability of this compound, ICG, and Alexa Fluor 790.

Materials:

  • Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser) and a suitable filter set for NIR dyes.

  • Digital camera capable of time-lapse imaging.

  • Microscope slides and coverslips.

  • Dye solutions of equal concentration in a suitable mounting medium.

Procedure:

  • Prepare microscope slides with a droplet of each dye solution.

  • Place the slide on the microscope stage and focus on the sample.

  • Expose the sample to continuous illumination from the light source at a defined intensity.

  • Acquire images at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).

  • Measure the mean fluorescence intensity of a region of interest in each image over time.

  • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time for each dye.

  • Compare the photobleaching decay curves to determine the relative photostability of the dyes. A slower decay indicates higher photostability.

photostability_workflow

Signaling Pathways and Applications

This compound and its alternatives are predominantly used as labels for in vivo imaging of various biological processes. They are commonly conjugated to targeting moieties such as antibodies, peptides, or small molecules to visualize specific targets like cell surface receptors or enzymes. The signaling pathways involved are therefore dependent on the specific biological question being addressed. For instance, a this compound-labeled antibody targeting a receptor tyrosine kinase could be used to visualize and quantify receptor expression and trafficking in a tumor model.

Conclusion and Recommendations

The selection of the optimal NIR dye is contingent on the specific requirements of the experiment and budgetary constraints.

  • For applications demanding the highest possible brightness and where cost is a secondary concern, Alexa Fluor 790 is likely the superior choice due to its high molar extinction coefficient and exceptional photostability.

  • This compound represents a strong-performing and more cost-effective alternative to Alexa Fluor 790, offering a significant improvement in quantum yield over ICG. [1]

  • ICG remains a valuable tool, particularly in preclinical studies where a direct path to clinical translation is a key consideration, and for applications where its rapid clearance and known biocompatibility are advantageous.

It is strongly recommended that researchers perform their own in-house validation of these dyes under their specific experimental conditions to make the most informed decision. The provided protocols offer a framework for such a comparative analysis.

References

The Dual-Edged Sword: A Comparative Guide to Cy7.5 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the near-infrared fluorophore, Cy7.5, reveals its expanding role as a cornerstone in cancer theranostics, seamlessly bridging the gap between high-resolution imaging and targeted therapy. This guide provides a comparative look at its performance, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Cyanine 7.5 (this compound) is a near-infrared (NIR) fluorescent dye that has garnered significant attention in oncology.[1] Its utility stems from its spectral properties, which fall within the "NIR window" (700-1000 nm), a range where biological tissues exhibit minimal light absorption and autofluorescence.[2][] This characteristic allows for deep tissue imaging with a high signal-to-noise ratio, making it an invaluable tool for non-invasive in vivo applications.[1][2] Beyond diagnostics, this compound's ability to convert light energy into heat has positioned it as a potent agent for photothermal therapy (PTT), embodying the "theranostic" paradigm of simultaneously detecting and destroying cancer cells.[2][4]

Comparative Analysis: this compound and Other NIR Dyes

The selection of a fluorophore is critical for the success of imaging and therapeutic applications. This compound offers a compelling balance of properties compared to other commonly used NIR dyes like Indocyanine Green (ICG) and IRDye800CW. While structurally similar, subtle differences in their molecular framework lead to distinct performance characteristics.

PropertyThis compoundIndocyanine Green (ICG)IRDye800CW
Excitation Max (nm) ~750~780~774
Emission Max (nm) ~773~810~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) >250,000~200,000~240,000
Quantum Yield HighLowModerate
Key Features Excellent brightness and stability; versatile for conjugation.[1]FDA-approved; rapid clearance.[5][6]High stability; available with various reactive groups.[4]
Common Drawbacks Can be hydrophobic, leading to aggregation.[5]Low quantum yield; no functional groups for conjugation.[4]Can exhibit non-specific binding.

Applications in Cancer Research: A Dual-Pronged Approach

This compound's utility in cancer research is primarily bifurcated into imaging-based diagnostics and light-activated therapies.

High-Contrast Tumor Imaging

The high extinction coefficient and quantum yield of this compound make it exceptionally bright, enabling sensitive detection of tumors.[2] However, standalone this compound lacks tumor specificity. To overcome this, it is commonly conjugated with targeting moieties such as antibodies, peptides, or polymers like hyaluronic acid (HA) that bind to receptors overexpressed on cancer cells.[2][7] This strategy enhances the accumulation of the dye at the tumor site, significantly improving the tumor-to-background ratio (TBR).[4]

Table of this compound Conjugates for Targeted Cancer Imaging

This compound ConjugateCancer ModelTargetReported Outcome
COC183B2-Cy7 Ovarian Cancer (SKOV3 xenograft)OC183B2 AntigenOptimal tumor-to-background ratios achieved at 96 hours post-injection.[6]
HA-Cy7.5 Pancreatic CancerCD44 ReceptorConjugation directed biodistribution to the liver and spleen.[7]
Ph790H (this compound derivative) Colorectal Cancer (HT-29 xenograft)Structure-inherent targetingEnhanced tumor accumulation observed at 48 hours post-injection.[4]
Photothermal and Photodynamic Therapy (PTT/PDT)

This compound and its derivatives are effective photothermal agents.[4] When this compound molecules accumulated within a tumor are irradiated with a NIR laser, they absorb the light energy and release it as heat, inducing localized hyperthermia (>41°C) that triggers cancer cell death.[8][9] This process, known as PTT, offers a non-invasive therapeutic modality with high spatial control.[9][10] In some cases, these dyes can also generate cytotoxic reactive oxygen species (ROS) upon irradiation, leading to photodynamic therapy (PDT), which can act synergistically with PTT.[2][5]

Table of this compound-Based Photothermal Therapy Studies

This compound FormulationCancer ModelLaser ParametersTherapeutic Outcome
This compound-amine B16-F10 Melanoma730 nm, 150 mW/cm², 5 minTreated tumors became dry with a necrotic spot.[11]
Ph790H HT-29 Colorectal Cancer808 nm, 1.0 W/cm², 5 minEfficiently inhibited tumor development with no regrowth observed.[4]
GNR-HA-ALA/Cy7.5-HER2 HER2/CD44+ Breast CancerNot SpecifiedTumor tissues were completely eliminated without obvious side effects.[10]

Experimental Protocols and Workflows

Reproducibility is key in scientific research. Below are generalized protocols for the conjugation and application of this compound in a preclinical setting.

Protocol 1: this compound-Antibody Conjugation via NHS Ester Chemistry

This protocol describes the covalent attachment of an amine-reactive this compound NHS ester to an antibody.

  • Antibody Preparation: Prepare the antibody (e.g., 1 mg/mL) in a carbonate-bicarbonate buffer (pH 8.5-9.0). This alkaline pH is crucial for ensuring the primary amines on the antibody are deprotonated and reactive.

  • Dye Preparation: Dissolve the this compound NHS ester in an organic solvent like DMSO to create a stock solution (e.g., 10 mg/mL).[]

  • Conjugation Reaction: Add a 5-10 molar excess of the dissolved this compound dye to the antibody solution. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye using a desalting column (e.g., PD-10) or dialysis, exchanging the buffer to a physiological PBS (pH 7.4).[7]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for this compound).

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Ab Antibody in Bicarbonate Buffer (pH 9.0) Mix Mix Antibody and Dye (1-2 hours, RT, dark) Ab->Mix Dye This compound-NHS Ester in DMSO Dye->Mix Purify Purify via Desalting Column or Dialysis Mix->Purify Analyze Characterize DOL (Spectrophotometry) Purify->Analyze

Workflow for this compound-Antibody Conjugation.
Protocol 2: In Vivo Imaging and Photothermal Therapy

This protocol outlines a typical workflow for evaluating a this compound-based agent in a tumor-bearing mouse model.

  • Animal Model: Use mice bearing subcutaneous tumors (e.g., HT-29 xenografts).[4]

  • Agent Administration: Inject the this compound conjugate (e.g., Ph790H) intravenously or intratumorally. A typical dose might be a 50 µl solution containing 0.16 mg/ml of the agent.[11]

  • Fluorescence Imaging: At various time points (e.g., 24, 48, 96 hours) post-injection, anesthetize the mice and perform whole-body NIR fluorescence imaging to monitor the biodistribution of the agent and determine the optimal time for therapy when tumor accumulation is at its peak.[4][6]

  • Photothermal Therapy: At the optimal time point, irradiate the tumor area with a NIR laser (e.g., 808 nm) at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[4] Monitor the temperature of the tumor surface using a thermal camera.[11]

  • Efficacy Monitoring: Measure tumor volume and body weight of the mice over several weeks to assess therapeutic efficacy and monitor for any signs of toxicity.[4][11]

G cluster_phase1 Diagnostic Phase cluster_phase2 Therapeutic Phase A Inject this compound Agent into Tumor-Bearing Mouse B NIR Fluorescence Imaging (Monitor Biodistribution) A->B C Identify Peak Tumor Accumulation B->C D Irradiate Tumor with NIR Laser (e.g., 808 nm) C->D Optimal Time Point E Heat Generation (Hyperthermia) D->E F Tumor Ablation E->F

The Theranostic Workflow of this compound in Cancer.

The Underlying Mechanism: Targeted Delivery and Photothermal Effect

The success of this compound in cancer theranostics hinges on two core principles: targeted delivery and the photothermal effect. Targeting ligands guide the dye to the tumor, increasing its local concentration. Upon laser irradiation, the dye absorbs photons, enters an excited state, and then relaxes by releasing energy as heat, leading to cell death.

G cluster_tumor Tumor Microenvironment CancerCell Cancer Cell Receptor Receptor Heat Heat (>41°C) CancerCell->Heat 3. Photothermal   Conversion Cy7_5_Conj Targeting Ligand -Cy7.5 Conjugate Cy7_5_Conj->Receptor 1. Binding Laser NIR Laser (e.g., 808 nm) Laser->CancerCell 2. Irradiation Apoptosis Cell Death (Apoptosis/Necrosis) Heat->Apoptosis 4. Ablation

Mechanism of Targeted Photothermal Therapy.

References

Benchmarking Cy7.5: A Comparative Guide for In Vivo Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorophore is paramount for achieving high-quality, reproducible data. This guide provides an objective comparison of Cyanine7.5 (Cy7.5) performance against other common NIR dyes, supported by experimental data and detailed protocols to aid in your selection process.

This compound is a popular heptamethine cyanine dye that absorbs and emits light in the near-infrared spectrum, a region advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration.[1] This guide will delve into the quantitative performance of this compound and its alternatives, offering a framework for standardized evaluation.

Quantitative Performance Comparison of NIR Fluorophores

The selection of a NIR fluorophore is often a trade-off between brightness, photostability, and cost. While this compound is a widely used and cost-effective option, other dyes such as Indocyanine Green (ICG), IRDye 800CW, and Alexa Fluor 790 offer competitive or, in some cases, superior performance characteristics. The following tables summarize key performance metrics for these dyes based on available data. It is important to note that direct, side-by-side comparisons across different imaging systems are not always available in the literature, and performance can be influenced by the specific imaging system and experimental conditions.[2]

Table 1: Spectral and Physicochemical Properties of Common NIR Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
This compound ~788~808High (often not quantified in literature)~250,000
ICG ~780~820Low (~0.02 in plasma)[3]~200,000
IRDye 800CW ~774~789~0.12~240,000
Alexa Fluor 790 ~784~814High~260,000

Table 2: In Vivo Performance Metrics of NIR Fluorophores

FluorophoreReported Signal-to-Background Ratio (SBR)Reported PhotostabilityKey Considerations
This compound Moderate to High (application dependent)ModerateCost-effective, widely available.
ICG Lower compared to others[4]LowFDA-approved for clinical use, rapid clearance.
IRDye 800CW High, often shows reduced background compared to Cy dyes[5]HighExcellent for targeted imaging, higher cost.
Alexa Fluor 790 HighHighPart of a well-characterized family of dyes, high cost.

Experimental Protocols for Benchmarking NIR Fluorophores

To facilitate a standardized comparison of NIR fluorophores in your own laboratory setting, we provide the following detailed experimental protocols.

Protocol 1: In Vivo Tumor Imaging and Signal-to-Background Ratio (SBR) Quantification

This protocol outlines a method for comparing the tumor-targeting and imaging performance of different NIR fluorophores in a subcutaneous tumor mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenografts in immunodeficient mice).

  • NIR fluorophores (e.g., this compound, ICG, IRDye 800CW) conjugated to a targeting moiety (e.g., antibody, peptide) or as free dye for passive targeting evaluation.

  • In vivo imaging system (e.g., IVIS Spectrum, LI-COR Pearl).

  • Anesthesia system (e.g., isoflurane).

  • Calibrated phantom for signal quantification.

Procedure:

  • Animal Preparation: Anesthetize tumor-bearing mice using isoflurane.

  • Probe Administration: Inject the NIR fluorophore conjugate intravenously via the tail vein. The dose should be optimized for each probe but a starting point of 1-10 nmol of dye per mouse is common.

  • Image Acquisition: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, 48 hours) using the in vivo imaging system. Ensure consistent imaging parameters (e.g., excitation/emission filters, exposure time, binning) for all animals and time points.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and an adjacent, non-tumor-bearing area (e.g., muscle) to measure the average radiant efficiency or fluorescence intensity.

    • Calculate the Signal-to-Background Ratio (SBR) using the formula: SBR = (Mean Tumor Signal) / (Mean Background Signal).[6]

  • Ex Vivo Imaging: At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm in vivo findings and assess biodistribution.

Protocol 2: Photostability Assessment

This protocol provides a method to compare the photostability of different NIR fluorophores under continuous illumination.

Materials:

  • Solutions of NIR fluorophores at equivalent concentrations in a relevant buffer (e.g., PBS).

  • Fluorescence imaging system with a stable light source.

  • 96-well black-walled imaging plate.

Procedure:

  • Sample Preparation: Pipette equal volumes of the fluorophore solutions into the wells of the 96-well plate.

  • Initial Imaging: Acquire an initial fluorescence image of the plate.

  • Photobleaching: Continuously illuminate a specific well or the entire plate with the excitation light source at a fixed intensity for a defined period (e.g., 5-10 minutes).

  • Time-Lapse Imaging: Acquire fluorescence images at regular intervals during the illumination period.

  • Data Analysis:

    • Measure the mean fluorescence intensity of each well at each time point.

    • Normalize the intensity at each time point to the initial intensity.

    • Plot the normalized intensity as a function of time to visualize the photobleaching kinetics.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and potential applications, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Model Tumor-bearing Mouse Model Injection Intravenous Injection Animal_Model->Injection Probe_Prep Prepare NIR Fluorophore Conjugates Probe_Prep->Injection InVivo_Imaging In Vivo Imaging (Time-course) Injection->InVivo_Imaging ExVivo_Imaging Ex Vivo Organ Imaging InVivo_Imaging->ExVivo_Imaging ROI_Analysis ROI Analysis InVivo_Imaging->ROI_Analysis Biodistribution Biodistribution Assessment ExVivo_Imaging->Biodistribution SBR_Calc SBR Calculation ROI_Analysis->SBR_Calc

Figure 1. Experimental workflow for in vivo comparison of NIR fluorophores.

Signaling_Pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Receptor Tumor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation) Signaling_Cascade->Cellular_Response Probe This compound-Targeting Ligand Probe->Receptor Binding

Figure 2. Targeted imaging of a cell signaling pathway using a this compound conjugate.

Conclusion

The choice of a near-infrared fluorophore for in vivo imaging is a critical decision that directly impacts the quality and reliability of experimental results. This compound remains a valuable tool due to its accessibility and satisfactory performance in many applications. However, for studies demanding the highest sensitivity and photostability, alternatives such as IRDye 800CW and Alexa Fluor 790 may offer significant advantages. By utilizing the standardized protocols outlined in this guide, researchers can systematically evaluate and select the optimal NIR fluorophore for their specific research needs and imaging instrumentation, ultimately leading to more robust and reproducible in vivo data.

References

Safety Operating Guide

Proper Disposal of Cy7.5: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of fluorescent dyes like Cy7.5 is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety information, logistical plans, and step-by-step procedures for the proper handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to minimize risks and ensure compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. This compound, like many cyanine dyes, is classified as a harmful substance.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles to prevent skin and eye contact.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any aerosols or dust.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled. Avoid direct inhalation of the dye in its solid or solution form.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information pertinent to the handling and disposal of this compound.

ParameterValueSource/Notes
Hazard Classification XN (Harmful)AAT Bioquest Safety Data Sheet
Risk Phrases R20, R21, R22Harmful by inhalation, in contact with skin, and if swallowed.
Recommended Storage -20°C to -80°C, protected from lightVaries by specific product, refer to manufacturer's instructions.
Solubility Soluble in water, DMSO, DMFRefer to the specific product datasheet for concentrations.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves segregation, containment, and appropriate labeling. Under no circumstances should this compound waste be disposed of down the drain.

1. Waste Segregation:

  • Solid Waste: This category includes unused or expired this compound powder, as well as contaminated labware such as pipette tips, tubes, gloves, and absorbent paper.

  • Liquid Waste: This includes stock solutions, working solutions, and any rinsate from cleaning contaminated glassware. Segregate aqueous solutions from those containing organic solvents (e.g., DMSO, DMF).

2. Waste Containment:

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • For sharps contaminated with this compound, use a designated sharps container.

  • Liquid Waste:

    • Collect liquid waste in a compatible, screw-cap container. Do not overfill; leave at least 10% headspace.

    • Use separate containers for aqueous and organic solvent-based this compound waste.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound" or "Cyanine 7.5"

    • The solvent(s) and their approximate concentrations.

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

4. Storage:

  • Store sealed waste containers in a designated and secure area within the laboratory, away from general lab traffic.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

5. Disposal Request:

  • Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines, typically 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Cy7_5_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_segregation_containment Segregation & Containment cluster_storage_disposal Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in Ventilated Area (Fume Hood) ppe->ventilation generate_waste Generate this compound Waste ventilation->generate_waste solid_waste Solid Waste (Powder, Contaminated Labware) generate_waste->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) generate_waste->liquid_waste segregate_solid Collect Solid Waste in Designated Labeled Container solid_waste->segregate_solid segregate_liquid Collect Liquid Waste in Separate Labeled Containers (Aqueous vs. Organic) liquid_waste->segregate_liquid storage Store Sealed Containers in Secure Area with Secondary Containment segregate_solid->storage segregate_liquid->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

Potential Decontamination and Degradation Methods

While collection and disposal via EHS is the standard and recommended procedure, research has explored methods for the degradation of cyanine dyes. These methods are generally not intended to replace standard disposal protocols but can be relevant in specific contexts, such as wastewater treatment.

  • Photodegradation: Cyanine dyes are susceptible to degradation upon exposure to high-intensity light. The main pathway involves the cycloaddition of singlet oxygen onto the polymethine chain.

  • Chemical Oxidation: Certain oxidizing agents, such as hydrogen peroxide or sodium hypochlorite, can degrade cyanine dyes in aqueous solutions.

It is crucial to note that these degradation methods should not be attempted for routine laboratory waste without thorough validation and approval from your institution's EHS department, as incomplete degradation can produce other hazardous byproducts.

By following these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene and waste management plans for additional requirements.

Safeguarding Your Research: A Comprehensive Guide to Handling Cy7.5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the near-infrared fluorescent dye, Cy7.5. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

This guide delivers procedural, step-by-step instructions for the safe handling, storage, and disposal of this compound, establishing a foundation of trust and safety in your laboratory operations.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, particularly in its powdered form or when preparing solutions, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE ComponentSpecifications and Use Case
Eye Protection Chemical splash goggles are required at all times to protect against splashes of this compound solutions.
Hand Protection Nitrile gloves are the recommended minimum. Due to this compound's common solubility in Dimethyl Sulfoxide (DMSO), which can facilitate skin absorption of chemicals, it is crucial to select gloves with appropriate chemical resistance. Always change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving.
Body Protection A full-length laboratory coat must be worn and fully fastened to protect skin and personal clothing from potential spills.
Respiratory Protection When handling powdered this compound outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters (N95 or higher) is required to prevent inhalation of fine particles.
Footwear Fully enclosed, non-perforated shoes are mandatory to protect against spills and dropped objects.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risks associated with this compound. The following diagram outlines the key stages of handling this compound within a laboratory setting.

This compound Handling Workflow receiving Receiving and Storage prep Preparation of Stock and Working Solutions receiving->prep Transport in secondary containment handling Experimental Use prep->handling Use in designated area disposal Waste Collection and Segregation handling->disposal Collect all contaminated materials decon Decontamination handling->decon Clean up work area and equipment disposal->decon Spill cleanup materials This compound Spill Response Plan spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small, Contained Spill assess->small_spill Minor large_spill Large or Uncontained Spill assess->large_spill Major cleanup Contain and Clean Up Spill small_spill->cleanup evacuate Evacuate Area and Alert Supervisor/Safety Officer large_spill->evacuate decon Decontaminate Area cleanup->decon dispose Dispose of Cleanup Materials as Hazardous Waste decon->dispose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.